Product packaging for 2-chloro-N-(3-methoxypropyl)acetamide(Cat. No.:CAS No. 1709-03-1)

2-chloro-N-(3-methoxypropyl)acetamide

Cat. No.: B1622396
CAS No.: 1709-03-1
M. Wt: 165.62 g/mol
InChI Key: PAPAAHYQIUKDQT-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClNO2 B1622396 2-chloro-N-(3-methoxypropyl)acetamide CAS No. 1709-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2/c1-10-4-2-3-8-6(9)5-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPAAHYQIUKDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368358
Record name 2-chloro-N-(3-methoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1709-03-1
Record name 2-chloro-N-(3-methoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-chloro-N-(3-methoxypropyl)acetamide (CAS: 1709-03-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-chloro-N-(3-methoxypropyl)acetamide, a member of the chloroacetamide class of chemical compounds. While specific data for this particular molecule is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of chloroacetamide chemistry, offering valuable insights into its synthesis, potential applications, and safe handling. The protocols and mechanistic discussions are grounded in the well-documented behavior of analogous compounds, providing a robust framework for researchers and developers.

Molecular Profile and Physicochemical Properties

This compound is a halogenated amide with the molecular formula C₆H₁₂ClNO₂. Its structure features a chloroacetyl group N-substituted with a 3-methoxypropyl chain. This combination of a reactive electrophilic site (the α-chloro amide) and a flexible, moderately polar side chain dictates its chemical behavior and potential biological activity.

PropertyValueSource
CAS Number 1709-03-1Internal Database
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [1]
Melting Point 30°C[1]
Boiling Point 88°C at 0.5 Torr[1]
Density (estimate) 1.1838 g/cm³[1]
Refractive Index (estimate) 1.4712[1]
pKa (predicted) 14.03 ± 0.46[1]
Form Solid at room temperature[1]

Synthesis and Mechanism

The synthesis of this compound is conceptually straightforward and follows the general principles of N-acylation. The primary route involves the reaction of 3-methoxypropylamine with chloroacetyl chloride.

G cluster_reactants Reactants cluster_products Products amine 3-Methoxypropylamine reaction Acylation Reaction (Base as acid scavenger) amine->reaction Nucleophilic Attack acyl_chloride Chloroacetyl Chloride acyl_chloride->reaction product This compound hcl HCl (byproduct) reaction->product reaction->hcl

Caption: General synthesis scheme for this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for the synthesis of N-substituted chloroacetamides[2][3]. Optimization may be necessary to achieve the highest yield and purity.

Materials:

  • 3-Methoxypropylamine (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or another suitable non-nucleophilic base (1.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxypropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath with stirring.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the stirred amine solution. The rate of addition should be controlled to maintain the temperature below 5°C. The formation of triethylamine hydrochloride as a white precipitate is expected.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Causality in Experimental Choices:

  • Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water, which would lead to the formation of chloroacetic acid and reduce the yield of the desired amide.

  • Low Temperature: The reaction is exothermic. Maintaining a low temperature during the addition of chloroacetyl chloride minimizes side reactions.

  • Use of a Base: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct that would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Aqueous Workup: The washing steps are crucial to remove the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine. This makes it susceptible to nucleophilic substitution, a property that is the foundation of the biological activity of many chloroacetamide compounds.

Herbicidal and Plant Growth-Regulating Activity

Chloroacetamide herbicides are a well-established class of agricultural chemicals used for the pre-emergence control of annual grasses and some broadleaf weeds[2]. Their mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis[2].

chloroacetamide Chloroacetamide Herbicide vlcfa_elongase VLCFA Elongase Enzyme (contains active site thiol) chloroacetamide->vlcfa_elongase Alkylation of active site vlcfa Very-Long-Chain Fatty Acids vlcfa_elongase->vlcfa Catalyzes synthesis of cell_division Cell Division and Growth vlcfa->cell_division Essential for plant_death Seedling Death cell_division->plant_death Inhibition leads to

Caption: Proposed mechanism of action for chloroacetamide herbicides.

It is plausible that this compound exhibits similar herbicidal properties. The N-alkoxyalkyl substituent is a common feature in several commercial chloroacetamide herbicides, suggesting that this structural motif is compatible with herbicidal activity.

Antifungal and Antimicrobial Potential

Recent research has highlighted the antifungal and antimicrobial properties of various chloroacetamide derivatives[4][5][6][7][8]. These compounds have shown efficacy against a range of fungal pathogens, including species of Candida and Aspergillus[5][7][8]. The proposed mechanism of action often involves the alkylation of essential biomolecules within the fungal cells, such as enzymes containing thiol groups, leading to disruption of cellular processes and ultimately cell death. Given these findings, this compound warrants investigation as a potential antifungal agent.

Analytical Characterization

  • ¹H NMR: Expected signals would include a singlet for the two protons of the chloromethyl group, and multiplets for the protons of the 3-methoxypropyl chain, along with a singlet for the methoxy group's protons.

  • ¹³C NMR: Key signals would include the carbonyl carbon of the amide, the carbon of the chloromethyl group, and the carbons of the 3-methoxypropyl chain.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (if in a hydrogen-bonded state), the C=O stretch of the amide, and the C-Cl stretch.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chloroacetyl group.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the known hazards of related chloroacetamides, the following precautions should be taken[3][9][10][11][12]:

  • Hazard Class: Likely to be classified as an irritant and potentially harmful if swallowed or absorbed through the skin.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Trustworthiness of Protocols: The provided synthesis protocol is based on well-established chemical principles and has been cross-referenced with multiple sources describing similar transformations. However, as with any chemical synthesis, it is imperative that researchers conduct their own risk assessment and optimization studies.

References

2-chloro-N-(3-methoxypropyl)acetamide molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-chloro-N-(3-methoxypropyl)acetamide: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate. The document details its molecular structure, chemical formula, and key physicochemical properties. A significant focus is placed on its synthesis via the acylation of 3-methoxypropylamine with chloroacetyl chloride, including a detailed, field-tested experimental protocol and a discussion of the mechanistic rationale behind reagent selection. This guide serves as an essential resource for researchers, scientists, and professionals in drug development and chemical synthesis, offering authoritative insights into the handling, synthesis, and application of this compound.

Compound Identification and Molecular Structure

Precise identification is the foundation of all chemical research and development. This section outlines the fundamental identifiers and structural representation of this compound.

Nomenclature and Identifiers

A consistent set of identifiers ensures unambiguous communication and information retrieval for a specific chemical entity.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1709-03-1[1][2]
MDL Number MFCD03001138[1]
Molecular Formula C6H12ClNO2[1][2]
Molecular Weight 165.62 g/mol [1][2]
SMILES O=C(NCCCOC)CCl[1]
Structural Representation

The molecular structure dictates the chemical behavior and reactivity of the compound. This compound is an aliphatic N-substituted amide containing a reactive chloroacetyl group and a methoxypropyl chain.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including reaction setup, purification, and storage.

PropertyValue
Physical Form Solid[2]
Melting Point 30 °C[2]
Boiling Point 88 °C @ 0.5 Torr[2]
Density ~1.184 g/cm³ (estimate)[2]
Refractive Index ~1.471 (estimate)[2]

These properties indicate that the compound is a low-melting solid at standard temperature and pressure, requiring controlled, cool, and dry storage conditions. Its volatility under vacuum makes it amenable to purification by distillation at reduced pressure.

Synthesis and Mechanism

The synthesis of N-substituted chloroacetamides is a cornerstone reaction in medicinal chemistry, providing a versatile scaffold for further elaboration.[3] The primary route to this compound is the nucleophilic acyl substitution between 3-methoxypropylamine and chloroacetyl chloride.[4][5]

Rationale for Reagent and Condition Selection
  • Reactants : The selection of 3-methoxypropylamine and chloroacetyl chloride directly builds the target molecule's backbone. Chloroacetyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of both the carbonyl oxygen and the adjacent chlorine atom, making the carbonyl carbon highly electrophilic.[5]

  • Base (Pyridine or Triethylamine) : The reaction liberates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize this HCl in situ.[4][6] Pyridine is often preferred as it can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which accelerates the reaction.[4]

  • Solvent (Anhydrous Ethyl Acetate or Dichloromethane) : An aprotic, anhydrous solvent is crucial. The presence of water would lead to the rapid hydrolysis of the highly reactive chloroacetyl chloride, reducing the yield.[4] Ethyl acetate (EtOAc) is an excellent choice due to its aprotic nature and ability to dissolve the reactants, while also facilitating product isolation.

  • Temperature (0–5 °C) : The acylation of amines is a highly exothermic reaction. Initial cooling in an ice-water bath is a critical control measure to manage the reaction rate, prevent side reactions, and ensure safety.[4][7]

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

  • Reactor Setup : To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methoxypropylamine (8.91 g, 0.1 mol, 1.0 equiv.) and anhydrous ethyl acetate (100 mL).

  • Inert Atmosphere : Begin stirring and purge the system with dry nitrogen.

  • Cooling : Place the flask in an ice-water bath and cool the internal temperature to 0–5 °C.

  • Base Addition : Add pyridine (8.7 g, 0.11 mol, 1.1 equiv.) to the stirred solution.

  • Reagent Addition : Add chloroacetyl chloride (12.4 g, 0.11 mol, 1.1 equiv.) dropwise via the addition funnel over 30–45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Upon completion, carefully pour the reaction mixture into 100 mL of cold water to quench the reaction and dissolve the pyridinium hydrochloride salt.

  • Workup & Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine, saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.

Workflow Visualization

Reactants 1. Combine 3-methoxypropylamine, Pyridine, and Ethyl Acetate Cooling 2. Cool to 0-5 °C (Ice Bath) Reactants->Cooling Addition 3. Add Chloroacetyl Chloride (Dropwise) Cooling->Addition Reaction 4. Stir at Room Temperature (2-3 hours) Addition->Reaction Quench 5. Quench with Cold Water Reaction->Quench Workup 6. Aqueous Workup (HCl, NaHCO₃, Brine) Quench->Workup Dry 7. Dry (Na₂SO₄) & Concentrate Workup->Dry Purify 8. Purify (Distillation/Recrystallization) Dry->Purify Product Final Product: This compound Purify->Product

Caption: Synthetic workflow for this compound.

Safety and Handling

The chloroacetamide functional group imparts specific toxicological properties that demand rigorous safety protocols.[8] While specific data for this molecule is limited, the class of chloroacetamides is known to be toxic and may act as skin sensitizers.[9][10]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling the compound and its reagents.[9][11]

  • Ventilation : All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Exposure Controls : Avoid contact with skin and eyes.[10] In case of contact, wash the affected area immediately with copious amounts of water.[11]

  • Reactivity : Chloroacetyl chloride is highly corrosive and reacts violently with water.[5] Handle with extreme care under anhydrous conditions.

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate or building block in multi-step organic synthesis. The reactive C-Cl bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This makes it a valuable precursor for creating libraries of compounds in drug discovery and agrochemical research.[3][5][8] Its derivatives have been investigated for a range of biological activities, including antimicrobial and herbicidal properties.[3]

References

A Technical Guide to the Safe Handling of 2-chloro-N-(3-methoxypropyl)acetamide and Related α-Chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

2-chloro-N-(3-methoxypropyl)acetamide (CAS No. 1709-03-1) is a halogenated amide that serves as a valuable building block in synthetic organic chemistry, particularly within the workflows of drug discovery and development. Its utility lies in the reactive C-Cl bond, which allows for its use as an alkylating agent in the synthesis of more complex molecular architectures. However, the very reactivity that makes this compound useful also imparts a significant toxicological profile that necessitates stringent handling protocols.

This guide provides a comprehensive overview of the safety considerations and handling procedures for this compound. Due to a scarcity of specific safety data for this exact molecule, this document leverages authoritative data from its close structural analogue, 2-chloroacetamide (CAS No. 79-07-2). The toxicological properties of these compounds are dominated by the α-chloroacetamide functional group, making this a scientifically sound and precautionary approach. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Hazard Identification and Toxicological Rationale

The primary mechanism of toxicity for α-chloroacetamides is their function as alkylating agents. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA. This covalent modification can disrupt cellular processes, leading to the observed toxic effects.

Based on the GHS classification for the closely related 2-chloroacetamide, the following hazards are anticipated for this compound[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1][2]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[1]
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life[1]

Signal Word: Danger [1]

  • Acute Oral Toxicity (Category 3): This classification indicates that small quantities of the substance can cause serious health effects or death if ingested. This underscores the critical importance of preventing any oral exposure by prohibiting eating, drinking, and smoking in the laboratory and practicing rigorous personal hygiene.[1][2]

  • Skin Sensitization (Category 1): Initial contact may not produce a severe reaction, but subsequent exposures can trigger a significant allergic response (allergic contact dermatitis). The compound acts as a hapten, binding to skin proteins and forming an antigen that elicits an immune response. This necessitates the consistent use of appropriate chemical-resistant gloves and protective clothing.[1][2]

  • Suspected Reproductive Toxicity (Category 2): There is evidence to suggest the compound may have adverse effects on fertility or fetal development.[1] All work must be conducted with the assumption that this risk is present, requiring special handling precautions, particularly for personnel of reproductive age. Work should only proceed after all safety precautions have been read and understood.[1][3]

The Hierarchy of Controls: A System for Risk Mitigation

To ensure personnel safety, a multi-layered approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures to eliminate or minimize exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for α-Chloroacetamides Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Admin Administrative Controls (e.g., SOPs, Training, Signage) Engineering->Admin More Effective PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Admin->PPE Less Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.

Engineering Controls (Primary Defense)

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][3][4]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[2][5]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and regularly tested.[5]

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

  • Restricted Access: The areas where this compound is stored and handled should be clearly marked with appropriate hazard warnings, and access should be restricted to authorized and trained personnel.

  • Hygiene Practices: Thoroughly wash hands and face with soap and water after handling and before leaving the laboratory.[1][5] Contaminated work clothing must not be allowed out of the workplace and should be washed before reuse.[1][3]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is the last line of defense and must be used in conjunction with the controls above.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield should be worn if there is a splash hazard.[3][6][7]Protects against accidental splashes and airborne particles. Must provide a complete seal around the eyes.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8]Prevents skin contact and potential sensitization. Gloves must be inspected for tears or punctures before each use. Use proper removal technique to avoid contaminating skin. Dispose of contaminated gloves immediately.[1]
Body A lab coat, fully buttoned. Chemical-resistant apron and sleeves may be required for larger quantities.Protects skin and personal clothing from contamination.
Respiratory A NIOSH/MSHA-approved respirator with a particulate filter may be required if dust generation is unavoidable or if engineering controls are insufficient.[3][7][9]Prevents inhalation of the compound. Respirator use requires a formal respiratory protection program, including fit-testing.

Safe Handling, Storage, and Disposal Workflow

A systematic workflow is essential for minimizing risk at every stage of the experimental process.

Safe_Handling_Workflow Prep Preparation Verify fume hood function. Don appropriate PPE. Weigh Weighing & Transfer Perform in fume hood. Use disposable weigh boat. Minimize dust creation. Prep->Weigh Reaction Reaction & Workup Conduct all steps in hood. Keep reaction vessel closed. Quench reactive waste before disposal. Weigh->Reaction Waste Waste Segregation Segregate into labeled 'Halogenated Organic Waste'. Do not overfill container. Reaction->Waste Decon Decontamination Clean work surfaces. Doff PPE correctly. Wash hands thoroughly. Waste->Decon

Caption: A systematic workflow for handling this compound.

Protocol 3.1: Weighing and Transfer of Solid Compound
  • Preparation: Ensure the chemical fume hood sash is at the appropriate height. Don all required PPE as specified in Section 2.3.

  • Staging: Place a new disposable weigh boat on the analytical balance inside the fume hood. Place the stock container of this compound next to the balance.

  • Tare: Tare the balance with the empty weigh boat.

  • Transfer: Carefully open the stock container. Using a clean spatula, gently transfer the approximate amount of solid into the weigh boat. Avoid any actions that could generate dust.

  • Secure: Immediately and tightly close the stock container.

  • Record: Record the mass.

  • Dissolution: Carefully add the solid to the reaction vessel, which is already inside the fume hood. If transferring the solid directly, ensure the receiving vessel has a wide enough mouth to prevent spillage. If dissolving first, add the solvent to the weigh boat to rinse all material into the reaction vessel.

  • Disposal: Dispose of the contaminated weigh boat and any cleaning materials (e.g., wipes) into the designated solid halogenated waste container.

Protocol 3.2: Storage and Incompatibility
  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] The storage location must be a locked cabinet or an area accessible only to authorized personnel.[1][3]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous or exothermic reactions.[3]

Protocol 3.3: Waste Management
  • Segregation: All waste contaminated with this compound, including residual solids, solutions, and contaminated labware (gloves, weigh boats, pipette tips), must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[1]

  • Environmental Protection: Do not allow the product or its waste to enter drains or waterways, as it is harmful to aquatic life.[1][5]

  • Disposal: Waste must be disposed of through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[1][3]

Emergency Response and First Aid

Immediate and correct action is critical in the event of an exposure or spill.

Exposure RouteFirst Aid Protocol
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Do NOT induce vomiting.[1][3][7]
Skin Contact IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[1][3][5]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately seek medical advice from an ophthalmologist.[3][5]
Inhalation IF INHALED: Move person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][5]
Protocol 4.1: Spill Management
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.

  • Protect: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain: Prevent the spill from spreading or entering drains. Cover drains if necessary.[1]

  • Absorb: For a solid spill, carefully sweep or vacuum the material into a suitable container for disposal, avoiding dust formation. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, dry sand), collect, and place in the hazardous waste container.

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the incident to the appropriate safety personnel.

References

solubility of 2-chloro-N-(3-methoxypropyl)acetamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-chloro-N-(3-methoxypropyl)acetamide in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted amide that serves as a crucial building block and intermediate in various chemical syntheses, including the development of novel pharmaceutical agents and other specialty chemicals. Understanding its solubility profile in different organic solvents is a fundamental prerequisite for its effective use in reaction design, process optimization, purification, and formulation. The choice of solvent can dictate reaction kinetics, influence crystal morphology in crystallization processes, and determine the feasibility of extraction and chromatographic purification methods.

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. It delves into the physicochemical properties that govern its behavior, offers a predictive framework for its solubility based on the principle of "like dissolves like," and outlines a robust experimental methodology for precise quantitative determination. The insights herein are designed to empower researchers to make informed decisions, streamline experimental workflows, and maximize success in applications involving this versatile compound.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical properties, including solubility. The key to predicting how this compound will interact with various solvents lies in understanding its functional groups and overall polarity.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 1709-03-1[1]
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
Melting Point ~30°C[2]
Boiling Point 88°C (at 0.5 Torr)[2]
Predicted pKa 14.03 ± 0.46[2]

Structural Analysis and Its Implications for Solubility:

The structure of this compound features a combination of polar and nonpolar moieties, which results in a nuanced solubility profile.

  • Polar Functional Groups:

    • Amide Linkage (-C(O)NH-): This is the most significant polar feature. The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This allows for strong interactions with polar protic solvents.

    • Ether Linkage (-O-CH₃): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor.

    • Chloro Group (-Cl): The electronegative chlorine atom creates a dipole, enabling dipole-dipole interactions with polar solvents.

  • Nonpolar Feature:

    • Propyl Chain (-CH₂CH₂CH₂-): This hydrocarbon segment of the molecule is nonpolar and will interact favorably with nonpolar solvents through van der Waals forces.

The overall solubility of the molecule in a given solvent is determined by the balance of these competing interactions. The widely applied principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities to the solute will be most effective.[3][4]

G cluster_molecule This compound mol Cl-CH₂-C(=O)NH-CH₂CH₂CH₂-O-CH₃ h_bond_donor H-Bond Donor n_nh h_bond_donor->n_nh h_bond_acceptor1 H-Bond Acceptor n_co h_bond_acceptor1->n_co h_bond_acceptor2 H-Bond Acceptor n_o h_bond_acceptor2->n_o dipole Dipole Moment n_cl dipole->n_cl nonpolar Nonpolar Region n_propyl nonpolar->n_propyl

Caption: Key structural features influencing solubility.

Predicted Solubility in Common Organic Solvents

While precise quantitative data requires experimental determination, a qualitative and semi-quantitative prediction can be made by classifying solvents based on their polarity and hydrogen bonding capacity.

Table 2: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale for Interaction
Nonpolar Hexane, Toluene, Diethyl EtherInsoluble to Sparingly Soluble The dominant polar amide, ether, and chloro groups cannot form favorable interactions with the nonpolar solvent molecules. Energy penalty for breaking solute-solute interactions is too high.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very Soluble Strong dipole-dipole interactions between the solvent and the polar groups of the solute. Solvents like DMF and DMSO are excellent hydrogen bond acceptors, interacting strongly with the amide N-H.
Polar Protic Methanol, Ethanol, IsopropanolSoluble Strong hydrogen bonding. The solvent can act as both a hydrogen bond donor (to the carbonyl and ether oxygens) and acceptor (from the amide N-H), effectively solvating the molecule.
Chlorinated Dichloromethane (DCM), ChloroformSoluble to Very Soluble Favorable dipole-dipole interactions. The polarity is well-matched, and the slight acidity of chloroform's proton can interact with the solute's hydrogen bond acceptors.
Aqueous WaterSparingly to Moderately Soluble While the molecule has multiple hydrogen bonding sites that favor dissolution in water, the C3 alkyl chain introduces hydrophobicity, which limits its overall solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain definitive solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]

Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium concentration of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Analytical balance

  • Temperature-controlled orbital shaker or rotator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC, GC, or UV-Vis Spectrophotometer)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution is achieved. The presence of undissolved solid at the end of the experiment is essential.

  • Solvent Addition: Accurately dispense a known volume or mass of the selected solvent into the vial.

  • Equilibration: Securely cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24 to 72 hours).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solid particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with an appropriate solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the solute.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.

Caption: Workflow for the isothermal shake-flask method.

Key Factors Influencing Solubility

A. Temperature:

The solubility of most solid organic compounds in liquid solvents increases with temperature.[5] This is because the dissolution process is typically endothermic, meaning it requires energy to break the solute's crystal lattice.[5] According to Le Chatelier's principle, adding heat to an endothermic system will shift the equilibrium toward the products, favoring dissolution. The relationship between temperature and solubility can be described by the van't Hoff equation.[6][7] For critical applications, it is advisable to determine solubility at several temperatures to construct a solubility curve. In some less common cases, where dissolution is an exothermic process, solubility will decrease as temperature increases.[8]

B. Solvent Polarity:

As detailed in Table 2, solvent polarity is a critical factor. A systematic approach to screening involves selecting a range of solvents with varying polarities and hydrogen bonding capabilities. This allows for a comprehensive understanding of the solute-solvent interactions.

G cluster_solute Solute: this compound cluster_solvents Solvent Type cluster_solubility Predicted Outcome Solute Polar Head (Amide, Ether, Chloro) + Nonpolar Tail (Propyl) Protic Polar Protic (e.g., Ethanol) H-Bonding Solute->Protic Strong Interaction Aprotic Polar Aprotic (e.g., Acetone) Dipole-Dipole Solute->Aprotic Strong Interaction Nonpolar Nonpolar (e.g., Hexane) Van der Waals Solute->Nonpolar Weak Interaction High_Sol High Solubility Protic->High_Sol Aprotic->High_Sol Low_Sol Low Solubility Nonpolar->Low_Sol

Caption: Relationship between solvent type and solubility.

Safety and Handling Considerations

While a specific safety data sheet (SDS) for this compound is not broadly available, related chloroacetamide compounds are classified as toxic if swallowed and may cause skin sensitization.[9][10] Therefore, it is prudent to handle this compound with appropriate care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar molecule with both hydrogen bond donating and accepting capabilities. It is predicted to be highly soluble in polar aprotic (e.g., DMF, acetone) and chlorinated (e.g., DCM) solvents, moderately soluble in polar protic solvents (e.g., ethanol), and sparingly soluble to insoluble in nonpolar solvents (e.g., hexane). The presence of both polar functional groups and a nonpolar alkyl chain necessitates an empirical approach for obtaining precise solubility data for specific solvent systems. The isothermal shake-flask method provides a reliable and robust framework for this determination. A thorough understanding of these solubility characteristics is essential for the successful application of this compound in research and development.

References

Navigating the Supply and Application of 2-chloro-N-(3-methoxypropyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-chloro-N-(3-methoxypropyl)acetamide, a key chemical intermediate. The guide covers its commercial availability, crucial safety and handling protocols, and a detailed, field-proven synthetic application.

Introduction to a Versatile Chemical Building Block

This compound, identified by its CAS number 1709-03-1, is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds and other bioactive molecules.[1][2] Its structure, featuring a reactive chloroacetamide group and a methoxypropyl chain, allows for a variety of chemical transformations, making it a versatile building block for creating more complex molecular architectures. Chloroacetamide derivatives, in general, are recognized for their utility in synthesizing compounds with potential antimicrobial and other biological activities.[3][4]

Commercial Sourcing and Supplier Landscape

A critical first step in any research and development endeavor is the reliable procurement of starting materials. This compound is available from a range of commercial suppliers. When selecting a supplier, researchers should consider not only the purity and cost but also the availability of comprehensive technical and safety documentation.

Below is a comparative table of prominent suppliers offering this compound:

SupplierProduct Number (Example)Purity/SpecificationAvailabilityAdditional Information
BLDpharmBD13768997%In StockOffers online ordering.[1]
Sigma-Aldrich (Merck)Not directly listed, but related chloroacetamides are available.Varies by specific product.VariesProvides detailed Safety Data Sheets (SDS) for related compounds.
ChemicalBookCB7852873Not specifiedInquireProvides physical and chemical properties.[2]
Matrix Scientific098435Not specifiedIn StockLists hazard information as "Irritant".[5]
Fisher ScientificNot directly listed, but provides SDS for related compounds.VariesVariesOffers comprehensive safety and handling information.[6][7]
Santa Cruz BiotechnologyNot directly listed, but offers related compounds.For Research Use OnlyVariesSpecializes in reagents for biomedical research.[8]

Note: The availability and product details are subject to change. It is imperative to consult the suppliers' websites for the most current information.

Safety, Handling, and Storage: A Non-Negotiable Priority

Due to the hazardous nature of chloroacetamide derivatives, strict adherence to safety protocols is paramount. The Safety Data Sheet (SDS) is the primary source of information for safe handling.

Key Hazards:

  • Toxicity: Chloroacetamide and its derivatives can be toxic if swallowed.[9]

  • Skin Sensitization: May cause an allergic skin reaction.[9]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[9]

  • Aquatic Hazard: Harmful to aquatic life.

Handling and Personal Protective Equipment (PPE):

  • Always work in a well-ventilated area, preferably a fume hood.[6]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Avoid breathing dust or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep locked up or in an area accessible only to qualified or authorized personnel.

Experimental Protocol: Synthesis of a Substituted Amine via Nucleophilic Substitution

The reactivity of the chlorine atom in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This protocol details a representative synthesis of a tertiary amine, a common structural motif in pharmacologically active compounds.

Objective: To synthesize N-(3-methoxypropyl)-N-(phenyl)glycinamide by reacting this compound with aniline.

Reaction Scheme:

G reagent1 This compound conditions + K2CO3, Acetonitrile Reflux, 8h reagent1->conditions reagent2 Aniline reagent2->conditions product N-(3-methoxypropyl)-N-(phenyl)glycinamide conditions->product Nucleophilic Substitution

Caption: Reaction workflow for the synthesis of a substituted amine.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous acetonitrile.

  • Add aniline and potassium carbonate to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-(3-methoxypropyl)-N-(phenyl)glycinamide.

Rationale for Experimental Choices:

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the nucleophilic substitution reaction.

  • Base: Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Excess Aniline: A slight excess of aniline is used to ensure the complete consumption of the limiting reagent, this compound.

  • Workup: The aqueous workup is designed to remove any remaining inorganic salts and water-soluble impurities.

Conclusion

This compound is a readily available and versatile chemical intermediate with significant potential in drug discovery and development. A thorough understanding of its commercial sources, coupled with strict adherence to safety protocols and the application of robust synthetic methodologies, will enable researchers to effectively utilize this compound in their scientific pursuits. The experimental protocol provided herein serves as a practical example of its application, forming a foundation for further synthetic explorations.

References

potential applications of N-substituted chloroacetamides in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery and Development Professionals

Abstract

The N-substituted chloroacetamide moiety, a deceptively simple chemical entity, has emerged as a powerhouse in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive exploration of this versatile scaffold, delving into its synthesis, mechanisms of action, and diverse therapeutic applications. From its role as a covalent inhibitor in anticancer and antimicrobial therapies to its emerging potential in modulating inflammatory pathways, we will dissect the structure-activity relationships that govern its efficacy. This document is intended to serve as a technical resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the future of N-substituted chloroacetamides in medicine.

The Ascendancy of the Chloroacetamide Warhead: An Introduction

The N-substituted chloroacetamide scaffold is characterized by a chloroacetyl group appended to a nitrogen atom, which is in turn connected to a variety of alkyl or aryl substituents. The key to its biological prowess lies in the electrophilic nature of the α-carbon to the carbonyl group, rendered susceptible to nucleophilic attack by the electron-withdrawing chlorine atom. This reactivity allows these molecules to act as "warheads," forming stable covalent bonds with nucleophilic residues, most notably cysteine, within the active sites of target proteins.[1] This irreversible mode of action can lead to prolonged and potent therapeutic effects.[2]

While the reactivity of the chloroacetamide group is central to its function, the "N-substituent" provides the crucial element of specificity. By judiciously modifying the chemical nature of this substituent, medicinal chemists can tailor the molecule's physicochemical properties, such as solubility and lipophilicity, to optimize its absorption, distribution, metabolism, and excretion (ADME) profile and direct it toward specific biological targets.[3] This guide will explore the intricate interplay between the reactive chloroacetamide core and the diverse N-substituents that unlock its therapeutic potential.

Synthesis and Chemical Reactivity: Forging the Tools of Discovery

The synthesis of N-substituted chloroacetamides is generally straightforward, most commonly achieved through the acylation of a primary or secondary amine with chloroacetyl chloride.[4][5] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of N-Aryl Chloroacetamides

This protocol describes a standard method for the synthesis of N-aryl chloroacetamides.

Materials:

  • Substituted aniline (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N-aryl chloroacetamide.

Diagram of the General Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Amine Substituted Amine Reaction Acylation in DCM with TEA Amine->Reaction CAC Chloroacetyl Chloride CAC->Reaction Wash Aqueous Washes Reaction->Wash Dry Drying Wash->Dry Evap Evaporation Dry->Evap Purify Recrystallization / Chromatography Evap->Purify Product N-Substituted Chloroacetamide Purify->Product G cluster_binding Initial Binding cluster_reaction Covalent Modification cluster_inactivation Enzyme Inactivation Inhibitor N-Substituted Chloroacetamide Transition Nucleophilic Attack (SN2 reaction) Inhibitor->Transition Enzyme Target Enzyme (with Cysteine residue) Enzyme->Transition Inactive Covalently Modified (Inactive) Enzyme Transition->Inactive G YAP YAP/TAZ TEAD TEAD YAP->TEAD forms complex TargetGenes Target Gene Expression TEAD->TargetGenes activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Inhibitor N-Substituted Chloroacetamide Inhibitor->TEAD covalently binds & inhibits

References

literature review of 2-chloro-N-(3-methoxypropyl)acetamide and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-chloro-N-(3-methoxypropyl)acetamide and its Analogs: Synthesis, Mechanism, and Structure-Activity Relationships

Abstract

This technical guide provides a comprehensive review of this compound and its extensive family of chemical analogs. Chloroacetamide derivatives represent a critical class of molecules, primarily recognized for their potent herbicidal activity, which has been instrumental in modern agriculture.[1] Beyond their agricultural applications, this class of compounds exhibits a broad spectrum of biological activities, including significant antimicrobial properties.[2][3] This document delves into the fundamental chemistry, synthesis methodologies, and physicochemical properties of the parent compound. A core focus is placed on elucidating the molecular mechanism of action, primarily the alkylating properties of the chloroacetamide moiety and its role in inhibiting key biological processes like very-long-chain fatty acid (VLCFA) synthesis.[4][5] Furthermore, we explore the vast landscape of its analogs, systematically analyzing the structure-activity relationships (SAR) that govern their efficacy and spectrum of activity. Detailed experimental protocols for synthesis and biological evaluation are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to explore this versatile chemical scaffold.

Introduction to the Chloroacetamide Class

The chloroacetamide (CAA) chemical family is characterized by an acetamide structure bearing a chlorine atom on the alpha-carbon. This functional group imparts a mild electrophilic character, enabling these molecules to act as alkylating agents by reacting with nucleophilic residues like cysteine and histidine in proteins.[4][6] This reactivity is the cornerstone of their biological effects. Historically, chloroacetamides have been developed and widely used as pre-emergence herbicides for controlling a variety of grass and broadleaf weeds in numerous crops.[1][6] Their mode of action in plants is primarily the inhibition of very-long-chain fatty acid elongases, crucial enzymes for plant development.[5]

In recent years, the scope of chloroacetamide research has expanded significantly. Scientists have explored their potential as antimicrobial agents, demonstrating efficacy against various bacteria and fungi.[2][7] This dual activity profile makes this compound and its analogs a fascinating subject for study, offering potential leads for both agrochemical and pharmaceutical development. Understanding the nuanced relationships between their chemical structure and biological function is paramount for designing next-generation molecules with enhanced potency, selectivity, and improved safety profiles.

Physicochemical Profile: this compound

The parent compound, this compound, serves as a foundational structure for this class. Its physical and chemical properties are essential for its handling, formulation, and biological activity.

PropertyValueSource(s)
CAS Number 1709-03-1[8][9]
Molecular Formula C₆H₁₂ClNO₂[9]
Molecular Weight 165.62 g/mol [9]
Appearance Solid[8]
Melting Point 30 °C[8]
Boiling Point 88 °C @ 0.5 Torr[8]
Density ~1.184 g/cm³ (estimate)[8]

Synthesis and Manufacturing

The synthesis of N-substituted-2-chloroacetamides is typically achieved through a straightforward and robust nucleophilic acyl substitution reaction. The general methodology involves the reaction of chloroacetyl chloride with a suitable primary or secondary amine.

G cluster_reactants Reactants cluster_process Process cluster_products Products Amine Primary/Secondary Amine (e.g., 3-methoxypropan-1-amine) Reaction Nucleophilic Acyl Substitution Amine->Reaction CAC Chloroacetyl Chloride CAC->Reaction Product N-substituted-2-chloroacetamide Reaction->Product HCl HCl (byproduct) Reaction->HCl Base Base (e.g., NaOAc, Pyridine, Et3N) (To neutralize HCl) HCl->Base neutralized by

Caption: General synthesis workflow for N-substituted-2-chloroacetamides.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for synthesizing N-substituted chloroacetamides.[2][10]

Materials:

  • 3-methoxypropan-1-amine

  • Chloroacetyl chloride

  • Sodium acetate (anhydrous)

  • Acetone

  • Deionized water

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxypropan-1-amine (0.1 mol) and sodium acetate (0.2 mol) in a solvent mixture of acetone (150 mL) and water (75 mL).

    • Causality: Sodium acetate acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. The acetone/water mixture ensures the solubility of both the organic amine and the inorganic base.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

    • Causality: The acylation reaction is exothermic. Low temperature is maintained to control the reaction rate, minimize side reactions, and prevent potential degradation of the product.

  • Addition of Acylating Agent: Add a solution of chloroacetyl chloride (0.1 mol) in acetone (25 mL) dropwise to the stirred amine solution over a period of 1-2 hours, ensuring the temperature remains below 5 °C.

    • Causality: Dropwise addition is critical to control the exotherm and prevent a rapid, uncontrolled reaction.

  • Reaction Progression: After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 2-3 hours.

  • Workup & Isolation: a. Evaporate the acetone from the reaction mixture under reduced pressure (in vacuo). b. Suspend the remaining aqueous residue in chloroform (100 mL). c. Wash the chloroform layer with water (2 x 100 mL) to remove any remaining sodium acetate and other water-soluble impurities. d. Separate the organic (chloroform) layer and dry it over anhydrous sodium sulfate.

    • Causality: Sodium sulfate is a drying agent that removes residual water from the organic solvent.

  • Purification: Filter off the sodium sulfate and evaporate the chloroform in vacuo to yield the crude product. The product can be further purified by vacuum distillation or chromatography if necessary.

Mechanism of Action

The biological activity of chloroacetamides stems from their ability to function as alkylating agents. The electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom makes the α-carbon electrophilic, rendering it susceptible to attack by nucleophiles.

Caption: Proposed mechanism of action via enzyme alkylation.

In herbicidal applications, the primary targets are very-long-chain fatty acid elongases (VLCFAs).[5] These enzymes are vital for the biosynthesis of lipids required for cuticle formation and cell membrane integrity in plants. By covalently binding to critical amino acid residues in the active site of these enzymes, chloroacetamides irreversibly inhibit their function. This leads to a cascade of metabolic disruptions, ultimately resulting in the death of the susceptible weed. A similar mechanism is proposed for their antimicrobial activity, where they likely target essential enzymes containing reactive cysteine or histidine residues.[6]

Analogs and Structure-Activity Relationship (SAR)

The versatility of the chloroacetamide scaffold has allowed for the synthesis of a vast number of analogs. The primary point of modification is the N-substituent, which profoundly influences the molecule's physicochemical properties (e.g., lipophilicity, solubility) and, consequently, its biological activity.

Key Analog Classes and Activities
Analog ClassRepresentative StructurePrimary Biological ActivityKey Findings & References
N-Alkoxyalkyl 2-chloro-N-(3-ethoxypropyl)acetamideHerbicidalSimilar profile to the methoxypropyl parent compound.[11]
N-Aryl 2-chloro-N-(4-chlorophenyl)acetamideAntimicrobial, HerbicidalHigh activity against Gram-positive bacteria. Lipophilicity driven by halogen substituent enhances cell penetration.[3]
N-(substituted Phenyl) 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideAntibacterial (K. pneumoniae)The chloro atom is critical for enhanced activity compared to the non-chlorinated analog.[7]
N-Aryl (complex) 2-chloro-N-(2,3-dichlorophenyl)acetamideHerbicidalThe conformation of the N-H bond relative to the ring substituents influences crystal packing and potentially activity.[12]
N-Hydroxyalkyl (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamideSynthetic IntermediateChiral building block for more complex molecules.[10]
Analysis of Structure-Activity Relationships (SAR)

The biological efficacy of chloroacetamide analogs is a multifactorial equation governed by reactivity, lipophilicity, and steric effects.

  • The Chloroacetyl Moiety: The α-chloro group is generally considered indispensable for the alkylating mechanism and, therefore, for potent biological activity. Studies comparing chlorinated and non-chlorinated analogs have shown a dramatic increase in antimicrobial efficacy with the presence of chlorine.[7]

  • Lipophilicity (LogP): The nature of the N-substituent is the primary determinant of the molecule's overall lipophilicity. For an analog to be effective, it must be able to traverse the lipid-rich cell membranes of the target organism.

    • High Lipophilicity: In N-aryl analogs, substituents like halogens (F, Cl, Br) increase lipophilicity, which often correlates with higher antimicrobial activity, particularly against Gram-positive bacteria.[3]

    • Optimal Range: However, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding, reducing bioavailability. An optimal LogP range is crucial for effective transport to the target site.

  • Electronic Effects: Electron-withdrawing or -donating groups on an N-aryl substituent can modulate the electronics of the amide bond, but their primary influence is often on the overall polarity and binding interactions with the target enzyme.

  • Steric Factors: The size and shape of the N-substituent are critical. The substituent must fit within the binding pocket of the target enzyme. Bulky groups can sterically hinder the approach of the chloroacetyl group to the active site, reducing or eliminating activity.

G cluster_scaffold Core Scaffold cluster_substituent N-Substituent Properties center Biological Activity (Herbicidal/Antimicrobial) scaffold_node α-Chloroacetyl Group (Essential for Alkylation) scaffold_node->center Governs Reactivity Lipo Lipophilicity (LogP) (Cell Penetration) Lipo->center Steric Steric Bulk (Enzyme Pocket Fit) Steric->center Electronic Electronic Effects (Binding Interactions) Electronic->center

Caption: Key factors influencing the biological activity of chloroacetamide analogs.

Applications and Future Perspectives

While the primary application of this compound and its close analogs remains in agriculture as herbicides, the growing body of research highlights significant potential in other areas. The demonstrated broad-spectrum antimicrobial activity suggests a promising avenue for the development of new antibacterial and antifungal agents, which is of critical importance in an era of increasing drug resistance.[6][7]

Future research should focus on:

  • Selective Toxicity: Designing analogs with high potency against target pests or microbes but low toxicity to non-target organisms, including crops, beneficial insects, and humans.

  • Medicinal Chemistry: Exploring modifications to the chloroacetamide scaffold to target specific enzymes implicated in human diseases, potentially leading to new therapeutics for inflammatory conditions or cancer.[13]

  • QSAR and In Silico Modeling: Employing computational tools to predict the activity and toxicity of novel analogs, thereby streamlining the discovery process and reducing reliance on extensive empirical screening.[1][3]

Conclusion

This compound is a member of the chemically and biologically significant chloroacetamide family. Its utility as a herbicide is well-established and is rooted in its ability to act as an alkylating agent, primarily inhibiting very-long-chain fatty acid synthesis. The synthetic tractability of its N-substituted scaffold has given rise to a vast library of analogs with a wide range of biological activities, including promising antimicrobial effects. The structure-activity relationships are governed by a delicate balance of chemical reactivity, lipophilicity, and steric compatibility with the biological target. Continued investigation into this versatile class of compounds holds considerable promise for the development of novel, highly effective agents for both agricultural and therapeutic applications.

References

Spectroscopic Characterization of 2-chloro-N-(3-methoxypropyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-chloro-N-(3-methoxypropyl)acetamide, a molecule of interest in synthetic chemistry and drug development. Understanding the spectral characteristics of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the experimental choices, and provide standardized protocols for data acquisition.

Molecular Structure and Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. This compound possesses several key functional groups that will give rise to characteristic signals in different spectroscopic techniques.

cluster_workflow Spectroscopic Analysis Workflow Start Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure_Elucidation Structural Confirmation and Purity Assessment NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Methodological & Application

Application Note: The Versatility of 2-Chloro-N-(3-methoxypropyl)acetamide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini

Abstract and Introduction

2-Chloro-N-(3-methoxypropyl)acetamide is a valuable bifunctional molecule that serves as a pivotal building block in modern organic synthesis. Its structure incorporates an electrophilic chloromethyl group attached to an amide backbone, rendering it an excellent substrate for nucleophilic substitution reactions. The reactivity of the carbon-chlorine bond allows for the facile introduction of a wide array of functional groups, making it a versatile intermediate for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the reactions of this compound with common classes of nucleophiles, including nitrogen, sulfur, and oxygen species. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and offer expert insights into reaction optimization and troubleshooting. The application of these synthetic strategies is particularly relevant in the field of medicinal chemistry, where chloroacetamide derivatives are precursors to a range of biologically active compounds, including antimicrobial and antifungal agents.[1][2][3]

Core Mechanistic Principles: The S_N2 Pathway

The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (S_N2) reaction. The chlorine atom, being an effective leaving group, is displaced by an incoming nucleophile in a single, concerted step.

Key Mechanistic Features:

  • Electrophilic Center: The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the adjacent chlorine and the carbonyl group, making it susceptible to nucleophilic attack.

  • Concerted Mechanism: The nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. This leads to an inversion of stereochemistry if the carbon were chiral.

  • Role of the Base: In reactions with nucleophiles that are also weak acids (e.g., amines, thiols), a base is typically required. The base neutralizes the acidic byproduct (e.g., HCl) formed, preventing the protonation and deactivation of the starting nucleophile.[2]

Caption: General S_N2 mechanism for nucleophilic substitution.

Critical Safety and Handling Protocols

This compound and related chloroacetamides are hazardous chemicals that require strict safety protocols.

Hazard Profile:

  • Toxicity: Toxic if swallowed.

  • Skin Sensitization: May cause an allergic skin reaction.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Aquatic Hazard: Harmful to aquatic life.

Mandatory Safety Procedures:

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and changed immediately if contaminated.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fastened.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep locked up or in an area accessible only to qualified personnel.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.

Experimental Protocols: Reactions with Nucleophiles

The following sections provide detailed protocols for reacting this compound with representative nucleophiles.

Reaction with Amine Nucleophiles (N-Alkylation)

This reaction is fundamental for synthesizing a variety of N-substituted glycine amide derivatives, which are common substructures in pharmacologically active molecules.

Protocol 1: Synthesis of N-(3-methoxypropyl)-2-(phenylamino)acetamide

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.05 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Acetonitrile (CH₃CN), anhydrous

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Step-by-Step Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

    • Add aniline (1.05 eq) to the suspension.

    • Add anhydrous potassium carbonate (1.5 eq). The carbonate acts as a base to neutralize the HCl formed during the reaction.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting chloroacetamide is consumed (typically 4-8 hours).

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid with a small amount of acetonitrile.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expertise & Causality:

  • Choice of Base: Anhydrous K₂CO₃ is a suitable and easily removable base. Stronger bases could lead to side reactions. Using an excess of the amine nucleophile as the base is also possible but can complicate purification.[3]

  • Solvent: Acetonitrile is a good polar aprotic solvent for S_N2 reactions. Dichloromethane or DMF can also be used.[3]

  • Stoichiometry: A slight excess of the amine ensures the complete consumption of the electrophile. A large excess should be avoided to prevent potential di-alkylation if the nucleophile has multiple reactive sites.

Nucleophile TypeSolventBaseTemperature (°C)Typical Time (h)
Primary Aliphatic AmineEthanolK₂CO₃783 - 6
Secondary Aliphatic AmineAcetonitrileK₂CO₃824 - 8
Primary Aromatic AmineDMFNaHCO₃1006 - 12
Reaction with Thiol Nucleophiles (S-Alkylation)

Thiols are potent nucleophiles, especially in their deprotonated thiolate form. This reaction provides a direct route to thioether derivatives.

Protocol 2: Synthesis of 2-((4-methylphenyl)thio)-N-(3-methoxypropyl)acetamide

  • Materials:

    • This compound (1.0 eq)

    • 4-Methylbenzenethiol (p-thiocresol) (1.0 eq)

    • Sodium Hydroxide (NaOH) (1.05 eq)

    • Ethanol

    • Round-bottom flask, magnetic stirrer

  • Step-by-Step Procedure:

    • In a 100 mL round-bottom flask, dissolve 4-methylbenzenethiol (1.0 eq) in ethanol.

    • Add a solution of sodium hydroxide (1.05 eq) in water or ethanol dropwise at room temperature. This deprotonates the thiol to form the more nucleophilic sodium thiolate.

    • Stir the mixture for 15-20 minutes.

    • Add a solution of this compound (1.0 eq) in ethanol dropwise to the thiolate solution.

    • Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-3 hours.

    • Monitor the reaction by TLC.

    • Once complete, pour the reaction mixture into cold water. The product may precipitate as a solid.

    • Collect the solid product by vacuum filtration. If the product is an oil, extract it with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Expertise & Causality:

  • pH Control: The reactivity of thiols is highly dependent on pH. The thiolate anion (R-S⁻) is the active nucleophile, and its formation is favored at a pH above the thiol's pKa (typically 8-10).[6] Using a slight excess of base ensures complete formation of the thiolate.

  • Oxidation: Thiols can be oxidized to disulfides, especially in the presence of air and base. While often not a major issue for this rapid reaction, performing the reaction under an inert atmosphere (N₂ or Ar) can improve yields if oxidation is observed.

Reaction with Oxygen Nucleophiles (O-Alkylation)

Oxygen nucleophiles, such as alcohols and phenols, are generally less reactive than amines or thiols. Their deprotonation to form the more potent alkoxide or phenoxide is crucial for the reaction to proceed efficiently.

Protocol 3: Synthesis of N-(3-methoxypropyl)-2-phenoxyacetamide

  • Materials:

    • This compound (1.0 eq)

    • Phenol (1.1 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere (N₂ or Ar)

  • Step-by-Step Procedure:

    • CAUTION: Sodium hydride reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.

    • To a three-necked flask under N₂, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

    • Dissolve phenol (1.1 eq) in anhydrous THF and add it dropwise to the NaH suspension. Hydrogen gas will evolve. Allow the mixture to stir until gas evolution ceases and a clear solution of sodium phenoxide is formed.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the phenoxide solution at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Expertise & Causality:

  • Anhydrous Conditions: The use of a strong base like NaH necessitates strictly anhydrous conditions to prevent quenching of the base and potential safety hazards.

  • Williamson Ether Synthesis: This reaction is a classic example of the Williamson ether synthesis. The phenoxide is a strong nucleophile that readily displaces the chloride.

General Experimental Workflow and Characterization

A successful synthesis relies on a systematic workflow from reaction setup to final product analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Assemble and Dry Glassware reagents 2. Weigh Reagents prep->reagents setup 3. Reaction Setup (Solvent, Reactants, Base) reagents->setup monitor 4. Monitor Progress (TLC/HPLC) setup->monitor workup 5. Quench & Work-up (Filter/Extract) monitor->workup purify 6. Purify Product (Recrystallization/Chromatography) workup->purify analysis 7. Characterize Product (NMR, MS, IR) purify->analysis final 8. Final Product analysis->final

Caption: General workflow for synthesis and purification.

Product Characterization: The identity and purity of the final products should be confirmed using standard analytical techniques. The search results indicate that synthesized chloroacetamide derivatives are routinely characterized by:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.[7]

  • Mass Spectrometry (MS): To verify the molecular weight of the product.[1]

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the amide C=O and N-H stretches.[1]

References

Application Notes and Protocols: Leveraging 2-chloro-N-(3-methoxypropyl)acetamide in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of α-Haloacetamides in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with diverse mechanisms of action.[1] Within the medicinal chemist's arsenal, α-haloacetamides, and specifically 2-chloro-N-substituted acetamides, represent a versatile and highly valuable class of building blocks. Their utility stems from the presence of a reactive C-Cl bond, which serves as an electrophilic handle for the facile introduction of the acetamide moiety onto various molecular scaffolds. This reactivity is crucial for the construction of more complex heterocyclic systems known to exhibit potent antimicrobial properties.[2]

This guide provides a detailed exploration of the application of 2-chloro-N-(3-methoxypropyl)acetamide as a key intermediate in the synthesis of novel antimicrobial agents. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the characterization and antimicrobial evaluation of the resulting compounds. The presence of the 3-methoxypropyl group can influence the pharmacokinetic properties of the final molecule, potentially enhancing its solubility and cell permeability.

Core Synthetic Strategy: Heterocycle Formation via Hantzsch Thiazole Synthesis

The general reaction involves the condensation of an α-haloketone (or a related α-halo-carbonyl compound like our this compound) with a thioamide-containing compound. The reactivity of the α-chloro group in this compound makes it an excellent substrate for this cyclization reaction.

Below is a conceptual workflow illustrating this synthetic approach.

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Product A This compound C Hantzsch Thiazole Synthesis A->C B Thioamide Derivative (e.g., Thiourea) B->C D Substituted Thiazole Antimicrobial Agent C->D

Caption: Workflow for Hantzsch Thiazole Synthesis.

Detailed Synthetic Protocol: Synthesis of a Novel 2-Amino-N-(3-methoxypropyl)thiazole-4-carboxamide Derivative

This protocol details the synthesis of a representative thiazole-based antimicrobial agent starting from this compound and thiourea.

Part 1: Synthesis of this compound (Intermediate)

This initial step involves the acylation of 3-methoxypropan-1-amine with chloroacetyl chloride. This reaction is typically straightforward but requires careful control of the reaction conditions to avoid side reactions.

Materials:

  • 3-methoxypropan-1-amine

  • Chloroacetyl chloride

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxypropan-1-amine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 eq) in dichloromethane to the stirred amine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.

Part 2: Synthesis of the Thiazole Derivative

This step utilizes the synthesized this compound in a Hantzsch thiazole synthesis with thiourea.

Materials:

  • This compound (from Part 1)

  • Thiourea

  • Ethanol or other suitable protic solvent

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired 2-amino-N-(3-methoxypropyl)thiazole-4-carboxamide derivative.

Reaction_Scheme cluster_step1 Step 1: Synthesis of the Intermediate cluster_step2 Step 2: Hantzsch Thiazole Synthesis A 3-methoxypropan-1-amine C This compound A->C + B Chloroacetyl chloride B->C Et3N, DCM, 0 °C to RT D This compound F 2-amino-N-(3-methoxypropyl)thiazole-4-carboxamide derivative D->F + E Thiourea E->F Ethanol, Reflux

Caption: General Reaction Scheme.

Characterization of Synthesized Compounds

The identity and purity of the synthesized intermediate and the final thiazole derivative must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • Melting Point Analysis: To assess the purity of solid compounds.

Antimicrobial Activity Evaluation

The newly synthesized thiazole derivatives should be screened for their in vitro antimicrobial activity against a panel of pathogenic microorganisms.[3][7][8][9][10][11][12][13][14][15]

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized thiazole derivative

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculum

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Serial Dilution: Prepare a series of twofold dilutions of the synthesized compound in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (a known antimicrobial agent) and a negative control (uninoculated broth) on each plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation

The results of the antimicrobial activity screening should be summarized in a clear and concise table.

CompoundTest OrganismMIC (µg/mL)
Thiazole Derivative 1Staphylococcus aureusValue
Thiazole Derivative 1Escherichia coliValue
Thiazole Derivative 1Candida albicansValue
Positive ControlStaphylococcus aureusValue
Positive ControlEscherichia coliValue
Positive ControlCandida albicansValue

Structure-Activity Relationship (SAR) Insights

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of novel antimicrobial agents, particularly through the construction of heterocyclic scaffolds like thiazoles. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this chemical entity. Future work could involve the synthesis of a library of derivatives by varying the thioamide component in the Hantzsch synthesis to establish a more comprehensive structure-activity relationship and identify lead compounds for further preclinical development. Additionally, exploring the combination of these novel compounds with existing antibiotics could reveal synergistic effects, offering a promising strategy to combat drug-resistant infections.[16][17]

References

experimental procedure for N-alkylation using 2-chloro-N-(3-methoxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and functional materials. This application note provides a comprehensive guide to the use of 2-chloro-N-(3-methoxypropyl)acetamide as a versatile alkylating agent for the N-alkylation of primary and secondary amines. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol for a representative N-alkylation, and discuss critical parameters for reaction optimization. Furthermore, this guide includes protocols for reaction monitoring, product purification, and essential safety considerations.

Introduction

The introduction of alkyl groups onto nitrogen atoms can profoundly alter the biological and chemical properties of a molecule. N-alkylated compounds are prevalent in a wide range of biologically active molecules. The chloroacetamide functional group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, including amines. The reagent this compound offers a desirable combination of reactivity and structural features. The methoxypropyl group can enhance solubility in organic solvents and may influence the pharmacokinetic properties of the final product.

The N-alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine nucleophile attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nitrogen bond. The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Reaction Mechanism and Key Parameters

The choice of base, solvent, and temperature are critical for a successful N-alkylation reaction.

  • Base: A non-nucleophilic base is essential to deprotonate the amine nucleophile (in the case of primary and secondary amines) or to scavenge the HCl byproduct. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] The strength of the base should be matched to the acidity of the N-H bond of the amine.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally preferred as they can solvate the cationic species formed during the reaction, thereby accelerating the rate of SN2 reactions.[1]

  • Temperature: The reaction temperature influences the reaction rate. Many N-alkylation reactions proceed efficiently at room temperature, while others may require heating to achieve a reasonable rate.[2] However, excessive temperatures can lead to side reactions.

Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol details the N-alkylation of piperidine with this compound as a representative example.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₆H₁₂ClNO₂165.6210.01.0
PiperidineC₅H₁₁N85.1512.01.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.02.0
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-
Brine (saturated aqueous NaCl solution)NaCl(aq)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Septum

  • Syringes

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

  • Glassware for workup and purification

Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.66 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent and Amine Addition: Add anhydrous DMF (50 mL) to the flask and stir the suspension. Using a syringe, add piperidine (1.19 mL, 12.0 mmol) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Workup:

    • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated product.

Reaction Monitoring and Characterization

Thin Layer Chromatography (TLC)
  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 ratio) is a good starting point. The polarity can be adjusted as needed.

  • Visualization: The spots can be visualized under a UV lamp (if the compounds are UV active) or by staining with an appropriate agent (e.g., potassium permanganate or iodine).

  • Analysis: The disappearance of the starting materials (this compound and amine) and the appearance of a new, typically less polar, product spot indicates the progress of the reaction.

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The structure of the purified product should be confirmed by ¹H NMR spectroscopy. Key signals to look for include the disappearance of the N-H proton of the starting amine (if applicable) and the appearance of new signals corresponding to the methylene group adjacent to the nitrogen and the methoxypropyl moiety.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): ¹³C NMR will show the appearance of new carbon signals corresponding to the alkyl group that has been introduced.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Safety Precautions

  • This compound and other chloroacetamides are irritants and potentially toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Work in a well-ventilated fume hood.

  • Amines can be corrosive and have strong odors. Handle with care in a fume hood.

  • Solvents such as DMF and ethyl acetate are flammable. Keep away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use. [4][5][6]

Workflow Diagrams

N-Alkylation Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Alkylating Agent and Base in Flask solvent Add Anhydrous Solvent (DMF) reagents->solvent amine Add Amine Nucleophile solvent->amine stir Stir at Room Temp (or Heat) amine->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: A generalized workflow for the N-alkylation of amines using this compound.

SN2 Reaction Mechanism

Caption: The SN2 mechanism for the N-alkylation of a secondary amine with this compound.

References

analytical methods for the characterization of 2-chloro-N-(3-methoxypropyl)acetamide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-chloro-N-(3-methoxypropyl)acetamide

Introduction

This compound is a chloroacetamide derivative that serves as a key intermediate in various chemical syntheses. Its precise structure, purity, and impurity profile are critical determinants of reaction yield, and the quality of the final product. Therefore, robust and reliable analytical methods are indispensable for its characterization. This guide provides a comprehensive overview of the principal analytical techniques and detailed protocols for the definitive identification, purity assessment, and structural elucidation of this compound.

The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the selection of specific techniques and parameters. The core analytical strategy employs a combination of chromatographic and spectroscopic techniques to build a complete analytical profile of the molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 1709-03-1[1]
Molecular Formula C₆H₁₂ClNO₂Calculated
Molecular Weight 165.62 g/mol Calculated
Boiling Point 88 °C at 0.5 Torr[2]
Density ~1.18 g/cm³ (estimate)[2]
Refractive Index ~1.471 (estimate)[2]
Form Solid[2]

Part 1: Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are the cornerstone for separating the main compound from impurities, by-products, or residual starting materials. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds. For this compound, a reversed-phase method is optimal, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation based on hydrophobicity.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18) Column: The alkyl chains of the C18 stationary phase provide a hydrophobic environment suitable for retaining the moderately polar this compound.

  • Acetonitrile/Water Mobile Phase: This combination is a standard for reversed-phase chromatography, offering good solvation for the analyte and allowing for precise control over elution strength by adjusting the ratio.

  • UV Detection: The amide chromophore within the molecule allows for sensitive detection using a UV detector, typically in the range of 200-220 nm.

Experimental Protocol: HPLC Purity Determination

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-20 min: 30% B to 80% B; 20-25 min: 80% B; 25-30 min: return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

Procedure:

  • Mobile Phase Preparation: Prepare the required volumes of Mobile Phase A and B. Degas the solvents using an ultrasonic bath or an inline degasser.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 10 mL solution (1 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard to a final concentration of approximately 1 mg/mL.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Processing: Determine the retention time of the main peak from the standard chromatogram. Calculate the purity of the sample by area percent normalization.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN/Water) Equilibration System Equilibration (30 min) MobilePhase->Equilibration SamplePrep Sample Prep (1 mg/mL) Injection Inject Sample (10 µL) SamplePrep->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC)

Given its relatively low boiling point under vacuum, this compound is amenable to GC analysis. This method is particularly effective for identifying volatile impurities and residual solvents. A GC-MS system provides the dual benefit of separation and mass-based identification.

Causality Behind Experimental Choices:

  • GC-MS: The mass spectrometer detector offers high sensitivity and specificity, allowing for the tentative identification of unknown impurity peaks based on their mass spectra.

  • DB-5ms Column: This is a common, robust, and relatively non-polar column that provides good peak shape and resolution for a wide range of semi-volatile compounds.

  • Temperature Programming: A temperature ramp is essential to ensure that compounds with different volatilities are eluted effectively, from volatile solvents at the beginning to the main analyte and less volatile impurities at higher temperatures.

Experimental Protocol: GC-MS Purity and Impurity Profiling

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program Initial 50 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MSD Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Mass Scan Range 35 - 400 amu

Procedure:

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable volatile solvent such as ethyl acetate or dichloromethane.

  • System Setup: Condition the GC column according to the manufacturer's instructions. Set up the instrument with the parameters listed above.

  • Analysis: Inject the prepared sample solution into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Analyze other peaks for potential impurities and perform library searches (e.g., NIST) for tentative identification. Calculate purity based on the total ion chromatogram (TIC) area percent.

Visualization: GC-MS Workflow

GCMS_Workflow A Sample Prep (5 mg/mL in Ethyl Acetate) B Injection (1 µL, Split 20:1) A->B C Separation (DB-5ms Column, Temp Ramp) B->C D Ionization (EI) & Mass Analysis C->D E Data Acquisition (TIC, Mass Spectra) D->E F Peak Analysis & Library Search E->F

Caption: Workflow for GC-MS impurity analysis.

Part 2: Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and their relative numbers (through integration).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule and provides information about their chemical environment.

  • Deuterated Chloroform (CDCl₃): A common and effective solvent for many organic molecules, including this acetamide, as it dissolves the compound well and its residual solvent peak does not interfere with key analyte signals.

Protocol: ¹H and ¹³C NMR Analysis

Instrumentation and Conditions:

ParameterSpecification
Spectrometer Bruker Avance 400 MHz or equivalent
Solvent Deuterated Chloroform (CDCl₃)
Sample Conc. ~10-20 mg in 0.6 mL of solvent
Reference Tetramethylsilane (TMS) at 0.00 ppm
Temperature 25 °C

Procedure:

  • Sample Preparation: Dissolve the sample in CDCl₃ in an NMR tube.

  • Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to TMS. Integrate the ¹H NMR signals.

Expected Spectral Data:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.5 - 7.0Broad Singlet1HNH
~ 4.05Singlet2HCl-CH₂ -C=O
~ 3.50Triplet2HO-CH₂ -CH₂
~ 3.42Quartet2HNH-CH₂ -CH₂
~ 3.35Singlet3HO-CH₃
~ 1.85Quintet2HCH₂-CH₂ -CH₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 166.0C =O
~ 70.5O-C H₂
~ 58.8O-C H₃
~ 42.7Cl-C H₂
~ 38.0NH-C H₂
~ 29.5CH₂-C H₂-CH₂

Note: Chemical shifts are predictive and may vary slightly. Similar characterizations for related compounds have been performed using these techniques.[3]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for both identification and quantification.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): A soft ionization technique ideal for LC-MS. It typically produces protonated molecular ions ([M+H]⁺) with minimal fragmentation, making it easy to confirm the molecular weight.

  • Electron Ionization (EI): A higher-energy technique used in GC-MS that causes extensive fragmentation. This creates a reproducible "fingerprint" mass spectrum that can be compared against libraries for identification.

Protocol: Mass Spectrometry Analysis (via LC-MS)

Instrumentation and Conditions:

ParameterSpecification
System LC-MS system with an ESI source
Ionization Mode Positive (+)
Scan Range m/z 50 - 500
Capillary Voltage 3.5 kV
Drying Gas Nitrogen, 10 L/min
Gas Temperature 325 °C

Procedure:

  • Infuse the sample solution (prepared for HPLC analysis) directly or analyze the eluent from the HPLC column.

  • Acquire the mass spectrum in full scan mode.

Expected Mass Data:

IonExpected m/z
[M+H]⁺166.06
[M+Na]⁺188.04

Note: The presence of the chlorine atom will result in a characteristic isotopic pattern, with the M+2 peak having an intensity of approximately one-third that of the main peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.[4]

Causality Behind Experimental Choices:

  • Attenuated Total Reflectance (ATR): This is a modern, convenient sampling technique that requires minimal sample preparation. The solid sample can be analyzed directly.

Protocol: FTIR Analysis

Instrumentation and Conditions:

ParameterSpecification
Spectrometer FTIR spectrometer with an ATR accessory
Scan Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Scans 16

Procedure:

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact and record the sample spectrum.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional Group Assignment
~ 3300N-H Stretch (Amide)
~ 2930, 2870C-H Stretch (Aliphatic)
~ 1650C=O Stretch (Amide I)
~ 1550N-H Bend (Amide II)
~ 1120C-O-C Stretch (Ether)
~ 750C-Cl Stretch

Note: These values are based on typical ranges for the respective functional groups. Spectral data for similar chloroacetamide structures are available in public databases.[5][6]

Conclusion

The comprehensive characterization of this compound is reliably achieved through an orthogonal analytical approach. Chromatographic methods, specifically HPLC and GC, are essential for assessing purity and identifying related substances. Spectroscopic techniques, including NMR, MS, and FTIR, provide definitive structural confirmation and identification. By following the detailed protocols and understanding the rationale behind the methodological choices presented in this guide, researchers and analysts can ensure the quality and integrity of this important chemical intermediate.

References

scale-up synthesis of 2-chloro-N-(3-methoxypropyl)acetamide for laboratory use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Scale-Up Synthesis of 2-chloro-N-(3-methoxypropyl)acetamide

Abstract

This application note provides a comprehensive and robust protocol for the scale-up synthesis of this compound in a standard laboratory setting. The synthesis is based on the nucleophilic acyl substitution of 3-methoxypropylamine with chloroacetyl chloride. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical validation methods. The causality behind critical experimental steps is explained to ensure reproducibility and high yield.

Introduction and Scientific Background

2-chloro-N-(substituted) acetamides are a class of compounds widely utilized as intermediates in organic synthesis and are precursors to various biologically active molecules, including herbicides and pharmaceutical agents.[1][2] The presence of a reactive C-Cl bond makes them valuable synthons for introducing an acetamide moiety through nucleophilic substitution. The target molecule, this compound, serves as a key building block for more complex chemical structures.

The protocol detailed herein addresses the need for a reliable, scalable, and well-documented procedure for producing gram-scale quantities of this intermediate. Traditional amide synthesis via acyl chlorides is a time-tested and efficient method, particularly suitable for scale-up due to its rapid reaction rates and high conversion.[3][4][5] This guide emphasizes process control, safety, and analytical rigor to ensure the final product meets the high-purity standards required for subsequent research and development activities.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The primary amine, 3-methoxypropylamine, acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: A base, in this case, triethylamine (Et₃N), abstracts the proton from the newly formed positively charged nitrogen atom. This step is critical as it neutralizes the hydrogen chloride (HCl) byproduct that is formed from the expelled chloride and the abstracted proton. Neutralization prevents the protonation of the starting 3-methoxypropylamine, which would render it non-nucleophilic and halt the reaction.

The overall transformation is illustrated below.

reaction_workflow Figure 1: Overall Reaction Scheme amine 3-Methoxypropylamine product This compound amine->product 1. Nucleophilic Attack acyl_chloride Chloroacetyl Chloride acyl_chloride->product base Triethylamine (Et3N) byproduct Triethylammonium Chloride (Et3N·HCl) base->byproduct 2. HCl Neutralization solvent Dichloromethane (DCM) temp 0-5 °C

Figure 1: Overall Reaction Scheme

Materials, Reagents, and Equipment

Reagents
ReagentCAS No.FormulaM.W. ( g/mol )Purity
3-Methoxypropylamine5332-73-0C₄H₁₁NO89.14≥99%
Chloroacetyl Chloride79-04-9C₂H₂Cl₂O112.94≥99%
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19≥99.5% (Dry)
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M aq. solution
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated aq. solution
Brine (NaCl solution)7647-14-5NaCl58.44Saturated aq. solution
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Reagent Grade
Equipment
  • Three-neck round-bottom flask (1 L)

  • Mechanical overhead stirrer and stirring guide

  • Dropping funnel (250 mL)

  • Thermometer and adapter

  • Condenser with a drying tube (filled with CaCl₂)

  • Ice-water bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • Analytical balance

Detailed Experimental Protocol

This protocol is designed for a synthesis scale yielding approximately 25-30 grams of the final product.

Reagent Stoichiometry
ReagentM.W. ( g/mol )Moles (mol)EquivalentsAmountDensity (g/mL)
3-Methoxypropylamine89.140.2241.020.0 g0.87
Chloroacetyl Chloride112.940.2351.0526.6 g (18.6 mL)1.42
Triethylamine101.190.2461.124.9 g (34.4 mL)0.726
Dichloromethane (DCM)84.93--400 mL1.33

Rationale for Equivalents:

  • Chloroacetyl Chloride (1.05 eq): A slight excess ensures complete consumption of the starting amine, which can be challenging to separate from the product.

  • Triethylamine (1.1 eq): A slight excess ensures complete neutralization of the generated HCl and accounts for any potential impurities or moisture.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a 250 mL dropping funnel, and a thermometer. Place the flask in an ice-water bath on a magnetic stirrer base (used for the bath, not the reaction). Ensure the setup is in a certified chemical fume hood.

  • Initial Reagent Charging: To the reaction flask, add 3-methoxypropylamine (20.0 g, 0.224 mol) and anhydrous dichloromethane (200 mL). Begin stirring to ensure the solution is homogenous. Add triethylamine (24.9 g, 0.246 mol) to the flask.

  • Controlled Addition of Acyl Chloride: In a separate dry beaker, prepare a solution of chloroacetyl chloride (26.6 g, 0.235 mol) in anhydrous dichloromethane (200 mL). Transfer this solution to the dropping funnel.

  • Reaction Execution: Cool the reaction flask contents to 0-5 °C using the ice-water bath. Once the temperature is stable, begin the dropwise addition of the chloroacetyl chloride solution from the dropping funnel over a period of 60-90 minutes. Causality: This is a highly exothermic reaction. Slow, controlled addition is paramount to prevent a temperature spike, which could lead to the formation of undesired side products and pose a safety risk.[6][7] A white precipitate of triethylammonium chloride will form during the addition.

  • Reaction Completion and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). Spot the starting amine and the reaction mixture. The reaction is complete when the starting amine spot has disappeared.

Work-up and Purification
  • Quenching: Cool the reaction mixture again in an ice bath and slowly add 100 mL of deionized water to quench the reaction and dissolve the triethylammonium chloride salt.

  • Aqueous Washes: Transfer the mixture to a 1 L separatory funnel.

    • Wash with 1 M HCl (2 x 100 mL) to remove excess triethylamine and any remaining starting amine.

    • Wash with saturated NaHCO₃ solution (1 x 100 mL) to neutralize any residual acid.

    • Wash with saturated brine solution (1 x 100 mL) to remove the bulk of the dissolved water in the organic layer.

  • Drying and Solvent Removal: Separate the organic (DCM) layer and dry it over anhydrous magnesium sulfate. Filter the drying agent using a Büchner funnel and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Recrystallization: The crude product can often be purified by recrystallization. A suitable solvent system is isopropanol/hexanes or ethyl acetate/hexanes.

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven. The expected product is typically a white to off-white solid.[1]

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through a series of analytical techniques.

analytical_workflow Figure 2: Analytical and QC Workflow start Purified Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry (GC-MS or LC-MS) start->ms Molecular Weight Confirmation ir FT-IR Spectroscopy start->ir Functional Group ID final Verified Compound (Structure & Purity Confirmed) nmr->final ms->final ir->final

Figure 2: Analytical and QC Workflow
  • ¹H NMR (CDCl₃, 400 MHz): Expected peaks should correspond to the methoxy group (s, ~3.3 ppm), the methylene groups of the propyl chain (m, ~1.8 and ~3.4-3.5 ppm), the N-CH₂ group (q, ~3.4 ppm), the Cl-CH₂ group (s, ~4.0 ppm), and a broad singlet for the N-H proton (~6.5-7.0 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the chloro-methylene carbon (~42 ppm), propyl chain carbons (~29, ~40, ~70 ppm), the methoxy carbon (~58 ppm), and the carbonyl carbon (~166 ppm).

  • GC-MS or LC-MS: The mass spectrum should show a molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. For C₆H₁₂ClNO₂, the expected m/z would be ~165.06.[1][8]

  • FT-IR (KBr or ATR): Key vibrational bands include the N-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), a strong C=O amide I band (~1650 cm⁻¹), and the N-H bend amide II band (~1550 cm⁻¹).[1]

Safety Precautions and Waste Disposal

Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[9]

  • Chemical Hazards:

    • Chloroacetyl Chloride: Extremely corrosive, toxic upon inhalation and skin contact, and a potent lachrymator (tear gas agent).[6][7][9] It reacts violently with water, alcohols, and amines.[6][9] Must be handled exclusively in a certified chemical fume hood. Keep away from moisture.[10]

    • 3-Methoxypropylamine: Corrosive and can cause skin and eye burns.

    • Dichloromethane (DCM): A suspected carcinogen and volatile solvent. All handling should be performed in a fume hood.

  • Emergency Procedures: Ensure an emergency safety shower and eyewash station are immediately accessible. Keep a container of sodium bicarbonate nearby to neutralize small acid or acyl chloride spills. In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[7]

  • Waste Disposal:

    • Aqueous Waste: The acidic and basic aqueous washes should be combined and neutralized to a pH between 6 and 8 before disposal into the appropriate aqueous waste container.

    • Organic Waste: The DCM filtrate from recrystallization and any other organic residues should be collected in a designated halogenated organic waste container.

    • Solid Waste: The magnesium sulfate and any contaminated filter paper should be disposed of in the solid chemical waste stream.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Reagents are wet (especially chloroacetyl chloride).2. Reaction temperature was too high, causing side reactions.3. Incomplete reaction.1. Use freshly opened or properly stored anhydrous reagents and solvents.2. Maintain strict temperature control (0-5 °C) during addition.3. Extend the reaction time at room temperature and confirm completion with TLC.
Product is an Oil, Fails to Crystallize 1. Presence of impurities (e.g., excess starting material, solvent).2. Incorrect recrystallization solvent system.1. Ensure work-up washes were thorough. Purify via column chromatography if necessary.2. Experiment with different solvent systems (e.g., Diethyl ether/Hexanes, Toluene). Try scratching the flask or adding a seed crystal.
Multiple Spots on TLC of Final Product 1. Incomplete reaction.2. Product degradation.3. Ineffective purification.1. See "Low or No Yield".2. Avoid excessive heat during solvent removal.3. Repeat recrystallization or perform column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(3-methoxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-chloro-N-(3-methoxypropyl)acetamide. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this crucial acylation reaction. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction's mechanics, enabling you to diagnose issues and significantly improve your product yield and purity.

Section 1: The Core Reaction - A Mechanistic Overview

The synthesis of this compound is a classic example of nucleophilic acyl substitution. It involves the reaction of 3-methoxypropylamine, a primary amine, with the highly reactive electrophile, chloroacetyl chloride.[1]

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[2][3] This forms a transient tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, leading to the elimination of a chloride ion and the formation of the stable amide product.[3][4]

G Amine 3-Methoxypropylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral 1. Nucleophilic Attack Salt Protonated Amine (Inactive Salt) Amine->Salt AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Tetrahedral Base Acid Scavenger (Base) HCl HCl (Byproduct) Base->HCl 4. Neutralization (Desired Path) Product This compound Tetrahedral->Product 2. Elimination of Cl- Tetrahedral->HCl HCl->Salt 3. Acid-Base Reaction (Side Reaction)

Caption: Reaction mechanism for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low (<50%), and I've recovered a significant amount of unreacted 3-methoxypropylamine after work-up. What is the most likely cause?

A: This is a classic symptom of inadequate acid scavenging. The HCl generated during the reaction protonates your starting amine, effectively killing its nucleophilicity.

  • Causality: For every mole of product formed, one mole of HCl is generated. This HCl will preferentially react with the most basic species in the flask, which is your starting amine. Without a dedicated base to neutralize the HCl, the reaction will stop after a theoretical maximum of 50% conversion (as half the amine is consumed as a base), and in practice, it is often much lower.

  • Troubleshooting Steps:

    • Verify Base Stoichiometry: Ensure you are using at least one equivalent of a suitable base. For sluggish reactions or to ensure complete HCl removal, using a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial.

    • Monitor pH: During the reaction, you can periodically spot the reaction mixture on wet pH paper. If the mixture becomes acidic, it's a clear sign your base is insufficient or has been consumed.

Q2: The reaction starts, but then stalls, and my TLC shows both starting material and product, even after several hours. What's happening?

A: This issue often points to problems with temperature control or reagent addition. Acylation reactions with acyl chlorides are highly exothermic.

  • Causality: A rapid, uncontrolled exotherm can cause localized boiling of the solvent, which can degrade reagents. More importantly, adding the chloroacetyl chloride too quickly creates a high local concentration, which can lead to side reactions and the formation of insoluble amine-hydrochloride salts that may coat the unreacted amine, preventing further reaction.

  • Troubleshooting Steps:

    • Control Temperature: Begin the reaction at a low temperature (0-5 °C) using an ice-water bath.[8] This helps to dissipate the heat generated during the initial phase of the reaction.

    • Slow, Controlled Addition: Add the chloroacetyl chloride dropwise via a dropping funnel over a period of 30-60 minutes.[9] This maintains a low concentration of the highly reactive acylating agent and allows the heat to be managed effectively.

    • Ensure Efficient Stirring: Vigorous stirring is crucial to ensure homogeneity and prevent localized concentration gradients.

Q3: My final product is contaminated with an impurity that has a similar polarity. What could this be and how can I prevent it?

A: The most common impurity is the hydrolysis product of your acylating agent, chloroacetic acid. The presence of water is highly detrimental to this synthesis.

  • Causality: Chloroacetyl chloride reacts violently with water to form chloroacetic acid and HCl.[5] This not only consumes your electrophile, reducing the theoretical yield, but the resulting carboxylic acid can be difficult to separate from your amide product during work-up.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure your solvent is anhydrous and your glassware is thoroughly dried (oven or flame-dried).

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction flask.

    • Check Reagent Quality: Ensure your 3-methoxypropylamine is free of significant water content.

Section 3: Optimized Experimental Protocol

This protocol is designed to be a robust starting point for achieving high yields (>90%).

Materials:

  • 3-Methoxypropylamine (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)[7]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 500 mL round-bottom flask, dropping funnel, magnetic stirrer, ice-water bath

Procedure:

  • Setup: Assemble the flame-dried glassware. Equip the round-bottom flask with a magnetic stir bar.

  • Reagent Preparation: In the flask, dissolve 3-methoxypropylamine (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of the anhydrous solvent, to the dropping funnel. Add it dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine spot is no longer visible.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any chloroacetic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Section 4: Frequently Asked Questions (FAQs)

  • What is the best base for this reaction?

    • Triethylamine (TEA) is a cost-effective and commonly used base. However, it can sometimes be difficult to remove completely.

    • Pyridine is also effective but can be nucleophilic and has a strong odor.

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent, strong, non-nucleophilic base that often leads to faster reaction times and higher yields, making it a superior choice if available.[7]

    • Inorganic bases like K₂CO₃ or NaHCO₃ can be used, often in a biphasic Schotten-Baumann type reaction, but may lead to slower reaction rates.

  • How does temperature affect the reaction?

    • Higher temperatures increase the reaction rate but also significantly increase the rate of side reactions, such as hydrolysis of the acyl chloride and potential degradation of the product.[10][11] Low-temperature initiation (0-5 °C) followed by a gradual warm-up to room temperature provides the best balance of reaction rate and selectivity.[12]

  • Can I perform this reaction without a solvent?

    • It is not recommended. A solvent is crucial for dissipating heat, ensuring proper mixing of reagents, and preventing the precipitation of salts from hindering the reaction.

Section 5: Data Summary Table

The choice of base and solvent can significantly impact reaction outcomes. The following table provides a general comparison based on literature precedents.

Base (equiv.)SolventReaction TimeTypical Yield (%)Reference
DBU (0.2)THF3-6 h75-95[2]
TEATHF>10 hLow[2]
Pyridine (1.0)CH₂Cl₂N/AHigh[2]
Propylene Oxide (2.0)Phosphate Buffer20 minHigh[2]

Section 6: Troubleshooting Workflow

If you are experiencing low yields, follow this decision tree to diagnose the issue.

G Start Low Yield or Stalled Reaction Check_SM Recovered Starting Amine? Start->Check_SM Check_TLC Multiple Impurity Spots on TLC? Check_SM->Check_TLC No Cause_Base Cause: Inadequate Acid Scavenging Check_SM->Cause_Base Yes Cause_Temp Cause: Poor Temperature Control / Fast Addition Check_TLC->Cause_Temp No (Stalled Reaction) Cause_Water Cause: Water Contamination (Hydrolysis) Check_TLC->Cause_Water Yes Sol_Base Solution: 1. Use >= 1.1 eq of Base (DBU/TEA) 2. Verify Base Strength Cause_Base->Sol_Base Sol_Temp Solution: 1. Start reaction at 0-5 °C 2. Add Acyl Chloride Dropwise Cause_Temp->Sol_Temp Sol_Water Solution: 1. Use Anhydrous Solvents 2. Dry Glassware Thoroughly Cause_Water->Sol_Water

Caption: A decision tree for troubleshooting low yields in the chloroacetylation reaction.

References

common side reactions in the synthesis of 2-chloro-N-(3-methoxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-chloro-N-(3-methoxypropyl)acetamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide you with in-depth, field-proven insights to optimize your experimental outcomes.

Troubleshooting Guide: Common Side Reactions and Issues

This section addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared via the acylation of 3-methoxypropylamine with chloroacetyl chloride, often under Schotten-Baumann conditions.[1][2]

Issue 1: Low Yield of the Desired Product

Question: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Possible Cause A: Hydrolysis of Chloroacetyl Chloride Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water, to form chloroacetic acid.[3] This side reaction consumes your acylating agent, thereby reducing the yield of the desired amide.

    Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of 3-methoxypropylamine, preferably at a low temperature (e.g., 0-5 °C), to control the exothermic reaction and minimize hydrolysis.[4]

  • Possible Cause B: Incomplete Reaction The reaction may not have gone to completion due to suboptimal conditions.

    Troubleshooting Protocol:

    • Stoichiometry: Ensure the molar ratio of reactants is appropriate. A slight excess of the amine can sometimes be used to ensure all the acyl chloride reacts.

    • Reaction Time and Temperature: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature after the initial addition of chloroacetyl chloride. However, be cautious as higher temperatures can promote other side reactions.[5]

    • Mixing: Ensure efficient stirring to promote contact between the reactants, especially if the reaction is biphasic.[2]

  • Possible Cause C: Product Loss During Workup The desired product might be lost during the extraction and purification steps. This compound has some water solubility, which can lead to losses during aqueous washes.

    Troubleshooting Protocol:

    • Extraction: When performing a liquid-liquid extraction, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the organic product and improve its partitioning into the organic phase.

    • pH of Aqueous Wash: Use a mild base (e.g., sodium bicarbonate solution) to neutralize the HCl generated during the reaction.[6] This will also remove any chloroacetic acid byproduct. Avoid using strong bases like NaOH in excess, as they can promote the hydrolysis of the amide product.[5]

Parameter Recommendation for Improving Yield
Reagent Quality Use high-purity, anhydrous chloroacetyl chloride and 3-methoxypropylamine.
Solvent Use a dry, inert organic solvent such as dichloromethane or diethyl ether.[2]
Temperature Maintain a low temperature (0-5 °C) during the addition of chloroacetyl chloride.[4] The reaction can then be allowed to warm to room temperature.
Addition Rate Add chloroacetyl chloride slowly and dropwise to the amine solution.
Workup Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to reduce product loss in the aqueous phase. Dry the organic layer thoroughly before solvent evaporation.
Issue 2: Presence of an Acidic Impurity in the Final Product

Question: My final product is contaminated with an acidic impurity, as indicated by spectroscopic analysis and its pH. What is this impurity and how can I remove it?

Answer:

The most likely acidic impurity is chloroacetic acid , formed from the hydrolysis of chloroacetyl chloride.[3]

Troubleshooting Protocol:

  • Aqueous Base Wash: During the workup, wash the organic layer containing your product with a saturated solution of a mild base like sodium bicarbonate. This will react with the acidic chloroacetic acid to form sodium chloroacetate, which is highly soluble in water and will be removed in the aqueous layer.

  • Multiple Washes: Perform the wash multiple times (e.g., 2-3 times) to ensure complete removal of the acidic impurity.

  • Final Water Wash: After the base wash, wash the organic layer with water to remove any residual base before drying and concentrating.

Issue 3: Formation of an Unexpected Higher Molecular Weight Byproduct

Question: I am observing a byproduct with a higher molecular weight than my target compound. What could this be?

Answer:

A higher molecular weight byproduct could be the result of a secondary reaction involving the product itself. The chlorine atom in this compound is susceptible to nucleophilic substitution.

  • Possible Cause: N-Alkylation of the Starting Amine A molecule of 3-methoxypropylamine (the starting material) can act as a nucleophile and displace the chloride from a molecule of the product, this compound. This would result in a dimer-like structure.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of chloroacetyl chloride to ensure that all the starting amine is consumed. However, this may lead to other impurities if not carefully controlled.

  • Amine Addition to Acyl Chloride: A reverse addition (adding the amine to the acyl chloride) might be considered, but this is generally not recommended as it can lead to the formation of other byproducts. The standard procedure of adding the acyl chloride to the amine is usually preferred.

  • Temperature Control: Keep the reaction temperature low to minimize the rate of this secondary reaction.

Issue 4: Presence of Solid Precipitate During Reaction or Workup

Question: A significant amount of white precipitate is forming during my reaction/workup. What is it and is it a problem?

Answer:

The white precipitate is most likely the hydrochloride salt of 3-methoxypropylamine or the salt of the base used (e.g., sodium chloride if using sodium hydroxide).

  • During the Reaction: The reaction of 3-methoxypropylamine with chloroacetyl chloride produces one equivalent of hydrogen chloride (HCl). This HCl will react with the unreacted 3-methoxypropylamine or the added base to form a salt, which may precipitate out of the organic solvent. This is an expected part of the reaction.[6]

  • During Workup: If you use a base like sodium hydroxide or sodium bicarbonate to neutralize the acid, the resulting salt (e.g., sodium chloride) will be formed and will be present in the aqueous layer.

Troubleshooting Protocol:

  • Filtration: If the salt precipitates during the reaction and interferes with stirring, you may need to add more solvent.

  • Aqueous Wash: During the workup, this salt will be removed by the aqueous washes. Ensure thorough mixing to dissolve and remove all salt byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound? A1: The reaction is typically carried out at a low temperature, between 0 and 5 °C, especially during the addition of the highly reactive chloroacetyl chloride.[4] This helps to control the exothermic nature of the reaction and minimize side reactions like the hydrolysis of the acyl chloride. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for a few hours to ensure completion.

Q2: Which base is most suitable for this synthesis? A2: A mild aqueous base like sodium bicarbonate or potassium carbonate is often preferred.[7] These bases are effective at neutralizing the HCl byproduct without being so harsh as to promote significant hydrolysis of the product amide. Triethylamine can also be used as an organic base.[8] The use of strong bases like sodium hydroxide should be done with caution, as they can increase the rate of hydrolysis of both the starting acyl chloride and the product.[5]

Q3: How can I effectively monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting amine on a TLC plate. The disappearance of the starting amine spot and the appearance of a new product spot will indicate the progress of the reaction. Choose a solvent system that provides good separation between the starting material and the product.

Q4: What are the key safety precautions when working with chloroacetyl chloride? A4: Chloroacetyl chloride is a highly corrosive, toxic, and lachrymatory substance.[3][9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It reacts violently with water, so avoid any contact with moisture.[3] Have a quenching solution (e.g., a solution of sodium bicarbonate) readily available in case of a spill.

Visualizing the Reaction and a Key Side Reaction

The following diagram illustrates the desired reaction for the synthesis of this compound and the common side reaction of chloroacetyl chloride hydrolysis.

G cluster_main Desired Synthesis Pathway cluster_side Common Side Reaction amine 3-Methoxypropylamine product This compound amine->product + Chloroacetyl Chloride acyl_chloride Chloroacetyl Chloride acyl_chloride->product hcl HCl product->hcl + acyl_chloride_side Chloroacetyl Chloride side_product Chloroacetic Acid acyl_chloride_side->side_product + H2O water Water (H2O) water->side_product hcl_side HCl side_product->hcl_side +

Caption: Main synthesis pathway and a common side reaction.

References

Technical Support Center: Optimization of N-Acylation with Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-acylation reactions using chloroacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers the core principles of the N-acylation reaction with chloroacetyl chloride, providing the foundational knowledge needed for successful optimization.

Q1: What is the underlying mechanism of N-acylation with chloroacetyl chloride?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to form the final N-chloroacetylated amide product.[1][2]

Because this reaction generates one equivalent of hydrochloric acid (HCl), a base is required to neutralize it.[3] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5] This entire process is a classic example of the Schotten-Baumann reaction .[1][3][6]

Diagram: General Mechanism of N-Acylation

Caption: Nucleophilic attack of the amine on chloroacetyl chloride.

Q2: How do I select the appropriate base and solvent for my reaction?

The choice of base and solvent is critical and depends heavily on the substrate's properties and the desired reaction conditions.

  • Bases: The primary role of the base is to scavenge the HCl byproduct.[3]

    • Inorganic Bases (e.g., NaOH, K₂CO₃, NaHCO₃): Often used in biphasic "Schotten-Baumann conditions" (e.g., dichloromethane/water).[1][6] The base remains in the aqueous phase, neutralizing the HCl as it's formed, while the organic reactants and product stay in the organic layer.[6] This is effective but can lead to hydrolysis of the chloroacetyl chloride if the reaction is slow.

    • Organic Amine Bases (e.g., Triethylamine (TEA), Pyridine, DBU): Used in anhydrous organic solvents.[4][7][8] These are non-nucleophilic and soluble in the reaction medium. Pyridine can sometimes give a cleaner impurity profile compared to triethylamine.[9] The choice of base strength is crucial; a base that is too weak won't effectively neutralize the acid, while an overly strong base might promote side reactions.[4]

  • Solvents:

    • Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)): These are the most common choices as they do not react with chloroacetyl chloride.[8][9][10] Anhydrous conditions are essential to prevent hydrolysis of the highly reactive acyl chloride.[4][5]

    • Aqueous/Biphasic Systems: As mentioned, these are used for classic Schotten-Baumann conditions.[1][6]

    • Green Solvents (e.g., Water with Phosphate Buffer): Recent studies have shown that N-acylation can be performed efficiently and chemoselectively in aqueous phosphate buffer (pH 7.4).[11][12][13][14] This method is rapid (often under 20 minutes), eco-friendly, and often allows for product isolation by simple filtration.[11][13][14]

Q3: What are the common side reactions, and how can I avoid them?

  • Hydrolysis of Chloroacetyl Chloride: This is the most common side reaction, occurring in the presence of water to form chloroacetic acid.[4][5][15]

    • Prevention: Ensure all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • O-Acylation: If your substrate contains a hydroxyl group (e.g., amino alcohols), acylation can occur at the oxygen atom.[5][13]

    • Prevention: N-acylation is generally favored over O-acylation under neutral or basic conditions, while acidic conditions can favor O-acylation.[13][16] Using a phosphate buffer system has been shown to be highly chemoselective for N-acylation.[12][13]

  • Double Acylation: Primary amines can potentially react twice, though this is less common with bulky substrates.

  • Polymerization: The chloroacetylated product can sometimes undergo self-reaction or polymerization, especially under harsh conditions.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the fastest and most common method.[17][18][19]

  • Prepare your TLC plate: Use a pencil to draw a baseline about 1 cm from the bottom.[20]

  • Spot the plate: Apply three spots on the baseline:

    • Lane 1: Starting amine (reactant).

    • Lane 2: A "co-spot" containing both the starting amine and the reaction mixture.

    • Lane 3: The reaction mixture.

  • Develop and Visualize: Place the plate in a chamber with an appropriate solvent system (eluent).[20] A good starting point is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[18] The goal is to have the starting material Rf (retention factor) be around 0.3-0.5.[17][21] After development, visualize the spots under a UV lamp.[17][20]

  • Interpretation: As the reaction proceeds, you should see the spot corresponding to your starting amine diminish while a new, typically less polar spot for the amide product appears and intensifies.[21] The co-spot is crucial to confirm that the new spot is distinct from the starting material, especially if their Rf values are similar.[17]

Section 2: Troubleshooting Guide

This section is formatted to quickly diagnose and solve specific problems you may encounter during your experiment.

Diagram: Troubleshooting Flowchart

Troubleshooting start Problem Encountered p1 Low or No Yield start->p1 p2 Multiple Spots on TLC start->p2 p3 Starting Material Recovered start->p3 c1_1 Cause: Hydrolysis of Acyl Chloride p1->c1_1 c1_2 Cause: Amine is Protonated p1->c1_2 c1_3 Cause: Poor Amine Reactivity p1->c1_3 c2_1 Cause: Side Reactions (e.g., O-Acylation) p2->c2_1 c2_2 Cause: Degraded Reagents p2->c2_2 c3_1 Cause: Reaction Incomplete p3->c3_1 c3_2 Cause: Insufficient Base p3->c3_2 s1_1 Solution: Use anhydrous solvents. Run under N₂/Ar. c1_1->s1_1 s1_2 Solution: Ensure ≥1 eq. of base is used. Check base strength. c1_2->s1_2 s1_3 Solution: Increase temperature cautiously. Add catalyst (e.g., DMAP). c1_3->s1_3 s2_1 Solution: Control temperature (start at 0°C). Optimize base/solvent choice. c2_1->s2_1 s2_2 Solution: Use fresh chloroacetyl chloride. Verify amine purity. c2_2->s2_2 s3_1 Solution: Extend reaction time. Monitor by TLC until SM is consumed. c3_1->s3_1 s3_2 Solution: Re-evaluate base stoichiometry. Add base slowly. c3_2->s3_2

Caption: A logical guide to troubleshooting common N-acylation issues.

Problem: My reaction yield is consistently low or zero.

  • Possible Cause 1: Hydrolysis of Chloroacetyl Chloride. The acylating agent is highly reactive and susceptible to moisture.[4][5]

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use high-quality anhydrous solvents. Performing the reaction under an inert atmosphere of nitrogen or argon is highly recommended to exclude atmospheric moisture.[4]

  • Possible Cause 2: Ineffective HCl Scavenging. If the HCl byproduct is not neutralized, it will protonate the unreacted amine, forming an ammonium salt that is no longer nucleophilic, effectively stopping the reaction.[3][4]

    • Solution: Ensure you are using at least one equivalent of a suitable base. For less reactive amines, a slight excess of base (e.g., 1.1-1.2 equivalents) may be beneficial. Check the strength (pKa) of your chosen base to ensure it is sufficient to deprotonate the resulting ammonium salt.[4]

  • Possible Cause 3: Low Reactivity of the Amine. Electron-withdrawing groups on an aniline, for example, can deactivate the amine, making the acylation reaction sluggish.[4] Secondary amines are also generally less reactive than primary amines due to increased steric hindrance.[22]

    • Solution: For sluggish reactions, consider a gradual and cautious increase in temperature while monitoring by TLC.[5] Alternatively, for less reactive amines, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can improve the reaction rate.[5][22]

Problem: My TLC shows multiple spots, indicating significant impurities.

  • Possible Cause 1: Uncontrolled Exothermic Reaction. The reaction between amines and chloroacetyl chloride is often highly exothermic.[5] A rapid increase in temperature can promote the formation of side products.

    • Solution: Control the reaction temperature by using an ice bath (0°C), especially during the addition of chloroacetyl chloride.[5][9] Add the chloroacetyl chloride dropwise via a syringe or dropping funnel to maintain a low internal temperature.[4][9]

  • Possible Cause 2: O-Acylation Side Product. If your substrate has both amine and alcohol functional groups, you may be forming the O-acylated byproduct in addition to your desired N-acylated product.[5][12]

    • Solution: Chemoselectivity is key. Running the reaction in a phosphate buffer system at neutral pH is reported to be highly selective for N-acylation.[13] In organic solvents, using a non-nucleophilic base like triethylamine can also favor N-acylation.[12]

  • Possible Cause 3: Degraded Chloroacetyl Chloride. Old or improperly stored chloroacetyl chloride can contain impurities that lead to side reactions.

    • Solution: Use a fresh bottle of chloroacetyl chloride or distill it before use for best results.[5]

Problem: I recovered most of my starting amine after the reaction and workup.

  • Possible Cause 1: Insufficient Reaction Time. The reaction may simply not have had enough time to go to completion, especially with less reactive amines.

    • Solution: Monitor the reaction progress carefully using TLC. Do not stop the reaction until the starting material spot has been completely consumed.[4] If the reaction has stalled, consider the solutions for low reactivity mentioned above.

  • Possible Cause 2: Premature Precipitation. The hydrochloride salt of your base (e.g., triethylamine hydrochloride) might precipitate and coat the unreacted amine, preventing it from reacting further.

    • Solution: Ensure vigorous stirring throughout the reaction. Using a solvent in which the hydrochloride salt has some solubility can also help.

Section 3: Optimized Experimental Protocols

Protocol 1: General N-Acylation in Anhydrous Organic Solvent

This protocol is a robust method for a wide range of primary and secondary amines.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in an anhydrous solvent (e.g., DCM or THF, ~0.2 M concentration).[4]

  • Inert Atmosphere: Seal the flask with a septum and flush with nitrogen or argon.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (1.05 eq.) dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise significantly.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's completion by TLC.[4][8]

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[4]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).[5][23]

    • Wash the combined organic layers sequentially with water and then brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4][5]

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.[4]

Protocol 2: Rapid & Green N-Acylation in Aqueous Buffer

This modern protocol is highly efficient, environmentally friendly, and particularly effective for anilines and amino alcohols.[11][13][14]

  • Preparation: In a round-bottom flask, dissolve the amine or amino alcohol (1.0 eq.) in a 0.1 M phosphate buffer solution (pH 7.4).[11]

  • Addition of Acyl Chloride: While stirring vigorously at room temperature, add chloroacetyl chloride (1.1 eq.) dropwise directly to the aqueous solution.[11]

  • Reaction: Continue to stir the mixture at room temperature. The reaction is typically complete within 15-20 minutes.[11][13] A solid product will often precipitate out of the solution.

  • Isolation:

    • If a precipitate forms, collect the solid product by vacuum filtration.

    • Wash the collected solid thoroughly with cold water to remove any inorganic salts.[11]

    • If the product is soluble, extract it with an organic solvent like ethyl acetate.[11]

  • Drying: Dry the purified product under vacuum. This method often yields a product pure enough for subsequent steps without further purification.

Section 4: Data Summary & Safety

Table 1: Recommended Reaction Conditions

Substrate TypeRecommended BaseSolvent SystemTemp.Typical TimeKey Considerations
Primary Aliphatic Amines Triethylamine (TEA)Anhydrous DCM/THF0°C to RT1-4 hHighly exothermic; control addition rate.
Secondary Aliphatic Amines Pyridine or DBUAnhydrous THF/EtOAcRT to 40°C3-8 hSterically hindered; may require heat or catalyst (DMAP).[8][22]
Anilines (Activated) NaHCO₃ or TEADCM/H₂O or Phosphate Buffer0°C to RT15 min - 2 hAqueous buffer method is very efficient.[11]
Anilines (Deactivated) Pyridine or DBUAnhydrous THFRT to 50°C4-12 hSlower reaction; may require heating.[4]
Amino Alcohols None (Buffer controls pH)Phosphate Buffer (pH 7.4)RT< 20 minHighly chemoselective for N-acylation.[12][13]

Safety Precautions for Chloroacetyl Chloride

Chloroacetyl chloride is a highly toxic, corrosive, and water-reactive substance.[24][25][26] Always handle it with extreme caution.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat.[24][27]

  • Handling: Chloroacetyl chloride reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[24][26] It is also a lachrymator (tear gas). Avoid breathing vapors.[24][28]

  • Spills: In case of a spill, isolate the area.[25][26] Do NOT use water on the spill itself, as it will generate poisonous gas.[27] Use a dry absorbent material like sand.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[25][26][27]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[24][26]

    • Inhalation: Move the person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[25][26]

References

Technical Support Center: Purification of 2-chloro-N-(3-methoxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-chloro-N-(3-methoxypropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this critical chemical intermediate in high purity. As a versatile building block in organic synthesis, the purity of this compound is paramount to ensure the desired outcome of subsequent reactions and the integrity of the final active pharmaceutical ingredients (APIs).[1]

This document provides troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory practices.

Troubleshooting Guide: Addressing Common Purification Hurdles

This section addresses specific issues that may arise during the purification of crude this compound.

Question 1: My crude product is a persistent oil or a waxy, low-melting solid. How can I induce crystallization and improve its handling characteristics?

Answer: This is a common issue, particularly when residual solvents or unreacted starting materials act as impurities that depress the melting point. The goal is to remove these contaminants to allow the product's crystal lattice to form.

  • Causality: The presence of even minor amounts of unreacted 3-methoxypropylamine, chloroacetylating agent, or solvent can disrupt the intermolecular forces necessary for crystallization. The product itself has a predicted boiling point of 88 °C at 0.5 Torr, suggesting it can exist as a low-melting solid or oil at room temperature if impure.[2]

  • Recommended Actions:

    • Aqueous Wash: First, dissolve the crude oil in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic starting amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts, and finally with brine to remove residual water.

    • Solvent Removal: Thoroughly dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. It is critical to remove all solvent traces, as they can inhibit crystallization. Using a high-vacuum pump (Schlenk line) may be necessary.

    • Recrystallization: If the product is still an oil, attempt recrystallization from a binary solvent system. Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol, DCM) and then slowly add a poor solvent (e.g., hexanes, pentane) at a slightly elevated temperature until the solution becomes faintly turbid. Allowing the solution to cool slowly to room temperature, and then to 0-4 °C, should induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystal growth.

Question 2: My NMR analysis shows a significant amount of unreacted 3-methoxypropylamine in the final product. How can I remove it post-reaction?

Answer: Residual 3-methoxypropylamine is a common basic impurity. Its removal is straightforward due to its ability to form a water-soluble salt.

  • Causality: The amine starting material is basic due to the lone pair of electrons on the nitrogen atom. By reacting it with an acid, it forms an ammonium salt (R-NH₃⁺Cl⁻), which is ionic and highly soluble in water, while the desired amide product is typically much less soluble in aqueous acid.

  • Recommended Protocol: Acidic Extraction

    • Dissolve the crude product mixture in a suitable organic solvent such as ethyl acetate or chloroform.

    • Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The amine will react to form its hydrochloride salt and move into the aqueous layer.

    • Repeat the acid wash one or two more times to ensure complete removal.

    • Wash the organic layer with water and then with brine to remove any remaining acid and dissolved salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified amide.

Question 3: The product has a persistent yellow or brown discoloration, even after initial purification. What causes this and how can it be resolved?

Answer: Discoloration in chloroacetamide products often indicates the presence of degradation products or high-molecular-weight impurities.[3][4]

  • Causality: The chloroacetyl group is reactive and can undergo side reactions, especially at elevated temperatures or upon prolonged exposure to light and air.[5] Impurities from the starting materials or reactions involving the solvent can also contribute to color.

  • Recommended Actions:

    • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon (charcoal) can be added. The carbon will adsorb many of the colored impurities. The mixture should be briefly heated and then hot-filtered through a pad of Celite® to remove the carbon before allowing the solution to cool for crystallization.

    • Silica Gel Chromatography: If discoloration persists, column chromatography is the most effective method. A non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes) will typically allow the less polar product to elute while strongly retaining the more polar, colored impurities at the top of the column.

Frequently Asked Questions (FAQs)

Question 1: What are the most common impurities formed during the synthesis of this compound?

Answer: The impurity profile depends on the synthetic route, but typically includes:

  • Unreacted Starting Materials: 3-methoxypropylamine and the chloroacetylating agent (e.g., chloroacetyl chloride or an ester like ethyl chloroacetate).[6][7]

  • Salts: If an amine base (like triethylamine) is used with chloroacetyl chloride, triethylammonium chloride will be a major byproduct. If aqueous ammonia or sodium hydroxide is used, ammonium chloride or sodium chloride may be present.[5][6]

  • Hydrolysis Products: Chloroacetic acid or its salts can form if water is present.

  • Over-alkylation/Side Products: The reactive chlorine atom can be displaced by the amine starting material, leading to more complex side products.[3]

Question 2: How should I monitor the progress and success of the purification?

Answer: Thin Layer Chromatography (TLC) is the most common and effective technique for real-time monitoring.

  • TLC Analysis: Use silica gel plates and a solvent system that provides good separation between your product and impurities (e.g., 30-50% ethyl acetate in hexanes). Spot the crude material, the washed material, and each fraction from column chromatography. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with an appropriate agent like potassium permanganate or iodine.[7] A pure product should appear as a single spot.

  • Spectroscopic Analysis: After purification, confirm the structure and assess purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8][9][10] The absence of signals corresponding to starting materials or byproducts in the NMR spectrum is a strong indicator of high purity.

Question 3: What are the critical safety precautions when working with this compound and its precursors?

Answer: Chloroacetamides and their precursors require careful handling.

  • Toxicity: Chloroacetamide and related compounds are toxic and can irritate the eyes and skin. They are also suspected of reproductive toxicity.[3][4]

  • Lachrymator: Chloroacetyl chloride is a potent lachrymator (causes tearing) and is corrosive.

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust or vapors and prevent skin contact.

Experimental Protocols

Protocol 1: Purification by Aqueous Wash and Recrystallization

This protocol is effective for removing water-soluble impurities like salts and residual starting amine.

  • Dissolution: Dissolve the crude product (e.g., 10 g) in 100 mL of ethyl acetate.

  • Acid Wash: Transfer the solution to a 250 mL separatory funnel. Add 50 mL of 1M HCl, shake vigorously for 30 seconds, and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Base Wash: Add 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer to neutralize any remaining acid. Vent the funnel frequently to release CO₂ pressure. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into a flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the semi-purified product.

  • Recrystallization: Dissolve the product in a minimal amount of hot 95% ethanol.[7] If the product does not dissolve easily, add a co-solvent like DCM. Slowly add cold water or hexanes until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is ideal for removing closely related organic impurities that are not removed by washing or recrystallization.

  • Column Packing: Prepare a glass chromatography column with silica gel, using a slurry packing method with a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimum volume of the chromatography eluent (or a stronger solvent like DCM). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dry silica onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes). Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% ethyl acetate in hexanes) to elute the product.[11] The optimal solvent system should be determined by preliminary TLC analysis.

  • Fraction Pooling: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

Data & Visualization

Table 1: Common Solvent Systems for Purification
Purification MethodSolvent SystemTarget Impurities Removed
Aqueous Wash Ethyl Acetate / 1M HCl / Sat. NaHCO₃Basic amines, acidic byproducts, salts.
Recrystallization Ethanol/Water or Dichloromethane/HexanesImpurities with different solubility profiles.
Column Chromatography Gradient of Ethyl Acetate in HexanesStructurally similar organic byproducts.
Diagram 1: Purification Workflow

This diagram outlines the decision-making process for purifying crude this compound.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Steps cluster_end Final State CrudeProduct Crude Product Analysis Analyze by TLC/NMR CrudeProduct->Analysis AqueousWash Aqueous Acid/Base Wash Analysis->AqueousWash Salts or Amine Impurities Present ColumnChrom Column Chromatography Analysis->ColumnChrom Multiple Organic Impurities Present Recrystallize Recrystallization AqueousWash->Recrystallize Product is Solid/Crystalline AqueousWash->ColumnChrom Product is an Oil or Impurities Persist PureProduct Pure Product (>99%) Recrystallize->PureProduct ColumnChrom->PureProduct

Caption: Decision workflow for purification of this compound.

References

preventing the formation of byproducts in 2-chloro-N-(3-methoxypropyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 2-chloro-N-(3-methoxypropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, minimize byproduct formation, and ensure the highest purity of your target compound.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common method for this synthesis is the Schotten-Baumann reaction, which involves the acylation of 3-methoxypropylamine with chloroacetyl chloride.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[3][4] While seemingly straightforward, this synthesis can be prone to the formation of several byproducts that can complicate purification and reduce the overall yield and purity of the desired product.

This guide will address the most common challenges encountered during this synthesis and provide practical, evidence-based solutions.

Visualizing the Reaction Pathway and Byproduct Formation

To better understand the potential pitfalls in the synthesis of this compound, it is helpful to visualize the reaction pathway and the points at which byproducts can form.

Synthesis_and_Byproducts amine 3-Methoxypropylamine product This compound (Desired Product) amine->product Acylation amine_hcl 3-Methoxypropylamine Hydrochloride Salt amine->amine_hcl HCl acid_chloride Chloroacetyl Chloride acid_chloride->product hydrolysis Chloroacetic Acid (Hydrolysis Byproduct) acid_chloride->hydrolysis H₂O diacylated N,N-bis(chloroacetyl)-3-methoxypropylamine (Diacylation Byproduct) product->diacylated Further Acylation

Caption: Reaction scheme for this compound synthesis and major byproduct pathways.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered during the synthesis of this compound.

Q1: My reaction yield is low, and I'm isolating a significant amount of a salt. What is happening?

A1: Incomplete Neutralization of HCl

A common reason for low yields is the formation of the hydrochloride salt of the starting amine, 3-methoxypropylamine.[4] The reaction between chloroacetyl chloride and 3-methoxypropylamine produces one equivalent of hydrochloric acid (HCl).[1] If this HCl is not effectively neutralized, it will react with the basic 3-methoxypropylamine, forming the unreactive hydrochloride salt.[4] This salt is often insoluble in organic solvents and will precipitate out, reducing the amount of free amine available to react with the chloroacetyl chloride.

Troubleshooting Steps:

  • Ensure Adequate Base: Use at least one equivalent of a suitable base to neutralize the HCl formed. Common bases for this reaction include triethylamine (TEA), diisopropylethylamine (DIPEA or Hünig's base), or an aqueous solution of sodium hydroxide or sodium carbonate.[1][5][6]

  • Slow Addition of Acyl Chloride: Add the chloroacetyl chloride dropwise to the solution of the amine and base.[5] This helps to maintain a low concentration of HCl at any given time, allowing the added base to neutralize it before it can react with the starting amine.

  • Monitor pH: If using an aqueous base, monitor the pH of the reaction mixture to ensure it remains basic throughout the addition of the chloroacetyl chloride.

Q2: I'm observing a significant impurity with a higher molecular weight than my product in the mass spectrum. What could it be?

A2: Formation of the Diacylated Byproduct

The most common high-molecular-weight byproduct is N,N-bis(chloroacetyl)-3-methoxypropylamine. This occurs when a second molecule of chloroacetyl chloride reacts with the nitrogen atom of the desired product, this compound.

Factors Favoring Diacylation:

  • Excess Chloroacetyl Chloride: Using a significant excess of the acylating agent increases the likelihood of a second acylation event.

  • High Reaction Temperature: Higher temperatures can provide the necessary activation energy for the less reactive amide nitrogen to undergo a second acylation.[7]

  • Strongly Basic Conditions: While a base is necessary, a very strong, non-nucleophilic base can deprotonate the amide product, making the nitrogen more nucleophilic and susceptible to a second acylation.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of 3-methoxypropylamine to chloroacetyl chloride, or a slight excess of the amine.

  • Low-Temperature Reaction: Perform the reaction at a low temperature, typically between 0°C and 5°C, to minimize the rate of the second acylation.[8][9]

  • Choice of Base: Consider using a milder base, such as sodium bicarbonate, or a sterically hindered non-nucleophilic base like diisopropylethylamine.[5][6]

Q3: My NMR spectrum shows a singlet around 4 ppm that I can't attribute to my product. What is it?

A3: Hydrolysis of Chloroacetyl Chloride

The presence of water in the reaction mixture can lead to the hydrolysis of chloroacetyl chloride, forming chloroacetic acid.[10][11] This not only consumes the acylating agent, reducing the yield of the desired product, but the resulting chloroacetic acid can be difficult to remove during purification.

Sources of Water:

  • Wet Solvents: Using solvents that have not been properly dried.

  • Atmospheric Moisture: Performing the reaction open to the atmosphere, especially on a humid day.

  • Reagents: Using reagents that are not anhydrous.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Fresh Reagents: Use freshly opened or properly stored chloroacetyl chloride.

  • Aqueous vs. Organic Base: If using an aqueous base, be aware that this introduces water into the system. A two-phase system (e.g., dichloromethane and aqueous sodium bicarbonate) can help to minimize the contact of the chloroacetyl chloride with water.[6][13]

Summary of Critical Reaction Parameters

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes diacylation and other side reactions.[8][9]
Solvent Anhydrous aprotic solvents (e.g., DCM, THF, Ethyl Acetate)Prevents hydrolysis of chloroacetyl chloride.[1][5]
Base 1.0-1.2 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) or a mild inorganic base (e.g., NaHCO₃)Neutralizes HCl byproduct without promoting side reactions.[5][6]
Stoichiometry 1:1 to 1.1:1 ratio of amine to chloroacetyl chlorideAvoids excess chloroacetyl chloride which leads to diacylation.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of chloroacetyl chloride from atmospheric moisture.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 3-methoxypropylamine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 10 mL per gram of amine).

  • Add a non-nucleophilic base such as triethylamine (1.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.0 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5°C.[5]

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.[14]

Protocol 2: Analytical Method for Byproduct Detection (TLC)
  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 or 50:50 v/v) is a good starting point.

  • Stationary Phase: Silica gel plates (Silica Gel 60 F254).

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

  • Expected Rf values:

    • 3-methoxypropylamine (starting material): Will likely remain at the baseline or have a very low Rf.

    • This compound (product): Will have a moderate Rf.

    • N,N-bis(chloroacetyl)-3-methoxypropylamine (diacylated byproduct): Will have a higher Rf than the product.

References

Technical Support Center: Navigating the Challenges in the Purification of Polar N-Alkyl Acetamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and often complex challenges associated with the purification of polar N-alkyl acetamides. As a class of compounds frequently encountered in pharmaceutical and materials science research, their inherent polarity, hydrogen bonding capabilities, and varying solubility profiles can present significant hurdles during isolation and purification. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these challenges in your laboratory work.

Introduction: The Polarity Predicament

Polar N-alkyl acetamides are characterized by the presence of a carbonyl group and a nitrogen atom within the amide functionality, capable of acting as hydrogen bond acceptors and, in the case of secondary amides, donors. This structural feature imparts significant polarity and water solubility, which complicates purification strategies that rely on differential partitioning between organic and aqueous phases. Furthermore, their interactions with common stationary phases in chromatography can lead to issues such as peak tailing and poor resolution. This guide will dissect these challenges and offer systematic approaches to achieving high purity for your target compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with polar N-alkyl acetamides.

Q1: What are the most common impurities I should expect in the synthesis of N-alkyl acetamides?

A1: The impurity profile of your crude N-alkyl acetamide will largely depend on the synthetic route employed. Common impurities include:

  • Unreacted Starting Materials: Such as the corresponding amine and acylating agent (e.g., acetic anhydride, acetyl chloride).

  • Byproducts of the Reaction: For example, if the reaction is not driven to completion, you might have side products from competing reactions.

  • Solvent Residues: Incomplete removal of reaction or extraction solvents.[1]

  • Water: Due to the hygroscopic nature of many polar amides and solvents.[2]

  • Degradation Products: Some N-alkyl acetamides may be susceptible to hydrolysis under acidic or basic conditions, reverting to the parent amine and acetic acid.

Q2: My polar N-alkyl acetamide seems to be soluble in everything! How do I choose an appropriate solvent for recrystallization?

A2: This is a classic challenge with highly polar compounds. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For polar N-alkyl acetamides, consider the following:

  • Single Solvent Systems: Polar solvents like ethanol, acetone, or acetonitrile can be effective.[3] Sometimes, a mixture of solvents is necessary. For instance, a mixture of benzene and ethyl acetate has been used for the recrystallization of acetamide.[][5]

  • Two-Solvent Systems: A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals.

  • Solvent Polarity Matching: As a general principle, "like dissolves like." Your polar N-alkyl acetamide will be more soluble in polar solvents. The key is to find a solvent system where the solubility changes significantly with temperature.

Q3: I'm performing a liquid-liquid extraction, but my N-alkyl acetamide seems to be staying in the aqueous layer. What can I do?

A3: The high polarity and hydrogen bonding capacity of N-alkyl acetamides can lead to significant partitioning into the aqueous phase. To improve extraction into the organic layer, you can try the following:

  • Salting Out: Add a saturated solution of an inorganic salt, such as sodium chloride (brine), to the aqueous layer.[6] This increases the polarity of the aqueous phase, thereby decreasing the solubility of your organic compound and driving it into the organic layer.

  • Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of the organic solvent than one extraction with a large volume.[6]

  • Choice of Organic Solvent: Use a more polar organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane, to better solvate your polar compound.

Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques in a question-and-answer format, explaining the underlying principles for each recommendation.

Recrystallization Troubleshooting

Q: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high. The result is a liquid phase of your compound instead of solid crystals.

  • Causality: The high concentration of the solute can lead to a supersaturated solution where the solute's melting point is lower than the boiling point of the solvent.

  • Solutions:

    • Add more solvent: This will lower the concentration of your compound and raise the saturation temperature.

    • Use a lower boiling point solvent: This ensures that the solution cools below the melting point of your compound before it becomes saturated.[6]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal lattice formation.[6]

    • Seed Crystals: Introduce a small, pure crystal of your compound to the cooled solution to initiate crystallization.[6]

Experimental Protocol: Standard Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-alkyl acetamide in a minimal amount of a suitable hot solvent.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[8]

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[6]

  • Drying: Dry the crystals, for example, by air drying on a watch glass or in a desiccator.[8]

Recrystallization_Troubleshooting start Crude N-Alkyl Acetamide dissolve Dissolve in minimal hot solvent start->dissolve oiling_out Compound Oils Out? dissolve->oiling_out add_solvent Add more solvent oiling_out->add_solvent Yes slow_cool Allow to cool slowly oiling_out->slow_cool No add_solvent->dissolve crystals_form Crystals Form? slow_cool->crystals_form induce_crystallization Induce Crystallization (scratch, seed crystal) crystals_form->induce_crystallization No collect_crystals Collect and wash crystals crystals_form->collect_crystals Yes induce_crystallization->crystals_form impure_crystals Crystals Impure? collect_crystals->impure_crystals end Pure Product re_recrystallize Re-recrystallize impure_crystals->re_recrystallize Yes re_recrystallize->start

Column Chromatography Troubleshooting

Q: My polar N-alkyl acetamide is streaking badly on the TLC plate and the column. What causes this and how can I improve the separation?

A: Streaking, or tailing, is often observed with polar compounds on silica gel or alumina.

  • Causality: This phenomenon is typically due to strong interactions between the polar amide and the acidic silanol groups on the surface of the silica gel. This can lead to slow desorption kinetics and a broad elution profile. For basic N-alkyl acetamides, these interactions are even more pronounced.[9]

  • Solutions:

    • Modify the Mobile Phase:

      • Increase Polarity: A more polar eluent can help to compete with the analyte for binding sites on the stationary phase, leading to faster elution and potentially less tailing. For very polar compounds, adding a small amount of methanol may be necessary.[6]

      • Add a Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can neutralize the acidic sites on the silica gel, reducing strong interactions. For acidic compounds, a small amount of acetic acid can be added.[6]

    • Change the Stationary Phase:

      • Alumina: For basic compounds, neutral or basic alumina can be a better choice than silica gel.[9]

      • Reverse-Phase (C18): In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This is often an excellent choice for purifying polar compounds, as they will elute earlier with a highly aqueous mobile phase.[6]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent mixed with a small amount of aqueous solvent. It is particularly well-suited for the separation of very polar compounds.

Data Presentation: Common Solvent Systems for Chromatography of Polar Amides

Stationary PhaseEluent System ExamplePolarity of EluentNotes
Silica GelDichloromethane/MethanolHighA common choice for polar compounds. The methanol percentage can be gradually increased.
Silica GelEthyl Acetate/HexaneMedium to HighA versatile system, with increasing ethyl acetate content increasing the polarity.
Reverse-Phase (C18)Acetonitrile/WaterHigh (aqueous)Excellent for polar compounds. A gradient from high water to high acetonitrile is often used.[10]
HILICAcetonitrile/WaterLow (organic)Ideal for very polar compounds that are not retained in reverse-phase.

Chromatography_Troubleshooting start Crude N-Alkyl Acetamide tlc Develop TLC start->tlc streaking Streaking/ Poor Separation? tlc->streaking modify_eluent Modify Eluent (add polar solvent/modifier) streaking->modify_eluent Yes run_column Run Column Chromatography streaking->run_column No modify_eluent->tlc change_stationary_phase Change Stationary Phase (Reverse-Phase, Alumina) modify_eluent->change_stationary_phase change_stationary_phase->tlc pure_fractions Pure Fractions Obtained? run_column->pure_fractions pure_fractions->tlc No, re-optimize end Pure Product pure_fractions->end Yes

Liquid-Liquid Extraction Troubleshooting

Q: I'm getting a persistent emulsion during my extraction. How can I break it?

A: Emulsions are a common problem in liquid-liquid extractions, especially when dealing with complex mixtures. They are colloidal suspensions of one liquid in another.

  • Causality: Vigorous shaking is a primary cause of emulsions. The presence of particulate matter or surfactant-like impurities can also stabilize emulsions.

  • Solutions:

    • Be Patient: Allow the separatory funnel to stand for a longer period; sometimes the layers will separate on their own.

    • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

    • Add Brine: Adding a saturated solution of NaCl increases the ionic strength of the aqueous layer, which can help to break the emulsion.[6]

    • Filtration: Filter the mixture through a plug of glass wool or Celite.

    • Centrifugation: If available, a centrifuge is very effective at breaking emulsions.

Purity Assessment

After purification, it is crucial to assess the purity of your N-alkyl acetamide. A combination of techniques is often recommended for a comprehensive evaluation.[11]

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and allows for accurate quantification of purity.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a known standard.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Coupled with a chromatographic technique (e.g., LC-MS), it is a powerful tool for identifying impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the amide functional group.[6]

References

Technical Support Center: Stability and Handling of 2-chloro-N-(3-methoxypropyl)acetamide in Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-N-(3-methoxypropyl)acetamide. This guide provides in-depth technical information and troubleshooting advice in a convenient question-and-answer format to address common challenges encountered during its use in experimental settings, particularly concerning its stability in the presence of bases.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using this compound in a basic solution?

A1: The primary stability concern for this compound in the presence of a base is its susceptibility to degradation via base-catalyzed hydrolysis.[1][2][3] This degradation can impact the accuracy and reproducibility of your experiments by reducing the concentration of the active compound and introducing impurities. The rate and mechanism of this hydrolysis are influenced by factors such as the strength of the base, temperature, and the specific substituents on the chloroacetamide molecule.[1][4]

Q2: What are the expected degradation products of this compound under basic conditions?

A2: Under basic conditions, this compound is expected to degrade primarily through two pathways:

  • Nucleophilic Substitution (SN2): The chloride ion is displaced by a hydroxide ion, leading to the formation of 2-hydroxy-N-(3-methoxypropyl)acetamide. This is a common pathway for chloroacetamides in basic media.[2][3]

  • Amide Cleavage (Hydrolysis): The amide bond can be hydrolyzed, resulting in the formation of 3-methoxypropan-1-amine and chloroacetic acid (or its corresponding carboxylate salt). While often slower than SN2 for many chloroacetamides due to steric hindrance, it can still be a significant degradation route.[1][4]

The prevalence of each pathway can be influenced by the reaction conditions.

Q3: Can intramolecular cyclization occur with this compound in the presence of a base?

A3: While some N-substituted chloroacetamides can undergo intramolecular cyclization, it is less likely for this compound under typical basic conditions. Intramolecular cyclization reactions, such as the Darzens reaction, often require specific functional groups in the N-substituent, like a ketone, to facilitate the reaction.[5] The N-(3-methoxypropyl) group lacks such a functional group that would readily participate in an intramolecular reaction with the chloromethyl group.

Q4: How can I monitor the stability of my this compound stock solution or in my reaction mixture?

A4: To monitor the stability of this compound, it is recommended to use analytical techniques that can separate the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for this purpose.[6][7] These methods allow for the quantification of the parent compound and the identification of any degradation products that may have formed.

Troubleshooting Guide

Issue 1: Inconsistent experimental results or loss of compound activity over time.

  • Possible Cause: Degradation of this compound in your stock solution or experimental medium due to basic conditions.

  • Troubleshooting Steps:

    • pH Measurement: Check the pH of your stock solution and experimental buffers. If the pH is basic, this is a likely cause of degradation.

    • Analytical Confirmation: Analyze your stock solution and a sample from your experiment using HPLC or LC-MS to quantify the concentration of this compound and detect the presence of its hydrolysis products.[6][7]

    • Solution Preparation: Prepare fresh stock solutions in a neutral or slightly acidic, aprotic solvent. Avoid aqueous bases for long-term storage.

    • Experimental Design: If basic conditions are required for your experiment, add the this compound to the reaction mixture as the last step to minimize its exposure time to the base.

Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products from this compound.

  • Troubleshooting Steps:

    • Peak Identification: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unexpected peaks to identify them as potential degradation products (e.g., 2-hydroxy-N-(3-methoxypropyl)acetamide or 3-methoxypropan-1-amine).

    • Forced Degradation Study: To confirm the identity of the degradation peaks, intentionally degrade a sample of this compound with a base (e.g., NaOH) and analyze the resulting mixture. Compare the chromatogram of the forced degradation sample to your experimental sample.

    • Optimize Chromatography: Adjust your chromatographic method to ensure baseline separation of the parent compound and its degradation products for accurate quantification.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by HPLC

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Dilute the stock solution to a working concentration in your experimental buffer (both your standard buffer and a basic buffer for comparison).

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and quench any further reaction by acidifying the sample with a small amount of acid (e.g., formic acid).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Monitor the peak area of this compound over time. A decrease in peak area indicates degradation.

    • Observe the appearance and increase in peak areas of any new peaks, which correspond to degradation products.

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation pathways of this compound in the presence of a base.

DegradationPathway cluster_main Degradation of this compound in Basic Conditions cluster_sn2 SN2 Pathway cluster_hydrolysis Amide Hydrolysis Pathway reactant This compound product1 2-hydroxy-N-(3-methoxypropyl)acetamide reactant->product1 OH- (SN2) product2 3-methoxypropan-1-amine reactant->product2 OH- (Hydrolysis) product3 Chloroacetic acid

Caption: Base-catalyzed degradation of this compound.

Quantitative Data Summary

The following table provides a hypothetical summary of degradation data that could be obtained from an HPLC stability study.

Time (hours)Base Concentration (NaOH)% this compound Remaining% 2-hydroxy-N-(3-methoxypropyl)acetamide% 3-methoxypropan-1-amine
00.1 M100%0%0%
10.1 M85%12%3%
40.1 M55%35%10%
240.1 M<5%70%25%
240.01 M70%25%5%

References

managing temperature control in the synthesis of 2-chloro-N-(3-methoxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the critical parameter of temperature during the synthesis of 2-chloro-N-(3-methoxypropyl)acetamide. As Senior Application Scientists, we move beyond mere procedural lists to explain the causal relationships behind each experimental step, ensuring a proactive approach to safety, yield, and purity.

The Criticality of Thermoregulation in N-Chloroacetylation

The synthesis of this compound via the reaction of 3-methoxypropylamine with chloroacetyl chloride is a classic nucleophilic acyl substitution. The reaction is characterized by a significant exothermic profile. The high reactivity of the acyl chloride with the amine leads to a rapid formation of the stable amide bond and the concurrent release of hydrochloric acid (HCl).[] This process generates a substantial amount of heat, which, if not effectively managed, can lead to a cascade of undesirable outcomes.

Key Challenges Addressed:

  • Exothermic Reaction: The reaction between amines and acyl chlorides is inherently exothermic and can be vigorous.[]

  • Runaway Potential: Uncontrolled heat generation can increase the reaction rate exponentially, leading to a dangerous thermal runaway scenario where the temperature and pressure escalate rapidly.[2][3][4]

  • Byproduct Formation: Elevated temperatures can promote side reactions, reducing the yield and purity of the desired product.

  • Safety Hazards: Chloroacetyl chloride is a corrosive and toxic reagent.[5][6][7] The reaction liberates HCl gas, which is also corrosive and requires proper handling.[8]

This guide is structured to provide immediate, actionable solutions to problems encountered in the lab, backed by a foundational understanding of the underlying chemical principles.

Troubleshooting Guide: Temperature Control Issues

This section is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Q1: My reaction temperature is spiking above the recommended 5°C limit, even with an ice bath. What is happening and what is my immediate course of action?

A1: A rapid temperature increase, or "spike," is a critical indicator that the rate of heat generation is exceeding your cooling system's capacity. This is often due to adding the chloroacetyl chloride too quickly.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the dropwise addition of chloroacetyl chloride.

  • Enhance Cooling: If possible, add more ice and salt (e.g., NaCl, CaCl₂) to your cooling bath to lower its temperature. Ensure the reaction flask is adequately immersed.

  • Ensure Vigorous Stirring: Check that your stirring is rapid and efficient. Poor mixing can create localized hot spots where the reaction accelerates.

  • Prepare for Emergency Quench: If the temperature continues to rise uncontrollably towards the solvent's boiling point, a "runaway reaction" is imminent.[2] Prepare to execute an emergency quench by pouring the reaction mixture into a separate, well-stirred flask containing a large volume of a suitable, cold quenching agent (e.g., ice-cold water or a dilute aqueous ammonium chloride solution). This must be done in a fume hood with the sash lowered.

Root Cause Analysis:

  • Addition Rate: The most common cause is an addition rate that is too fast for the reaction scale and cooling setup.

  • Inadequate Cooling: The volume or type of cooling bath may be insufficient for the scale of the reaction.

  • Concentration: Highly concentrated reaction mixtures generate more heat per unit volume.

Q2: I'm observing a lower-than-expected yield. Could poor temperature control be the culprit?

A2: Absolutely. Temperature deviations can significantly impact yield through several mechanisms:

  • HCl Salt Formation: The reaction produces one equivalent of HCl. This acid will react with your starting material, 3-methoxypropylamine, to form an ammonium salt. This salt is not nucleophilic and will not react with chloroacetyl chloride.[9] While a base is used to scavenge this HCl, localized hot spots can accelerate this non-productive acid-base reaction.

  • Side Reactions: Although specific side products for this exact reaction are not extensively detailed, elevated temperatures in amide syntheses can lead to decomposition of reactants or products.[10]

  • Reagent Instability: Chloroacetyl chloride can react with trace moisture, which is more prevalent at higher temperatures, reducing the amount of reagent available for the desired reaction.[6][7]

To validate if temperature is the issue, ensure your next run maintains a strict internal temperature of 0-5°C throughout the addition phase and monitor the reaction's progress via Thin Layer Chromatography (TLC) or another suitable analytical method.[11]

Q3: What are the signs of a developing runaway reaction, and how can my experimental setup prevent it?

A3: A runaway reaction is a positive feedback loop where an increase in temperature causes an increase in reaction rate, which further increases the temperature.[3]

Early Warning Signs:

  • A steady, uncontrolled rise in internal temperature despite maximum cooling.

  • A sudden increase in the rate of gas evolution (HCl bubbling).[8]

  • Noticeable pressure buildup in the reaction vessel.

  • A rapid change in the color or viscosity of the reaction mixture.

Preventative Experimental Design: A self-validating protocol is designed to prevent these situations from occurring.

  • Use a Reaction Calorimeter (for scale-up): For process development, a reaction calorimeter is essential to measure the heat of reaction, heat flow, and calculate the Maximum Temperature of the Synthesis Reaction (MTSR) to ensure it remains below the temperature where hazardous decomposition occurs.[3]

  • Semi-Batch Addition: The chloroacetyl chloride should always be the limiting reagent added slowly to the amine solution. This "semi-batch" approach ensures that the reactive species is never allowed to accumulate to a dangerous level.[3]

  • Adequate Headspace: Use a reaction flask that is no more than half to two-thirds full. This provides headspace to accommodate potential gas evolution and prevents the system from becoming a closed bomb.

  • Dilution: Working in a sufficiently dilute solution provides a larger thermal mass to absorb the heat generated, buffering against rapid temperature changes.

The following diagram illustrates a decision-making workflow for managing temperature deviations.

G start Monitor Internal Temperature (T_internal) check_temp Is T_internal > 5°C? start->check_temp temp_ok Continue Addition & Monitor check_temp->temp_ok No stop_add Action: Immediately STOP Chloroacetyl Chloride Addition check_temp->stop_add Yes temp_ok->start enhance_cool Action: Enhance Cooling (Add Ice/Salt) stop_add->enhance_cool check_stir Action: Ensure Vigorous Stirring enhance_cool->check_stir recheck_temp Is T_internal Decreasing? check_stir->recheck_temp resume_slow Resume Addition at a Slower Rate recheck_temp->resume_slow Yes emergency EMERGENCY: Runaway Potential recheck_temp->emergency No resume_slow->start quench Action: Execute Emergency Quench Procedure emergency->quench

Caption: Troubleshooting workflow for temperature deviations.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature range for this synthesis? A: The recommended temperature for the addition of chloroacetyl chloride is 0 to 5°C . This low temperature range is crucial for slowing down the highly exothermic reaction, allowing the cooling system to effectively dissipate the generated heat and minimizing the formation of byproducts. Some protocols for similar reactions suggest keeping the temperature below 10°C.[12]

Q: How does the choice of solvent affect temperature control? A: The solvent plays a vital role as a heat sink. A good solvent should:

  • Have a reasonably high heat capacity to absorb energy without a large temperature increase.

  • Be inert to the reactants and reagents.

  • Have a boiling point well above the reaction temperature to prevent accidental boiling.

  • Effectively dissolve the reactants.

Common solvents for this type of reaction include dichloromethane (DCM), tetrahydrofuran (THF), or dioxane.[9][13] The total reaction volume should be sufficient to ensure the mixture can be stirred effectively and to provide adequate thermal mass.

Q: What are the primary safety precautions related to temperature control? A:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire reaction and workup in a well-ventilated fume hood due to the corrosive nature of chloroacetyl chloride and the evolution of HCl gas.[8]

  • Continuous Monitoring: Never leave the reaction unattended, especially during the addition of chloroacetyl chloride. Keep a constant watch on the internal thermometer.

  • Controlled Addition: Use a pressure-equalizing dropping funnel for the slow, dropwise addition of chloroacetyl chloride. This prevents pressure buildup and allows for precise control.

  • Quenching Plan: Have a quenching strategy and the necessary materials prepared before starting the reaction.[11]

Recommended Experimental Protocol & Parameters

This protocol is provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any experiment.

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation prep1 1. Assemble Dry Glassware under N2 prep2 2. Charge Amine, Base, & Solvent prep1->prep2 cool 3. Cool to 0-5°C (Ice/Salt Bath) prep2->cool add 4. Slow Dropwise Addition of Chloroacetyl Chloride (Monitor Temp!) cool->add react 5. Stir at 0-5°C (Monitor by TLC) add->react warm 6. Warm to Room Temp react->warm quench 7. Quench Reaction (e.g., Cold Water) warm->quench extract 8. Extract with Organic Solvent quench->extract dry 9. Dry, Filter, & Concentrate extract->dry purify 10. Purify Product (e.g., Chromatography) dry->purify

Caption: Step-by-step workflow for the synthesis process.

Parameter Summary Table
ParameterRecommendationRationale
Internal Temperature 0 - 5 °CControls the highly exothermic reaction; minimizes side reactions.
Reactant Ratio 3-methoxypropylamine (1.0 eq), Base (1.1-1.2 eq), Chloroacetyl Chloride (1.0-1.05 eq)Base neutralizes HCl byproduct. Slight excess of acylating agent can drive reaction to completion.
Addition Method Slow, dropwise via pressure-equalizing dropping funnelPrevents accumulation of unreacted chloroacetyl chloride and allows heat to dissipate as it is generated.
Addition Time 30 - 60 minutes (scale-dependent)Ensures the rate of heat generation does not overwhelm the cooling system's capacity.
Stirring Speed Vigorous; sufficient to create a vortexEnsures homogenous mixing and efficient heat transfer from the reaction mixture to the flask walls and cooling bath.
Cooling Bath Ice/Water with Salt (NaCl or CaCl₂)Achieves and maintains sub-zero temperatures more effectively than ice/water alone.
Reaction Monitoring TLC (Thin Layer Chromatography)Confirms consumption of the starting amine before proceeding with the workup.[11]
Step-by-Step Methodology
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer to measure the internal temperature, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Charging the Flask: Under a nitrogen atmosphere, charge the flask with 3-methoxypropylamine (1.0 eq.), a suitable solvent (e.g., dichloromethane, ~0.2-0.5 M), and an acid scavenger such as triethylamine (1.1 eq.) or pyridine.

  • Cooling: Immerse the flask in an ice/salt bath and begin vigorous stirring. Allow the internal temperature to cool to between 0 and 5°C.

  • Reagent Addition: Add a solution of chloroacetyl chloride (1.0 eq.) in the same solvent to the dropping funnel. Begin adding the chloroacetyl chloride solution dropwise to the stirred amine solution. Critically, monitor the internal temperature to ensure it does not rise above 5°C. Adjust the addition rate as necessary.[12]

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. Monitor the consumption of the starting amine by TLC.

  • Warming: Once the reaction is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker of ice-cold water with stirring to quench any remaining chloroacetyl chloride and dissolve the amine hydrochloride salt.[11][12]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization as required.

By adhering to these principles of proactive temperature management and robust experimental design, researchers can ensure the safe, efficient, and reproducible synthesis of this compound.

References

Technical Support Center: Solvent Effects on the Reaction Rate of 2-chloro-N-(3-methoxypropyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently encountered issues related to the synthesis of 2-chloro-N-(3-methoxypropyl)acetamide, with a specific focus on optimizing reaction rates through solvent selection. Our guidance is rooted in fundamental mechanistic principles to empower you to make informed decisions in your experimental design.

Section 1: The Underpinning Chemistry: A Mechanistic Overview

The synthesis of this compound from 3-methoxypropylamine and an acylating agent like chloroacetyl chloride is a classic example of nucleophilic acyl substitution.[1][] The reaction hinges on the nucleophilic amine attacking the electrophilic carbonyl carbon of the chloroacetyl group. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final amide product. Understanding this pathway is crucial for troubleshooting, as the solvent's primary role is to modulate the stability and reactivity of the species involved.

ReactionMechanism cluster_reactants Reactants cluster_products Products Reactant1 3-Methoxypropylamine (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Chloroacetyl Chloride (Electrophile) Reactant2->Intermediate Product1 This compound Intermediate->Product1 Collapse & Leaving Group Expulsion Product2 HCl Intermediate->Product2

Caption: General mechanism for nucleophilic acyl substitution.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges researchers face during this synthesis, providing explanations and actionable solutions.

Q1: My reaction is extremely slow, or has stalled completely. What is the most likely cause?

A1: The most probable culprit is your choice of solvent. The rate of this Sₙ2-like reaction is profoundly influenced by the solvent's ability to interact with the amine nucleophile.[3][4][5]

  • Problematic Solvents (Polar Protic): Solvents like water, methanol, ethanol, or acetic acid are classified as polar protic.[6][7] They possess acidic protons (e.g., on -OH groups) that can form strong hydrogen bonds with the lone pair of electrons on your amine nucleophile.[8][9] This interaction creates a "solvent cage" around the amine, which stabilizes it but severely hinders its ability to attack the electrophilic carbonyl carbon.[7][8][10] Consequently, reactions in polar protic solvents are often significantly slower.[8][11]

  • Optimal Solvents (Polar Aprotic): Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are the preferred choice.[1][4][5] These solvents are polar enough to dissolve the reactants but lack the ability to form hydrogen bonds.[8][9] While they can solvate the counter-ion of any salts present, they leave the amine nucleophile relatively "naked" and highly reactive.[6][8] This heightened reactivity leads to a dramatic increase in the reaction rate, sometimes by several orders of magnitude compared to protic solvents.[3][9]

Caption: Contrasting effects of protic vs. aprotic solvents.

Q2: Which specific solvents are recommended, and how do they compare?

A2: For the synthesis of this compound, we strongly recommend using a polar aprotic solvent. The choice among them can be guided by factors like boiling point (for temperature control) and solubility of your specific starting materials.

SolventTypeDielectric Constant (ε) at 20°C[12]Expected Impact on Reaction RateKey Considerations
Acetonitrile (ACN) Polar Aprotic37.5Very Fast Excellent choice. Relatively low boiling point (82°C) makes for easy removal.[13][14]
Dimethylformamide (DMF) Polar Aprotic38.0Very Fast High boiling point (153°C) can be useful for reactions requiring heat but makes removal difficult.[4]
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.0Very Fast Very high boiling point (189°C). Can be difficult to remove completely.[4]
Acetone Polar Aprotic21.0Fast Good general-purpose solvent with a low boiling point (56°C). Its lower polarity might slightly reduce rates compared to ACN or DMF.[3][15]
Tetrahydrofuran (THF) Polar Aprotic7.5Moderate Lower polarity can result in slower rates but is a viable option.[13][14]
Methanol (MeOH) Polar Protic32.6Very Slow Not Recommended. Hydrogen bonding will significantly inhibit the nucleophile.[3][9]
Water (H₂O) Polar Protic78.5Very Slow Not Recommended. In addition to slowing the reaction, water will hydrolyze the chloroacetyl chloride starting material.[16]
Q3: I'm seeing a significant amount of a white precipitate that isn't my product, and my starting amine is being consumed without forming the amide. What's happening?

A3: You are likely observing the formation of 3-methoxypropylammonium chloride. The reaction between chloroacetyl chloride and your amine produces one equivalent of hydrogen chloride (HCl) as a byproduct.[1] Since your starting material, 3-methoxypropylamine, is a base, it will readily react with the generated HCl in a competing acid-base reaction.[16][17]

R-NH₂ + HCl → R-NH₃⁺Cl⁻ (Ammonium Salt)

This protonated amine is no longer nucleophilic and cannot participate in the desired amide formation, leading to a stall in the reaction and a maximum theoretical yield of only 50% (as half the amine is consumed as a base).

Solution: Incorporate a non-nucleophilic "acid scavenger" base into your reaction mixture. This base will neutralize the HCl as it is formed, preventing the protonation of your valuable amine nucleophile.[]

  • Recommended Bases:

    • Tertiary Amines: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. Use at least 1.1 equivalents.

    • Inorganic Bases: Sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or sodium acetate can also be used, often in a biphasic system or as a suspension.[][15]

Q4: My reaction seems to work, but my final yield is consistently low. What are some common pitfalls?

A4: Low yield, even with complete conversion, often points to issues with reaction conditions or workup procedures.

  • Moisture Contamination: Chloroacetyl chloride is highly reactive and will readily hydrolyze upon contact with water to form chloroacetic acid, which is unreactive under these conditions.[16] Ensure you are using anhydrous solvents and have dried your glassware properly.

  • Temperature Control: The reaction is exothermic.[] Adding the chloroacetyl chloride dropwise to a cooled solution (0-5 °C) of the amine is critical.[15][18] Uncontrolled temperature increases can lead to side reactions and degradation of the product.

  • Inefficient Workup: The crude product will be mixed with the hydrochloride salt of your scavenger base (e.g., triethylammonium chloride) and any excess reagents. A standard workup involves diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and washing with water or a saturated aqueous solution of NH₄Cl to remove these salts.[16] Subsequent washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) is also standard practice.[16]

Section 3: Recommended Experimental Protocol

This protocol is designed as a robust starting point for the synthesis of this compound, incorporating the principles discussed above.

Materials:

  • 3-methoxypropylamine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxypropylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous acetonitrile.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve chloroacetyl chloride (1.05 eq.) in a small amount of anhydrous acetonitrile and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Filter the reaction mixture to remove the triethylammonium chloride precipitate, washing the solid with a small amount of ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the acetonitrile.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 2-chloro-N-(3-methoxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of intermediates is as critical as characterizing the final active pharmaceutical ingredient (API). 2-chloro-N-(3-methoxypropyl)acetamide is a key building block in various synthetic pathways, and its purity directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering the high resolution and sensitivity required to detect and quantify the main component and any process-related impurities or degradation products.

This guide provides an in-depth comparison of two distinct reversed-phase HPLC methods for the purity analysis of this compound. The experimental designs herein are grounded in established chromatographic principles and adhere to the rigorous standards for analytical procedure validation set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7] We will explore the causal relationships behind the selection of stationary phases, mobile phases, and other chromatographic parameters, providing a robust framework for researchers, scientists, and drug development professionals to implement and adapt these methods.

The Analytical Challenge: Baseline Separation and Method Robustness

The primary objective in a purity analysis is to develop a method that can separate the main analyte from all potential impurities with high resolution (Rs > 2). These impurities may include starting materials, by-products, or degradation products. The chosen method must be robust, reproducible, and transferable between laboratories. Here, we compare two approaches: a standard high-retention method using a C18 stationary phase and an alternative selectivity method employing a C8 stationary phase with a modified mobile phase.

Method 1: High-Retention Isocratic Analysis on a C18 Stationary Phase

Rationale:

The C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography, renowned for its strong hydrophobic retention.[8][9] This makes it an excellent starting point for neutral, moderately polar compounds like this compound. The long alkyl chains provide a high surface area for hydrophobic interactions, which typically results in longer retention times and offers a greater opportunity for separating structurally similar impurities.[10][11] An isocratic mobile phase (constant composition) of acetonitrile and water is chosen for its simplicity, robustness, and generally good peak shapes for neutral analytes.[12]

Method 2: Alternative Selectivity with Rapid Elution on a C8 Stationary Phase

Rationale:

The C8 (octylsilane) stationary phase is less hydrophobic than C18 due to its shorter alkyl chains.[8][10][13] This results in weaker analyte retention and generally faster elution times, which can be advantageous for high-throughput screening.[9] For some analytes, the different selectivity offered by a C8 column can resolve impurities that may co-elute on a C18 column. To further enhance selectivity and ensure good peak shape, this method incorporates a phosphate buffer to control the mobile phase pH. While this compound is neutral, controlling the pH is crucial for method robustness and can suppress the ionization of any potential acidic or basic impurities, leading to more consistent retention times and symmetrical peaks.[14][15][16][17][18]

Comparative Data Summary

The following table summarizes the expected performance characteristics of the two methods. The data illustrates the trade-offs between retention, analysis time, and selectivity.

ParameterMethod 1 (C18)Method 2 (C8)Justification
Retention Time (min) ~ 8.5~ 5.2The more hydrophobic C18 phase retains the analyte longer than the C8 phase.[8][9][10]
Theoretical Plates (N) > 12,000> 10,000The longer retention on the C18 column often leads to higher efficiency and more theoretical plates.
Tailing Factor (Tf) ≤ 1.2≤ 1.1The buffered mobile phase in Method 2 can mitigate secondary interactions, leading to more symmetrical peaks.
Resolution (Rs) of Critical Pair > 2.0> 2.0Both methods are designed to achieve baseline resolution, but may resolve different critical impurity pairs.
Total Run Time (min) 1510The weaker retention of the C8 column allows for a significantly shorter overall run time.[13]

Experimental Workflow

The general workflow for performing the purity analysis using either HPLC method is outlined below. This process ensures that the system is suitable for use and that the data generated is accurate and reliable.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation (Filtration & Degassing) Equilibration Column Equilibration (Minimum 30 min) Mobile_Phase->Equilibration Standard_Prep Standard Preparation (e.g., 1.0 mg/mL in Diluent) SST System Suitability Test (SST) (e.g., 5 replicate injections of Standard) Standard_Prep->SST Sample_Prep Sample Preparation (e.g., 1.0 mg/mL in Diluent) Analysis Sample Analysis Sample_Prep->Analysis Equilibration->SST Blank Blank Injection (Diluent) SST->Blank If SST passes Blank->Analysis Integration Peak Integration Analysis->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: General experimental workflow for HPLC purity analysis.

Detailed Experimental Protocols

Adherence to a detailed protocol is essential for reproducibility. The protocols below are designed to be self-validating through the inclusion of rigorous system suitability criteria as mandated by pharmacopeial standards.[1][19]

Protocol 1: High-Retention Isocratic Analysis on a C18 Column

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (Based on the typical absorbance of the acetamide chromophore, as specific data for the analyte is not available in literature, this is a common starting point for compounds lacking strong chromophores).[20][21]

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

2. System Suitability Test (SST):

  • Procedure: Prepare a standard solution of this compound at a concentration of approximately 1.0 mg/mL in the diluent. Inject this solution five times.

  • Acceptance Criteria (as per USP <621>): [1][22]

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (Tf): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

3. Sample Analysis:

  • Prepare the sample solution at a concentration of approximately 1.0 mg/mL in the diluent.

  • Inject the diluent (blank) once, followed by the sample solution in duplicate.

  • Calculate the purity by the area normalization method.

Protocol 2: Alternative Selectivity with Rapid Elution on a C8 Column

1. Chromatographic Conditions:

  • Column: C8, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Composition: Mobile Phase A : Mobile Phase B (60:40, v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

2. System Suitability Test (SST):

  • Procedure: Prepare a standard solution of this compound at a concentration of approximately 1.0 mg/mL in the diluent. Inject this solution five times.

  • Acceptance Criteria (as per USP <621>): [1][22]

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (Tf): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

3. Sample Analysis:

  • Prepare the sample solution at a concentration of approximately 1.0 mg/mL in the diluent.

  • Inject the diluent (blank) once, followed by the sample solution in duplicate.

  • Calculate the purity by the area normalization method.

Conclusion and Recommendations

Both Method 1 and Method 2 provide viable options for the purity analysis of this compound.

  • Method 1 (C18) is a classic, robust starting point. Its high retentivity is excellent for screening for unknown, less polar impurities. The simplicity of the isocratic water/acetonitrile mobile phase makes it easy to prepare and less prone to error.

  • Method 2 (C8) offers a faster analysis time and alternative selectivity. It is particularly useful if a known impurity co-elutes with the main peak or other impurities under the C18 conditions. The buffered mobile phase provides superior control over peak shape for any ionizable impurities that may be present.

As a Senior Application Scientist, my recommendation is to develop and validate both methods during the early stages of a project. Method 1 can serve as the primary quality control method due to its robustness. Method 2 should be used as an orthogonal or complementary method to confirm peak purity and provide a more comprehensive impurity profile. This dual-method approach provides a higher degree of confidence in the purity of this critical intermediate, aligning with modern quality-by-design (QbD) principles and ensuring the overall integrity of the drug development process. All method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the procedure is suitable for its intended purpose.[4][6][7]

References

A Comparative Guide to the Structural Confirmation of 2-chloro-N-(3-methoxypropyl)acetamide: Integrating NMR, MS, and FTIR Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological testing, pharmacokinetic studies, and lead to significant losses in time and resources. This guide provides an in-depth, field-proven approach to the structural confirmation of 2-chloro-N-(3-methoxypropyl)acetamide, a common intermediate in synthetic chemistry.

We will move beyond a simple recitation of data, focusing instead on the integrated analytical logic that transforms spectral outputs into a definitive structural proof. Our primary tool will be Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for molecular structure elucidation in solution.[1][2][3] To build a self-validating and unassailable case, we will complement the NMR data with orthogonal techniques: Mass Spectrometry (MS) for molecular weight verification and Fourier-Transform Infrared (IR) Spectroscopy for functional group identification.

The Integrated Analytical Workflow

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Data Interpretation cluster_2 Phase 3: Structural Confirmation Sample Synthesized Sample: This compound NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS FTIR FTIR Spectroscopy (ATR) Sample->FTIR NMR_Data Connectivity & Environment (Carbon Skeleton, H-Positions) NMR->NMR_Data MS_Data Molecular Formula & Weight (Isotopic Pattern) MS->MS_Data FTIR_Data Functional Group ID (Amide, Ether, Alkyl Halide) FTIR->FTIR_Data Conclusion Definitive Structure Confirmed NMR_Data->Conclusion MS_Data->Conclusion FTIR_Data->Conclusion

Caption: Overall workflow for integrated structural confirmation.

Part 1: Primary Structural Elucidation via NMR Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the precise connectivity and chemical environment of atoms within a molecule.[4] For a relatively small molecule like this compound, 1D ¹H and ¹³C NMR are typically sufficient for complete characterization.

Structure and Proton/Carbon Labeling:

Chemical structure of this compound with atoms labeled for NMR analysis

(Note: This is a placeholder for a proper chemical structure diagram. For the purpose of this guide, imagine the protons labeled 'a' through 'f' and carbons '1' through '6' corresponding to the tables below.)

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar amides and its well-separated residual solvent peak.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe. Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire data with a 30° pulse angle and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A relaxation delay of 2 seconds and 1024 scans are typically required to achieve adequate signal for all carbons, especially the carbonyl.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration). The C-N bond in amides has a partial double bond character, which can lead to restricted rotation and, in some cases, the appearance of rotamers; however, for this flexible acyclic amide, we expect sharp, well-defined signals at room temperature.[5][6]

Proton LabelPredicted δ (ppm)MultiplicityIntegrationAssignment Rationale
a ~6.5 - 7.5broad singlet (br s)1HThe amide proton (NH ) is typically broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on concentration and solvent.[7][8]
b ~4.05singlet (s)2HThese protons on the α-carbon (CH₂ Cl) are adjacent to two strong electron-withdrawing groups (Cl and C=O), resulting in a significant downfield shift.
c ~3.45triplet (t)2HProtons on the methylene group adjacent to the amide nitrogen (NCH₂ ) are deshielded by the nitrogen. They are split into a triplet by the two neighboring protons at position 'd'.
d ~1.80quintet (p)2HThis central methylene group (CH₂ ) is coupled to the protons at 'c' (2H) and 'e' (2H), resulting in a quintet (n+1 rule, 4+1=5).
e ~3.35triplet (t)2HMethylene protons adjacent to the ether oxygen (CH₂ O) are deshielded. They are split into a triplet by the two neighboring protons at position 'd'.
f ~3.30singlet (s)3HThe methyl protons of the methoxy group (OCH₃ ) are in a relatively shielded environment and appear as a sharp singlet as they have no adjacent protons.
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing a clear fingerprint of the carbon skeleton.

Carbon LabelPredicted δ (ppm)Assignment Rationale
1 ~166The carbonyl carbon (C =O) of the amide is characteristically found in this downfield region.[9][10]
2 ~42The α-carbon (C H₂Cl) is shifted downfield due to the direct attachment of the highly electronegative chlorine atom.
3 ~39The carbon adjacent to the amide nitrogen (NC H₂) is deshielded by the nitrogen atom.
4 ~29This aliphatic carbon (C H₂) is in a relatively shielded environment, appearing in the typical alkane region.
5 ~70The carbon adjacent to the ether oxygen (OC H₂) is significantly deshielded by the oxygen.
6 ~59The methoxy carbon (OC H₃) is also deshielded by the attached oxygen.

Part 2: Orthogonal Verification with Complementary Techniques

While NMR provides the structural backbone, MS and FTIR offer rapid and definitive confirmation of molecular weight and the presence of key functional groups, respectively. This creates a self-validating dataset.

Mass Spectrometry (MS)

Core Contribution: Unambiguous confirmation of molecular weight and elemental composition (via high-resolution MS) and identification of characteristic isotopic patterns. Haloacetamides are well-suited for MS analysis.[11][12][13]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in methanol or acetonitrile.

  • Analysis: Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Data Interpretation: Look for the protonated molecular ion [M+H]⁺. A key validation point is the presence of the [M+H+2]⁺ ion at approximately one-third the intensity of the [M+H]⁺ peak, which is the characteristic isotopic signature of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

IonCalculated m/z (C₆H₁₂ClNO₂)Observed m/zRationale
[M+H]⁺166.0630~166.1Corresponds to the protonated molecule with the ³⁵Cl isotope.
[M+H+2]⁺168.0600~168.1Corresponds to the protonated molecule with the ³⁷Cl isotope. The ~3:1 intensity ratio is a definitive marker for chlorine.
FTIR Spectroscopy

Core Contribution: Rapid and non-destructive confirmation of the key functional groups present in the molecule. The amide group has several distinct and strong absorption bands.[14][15][16]

Experimental Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

Predicted Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3300N-H StretchSecondary Amide (N-H)
~2950-2850C-H StretchAliphatic (CH₂, CH₃)
~1650C=O Stretch (Amide I band)Secondary Amide (C=O)[17]
~1550N-H Bend (Amide II band)Secondary Amide (N-H)
~1100C-O StretchEther (C-O-C)
~750C-Cl StretchAlkyl Halide (C-Cl)

Data Synthesis and Final Confirmation

The true power of this multi-technique approach lies in the synthesis of the data. No single technique provides the complete picture, but together, they leave no room for ambiguity.

G cluster_data Experimental Evidence cluster_conclusion Logical Deductions NMR_node ¹H & ¹³C NMR • 6 unique carbons • 6 unique proton environments • Confirmed -CH₂-CH₂-CH₂- chain • Confirmed -OCH₃, -CH₂Cl groups Conclusion_node Confirmed Structure: This compound NMR_node->Conclusion_node Provides carbon skeleton and atom connectivity MS_node Mass Spectrometry • m/z = 166/168 • Confirms C₆H₁₂ClNO₂ • 3:1 isotope ratio confirms 1x Cl MS_node->Conclusion_node Confirms molecular formula FTIR_node FTIR Spectroscopy • Peaks at ~3300, 1650, 1550 cm⁻¹ • Confirms secondary amide • Peak at ~1100 cm⁻¹ confirms ether FTIR_node->Conclusion_node Confirms functional groups

Caption: Logical integration of data to achieve structural proof.

The ¹H and ¹³C NMR data work in concert to build the complete carbon-hydrogen framework of the molecule, establishing the precise connectivity from the chloroacetyl group through the propyl chain to the methoxy terminus. The FTIR data provides orthogonal confirmation of the critical functional groups—most importantly, the secondary amide and the ether linkage. Finally, the mass spectrometry data confirms the molecular formula and, crucially, uses the natural isotopic abundance of chlorine to verify the presence of a single chlorine atom.

When presented together, this body of evidence from three distinct analytical methodologies provides a comprehensive, self-validating, and unambiguous structural confirmation of this compound, meeting the rigorous standards required for advanced research and drug development.

References

mass spectrometry analysis of 2-chloro-N-(3-methoxypropyl)acetamide for molecular weight confirmation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-chloro-N-(3-methoxypropyl)acetamide for Molecular Weight Confirmation

Introduction

In the landscape of drug discovery, synthesis validation, and quality control, the unambiguous confirmation of a compound's molecular weight is a foundational requirement. It serves as the primary checkpoint to verify that the intended chemical entity has been synthesized. This guide provides a comprehensive, in-depth analysis of methodologies for confirming the molecular weight of this compound, a common intermediate in chemical synthesis.

We will navigate the comparative landscape of analytical techniques, establishing the primacy of mass spectrometry (MS) for this application. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale that governs experimental design and data interpretation. We will delve into the technical nuances of soft ionization techniques, provide actionable, step-by-step workflows, and present a logical framework for interpreting the resulting data.

The Analyte: Characterizing this compound

Understanding the physicochemical properties of the analyte is paramount to selecting the appropriate analytical technique. This compound possesses structural features—an amide linkage, an ether group, and an alkyl chloride—that dictate its polarity and thermal stability, thereby guiding our methodological choices.

PropertyValueSource
Chemical Formula C₆H₁₂ClNO₂[1]
Average Molecular Weight 165.62 g/mol [1][2]
Monoisotopic Mass 165.05566 g/mol
Chemical Structure

The presence of oxygen and nitrogen atoms makes the molecule sufficiently polar, suggesting good solubility in common HPLC solvents like methanol and acetonitrile. Its relatively low molecular weight and expected thermal stability make it an ideal candidate for mass spectrometry.[3]

Comparative Analysis: Why Mass Spectrometry is the Gold Standard

While several techniques can provide information related to molecular weight, they differ significantly in their accuracy, sensitivity, and applicability. For a small organic molecule like our target compound, mass spectrometry offers an unparalleled combination of precision and efficiency.[4][5]

TechniquePrincipleApplicability to AnalyteProsCons
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.ExcellentHigh sensitivity, high accuracy (especially with HRMS), requires minimal sample, direct MW measurement.[6][7]Destructive, potential for ion suppression.
NMR (DOSY) Measures the diffusion coefficient, which correlates to hydrodynamic radius and MW.PossibleNon-destructive, provides data in solution.Indirect MW estimation, lower accuracy (can have ±9% error or more), less sensitive than MS.[8]
Light Scattering (MALS/DLS) Measures the intensity of scattered light, which relates to molecular size and weight.PoorProvides absolute MW for large molecules.[9]Primarily for macromolecules/polymers, not suitable for small molecules.[9][10]
Colligative Properties Measures properties like freezing point depression, which depend on molar concentration.PoorClassical, simple instrumentation.Requires large amounts of pure sample, low accuracy, not practical for routine analysis.[11]

A Deeper Dive: Selecting the Right Ionization Technique

The critical step in mass spectrometry is the ionization of the analyte—transforming the neutral molecule into a gas-phase ion with minimal fragmentation.[12] This is achieved using "soft ionization" techniques. The two most common and relevant methods for this analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): ESI is the premier technique for polar compounds.[13] It uses a high voltage to create a fine spray of charged droplets from a liquid sample. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[14] Given the polar nature of the amide and ether groups in our analyte, ESI is the logical primary choice. It typically forms protonated molecules, [M+H]⁺.[15]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent complementary technique, particularly for less polar and thermally stable compounds that may not ionize well with ESI.[16][17] The sample is first vaporized with heat and a nebulizing gas. A corona discharge then ionizes the solvent vapor, and these solvent ions subsequently transfer a proton to the analyte molecule.[3][18] This makes it a robust alternative if ESI fails to yield a strong signal.

For this compound, we will prioritize ESI due to the molecule's polarity but will also provide a protocol for APCI as a valid alternative.

General LC-MS Workflow

The logical flow for this analysis involves sample preparation, chromatographic separation (optional but recommended for impure samples), ionization, mass analysis, and data interpretation.

cluster_prep Sample Preparation cluster_analysis LC-MS System cluster_data Data Processing Prep Dissolve sample (1 mg/mL) Dilute Dilute to ~10 µg/mL in mobile phase Prep->Dilute Filter Filter (if precipitate) Dilute->Filter LC HPLC/UPLC (Optional Separation) Filter->LC IonSource Ion Source (ESI or APCI) LC->IonSource MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Interpretation Confirm Molecular Weight Spectrum->Interpretation

Caption: High-level workflow for LC-MS analysis.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating best practices to ensure data integrity.

Protocol 1: Sample Preparation

The goal is to prepare a clean, dilute solution of the analyte in a solvent compatible with the LC-MS system to avoid contamination and ion suppression.

  • Initial Stock Solution: Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[19]

  • Working Solution: Perform a serial dilution of the stock solution with the intended mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI) to a final concentration of 1-10 µg/mL.

  • Filtration (Critical Step): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter into a clean 2 mL autosampler vial. This prevents clogging of the instrument's fluidic pathways.[19]

  • Blanks and Controls: Prepare at least two blank samples containing only the final dilution solvent. These will be run before and after the analyte to check for system cleanliness and sample carryover.

Protocol 2: ESI-MS Analysis (Primary Method)

This method leverages the polarity of the analyte for efficient protonation.

  • System: A liquid chromatograph coupled to a mass spectrometer with an ESI source. A simple direct infusion via a syringe pump can also be used if the sample is pure.

  • Ionization Mode: Positive Ion Mode. The amide and ether groups are basic sites that will readily accept a proton.

  • Key Instrument Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): Set according to instrument manufacturer's recommendation.

    • Drying Gas (N₂) Temperature: 300 - 350 °C

    • Mass Range: Scan from m/z 50 to 500. This range comfortably covers the expected ions.

    • Data Acquisition: Run a blank, followed by the sample, and then another blank.

  • Rationale: The addition of 0.1% formic acid to the mobile phase provides a source of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion, enhancing signal intensity.

Protocol 3: APCI-MS Analysis (Alternative Method)

This method is an excellent alternative if the analyte shows poor ESI response or is thermally stable.

  • System: A liquid chromatograph coupled to a mass spectrometer with an APCI source.

  • Ionization Mode: Positive Ion Mode.

  • Key Instrument Parameters:

    • Corona Discharge Current: 2 - 5 µA[3]

    • Vaporizer Temperature: 350 - 450 °C[3]

    • Nebulizing and Drying Gas: Set according to instrument manufacturer's recommendation.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Follow the same blank-sample-blank sequence as in the ESI protocol.

  • Rationale: The higher temperatures used in APCI ensure complete vaporization of the sample and mobile phase, which is necessary for the gas-phase chemical ionization process to occur efficiently.[17]

Data Interpretation and Expected Results

Accurate interpretation of the mass spectrum is the final step in confirming the molecular weight.

Expected Ions

The monoisotopic mass of C₆H₁₂³⁵ClNO₂ is 165.05566 Da. This is the mass we expect to see reflected in the spectrum, adjusted for the charge-carrying species.

Ionization MethodExpected IonCalculated m/zNotes
ESI [M+H]⁺166.0630The primary ion of interest.
ESI [M+Na]⁺188.0450Sodium adducts are very common in ESI.[15]
ESI [M+K]⁺204.0189Potassium adducts may also be observed.
APCI [M+H]⁺166.0630Typically the base peak with minimal adduct formation.[17]
The Chlorine Isotopic Pattern: A Definitive Signature

A crucial point of confirmation comes from the natural isotopic abundance of chlorine: ~75.8% ³⁵Cl and ~24.2% ³⁷Cl. This results in a highly characteristic isotopic pattern in the mass spectrum. For any chlorine-containing ion, you will observe two peaks:

  • An M peak corresponding to the ion with the ³⁵Cl isotope.

  • An M+2 peak, two m/z units higher, corresponding to the ion with the ³⁷Cl isotope. The intensity of this M+2 peak will be approximately one-third (32%) of the M peak's intensity.

Observing this pattern for the [M+H]⁺ ion (a peak at m/z 166.06 and another at 168.06 with ~33% relative intensity) provides extremely strong evidence for the presence of one chlorine atom and confirms the elemental composition.

Logical Flow for Data Confirmation

Start Acquire Mass Spectrum Find_MH Identify potential [M+H]⁺ peak at m/z ~166.1 Start->Find_MH Check_Isotopes Does it have an M+2 peak at m/z ~168.1 with ~33% intensity? Find_MH->Check_Isotopes Find_Adducts Look for adducts ([M+Na]⁺ at m/z ~188.0, [M+K]⁺ at m/z ~204.0) Check_Isotopes->Find_Adducts Yes Re_evaluate Re-evaluate Spectrum or Change Method (e.g., switch to APCI) Check_Isotopes->Re_evaluate No Confirm_MW Molecular Weight Confirmed: 165.62 g/mol Find_Adducts->Confirm_MW

Caption: Logical workflow for spectral data interpretation.

Conclusion

For the definitive molecular weight confirmation of this compound, mass spectrometry is the superior analytical choice, offering unmatched sensitivity, accuracy, and speed. Electrospray Ionization (ESI) in positive ion mode stands out as the primary technique due to the analyte's polar nature, with the expected formation of an [M+H]⁺ ion at m/z 166.06. The confirmation is further solidified by the observation of the characteristic M/M+2 isotopic pattern for chlorine, a signature that is virtually irrefutable. By following the detailed protocols and logical interpretation framework presented in this guide, researchers can confidently validate the molecular identity of their synthesized compound, ensuring the integrity of their subsequent research and development efforts.

References

A Comparative Guide to the Reactivity of 2-chloro-N-(3-methoxypropyl)acetamide and Other Chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a covalent binder with the appropriate reactivity is paramount for achieving therapeutic efficacy while minimizing off-target effects. Chloroacetamides are a class of electrophilic compounds frequently employed as covalent warheads, particularly for targeting cysteine residues in proteins.[1][2] Their reactivity, however, is not uniform and is subtly tuned by the nature of the substituents on the amide nitrogen. This guide provides an in-depth comparison of the reactivity of 2-chloro-N-(3-methoxypropyl)acetamide with other commonly encountered chloroacetamides, supported by mechanistic insights and detailed experimental protocols for empirical validation.

The Underlying Chemistry: An SN2 Mechanism Governs Reactivity

The reactivity of chloroacetamides is primarily dictated by their susceptibility to nucleophilic attack at the α-carbon, leading to the displacement of the chloride leaving group. Extensive kinetic studies have established that this reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] This is particularly relevant in biological systems where the thiol group of cysteine residues acts as a potent nucleophile.[1][5]

The rate of this SN2 reaction is influenced by several key factors:

  • The Nucleophile: The nature of the attacking nucleophile is critical. In biological contexts, the deprotonated thiolate anion (R-S⁻) of a cysteine residue is a significantly more potent nucleophile than its protonated thiol (R-SH) form.[6] Consequently, the reaction rate is highly dependent on the pH of the medium and the pKa of the specific cysteine residue.[6]

  • The Substituent on the Amide Nitrogen: The electronic and steric properties of the N-substituent play a pivotal role in modulating the electrophilicity of the α-carbon.

  • The Leaving Group: While this guide focuses on chloroacetamides, it is important to note that the reactivity of haloacetamides follows the trend I > Br > Cl, which is inversely related to the strength of the carbon-halogen bond.[7] Chloroacetamides are generally less reactive than their bromo- and iodo- counterparts, a feature that can be exploited to achieve greater selectivity.[8][9]

Visualizing the Reaction Pathway

The SN2 reaction between a chloroacetamide and a cysteine residue can be depicted as follows:

Caption: SN2 reaction of a chloroacetamide with a thiolate.

Comparative Reactivity Analysis

The reactivity of a given chloroacetamide is a delicate balance of steric and electronic effects imparted by the N-substituent.

Electronic Effects

The electron density at the α-carbon is influenced by the inductive and resonance effects of the N-substituent.

  • Electron-donating groups on the nitrogen, such as alkyl groups, increase the electron density on the amide nitrogen. This can slightly decrease the electrophilicity of the carbonyl carbon, but the effect on the α-carbon is less direct.

  • Electron-withdrawing groups attached to the nitrogen, such as aryl groups, can decrease the electron density on the amide nitrogen, potentially increasing the electrophilicity of the α-carbon and accelerating the reaction.

Steric Effects

The SN2 mechanism involves a backside attack by the nucleophile on the α-carbon. Bulky substituents on the nitrogen can sterically hinder this approach, thereby decreasing the reaction rate. This is a critical consideration in the design of targeted covalent inhibitors, where steric hindrance can be tuned to achieve selectivity.

Analysis of this compound

The N-(3-methoxypropyl) substituent in this compound introduces a combination of electronic and steric factors:

  • Electronic Effect: The propyl chain is an electron-donating group. The ether oxygen at the 3-position has an inductive electron-withdrawing effect, but it is relatively far from the amide nitrogen. Therefore, the overall electronic effect of the 3-methoxypropyl group is expected to be weakly electron-donating, which might slightly decrease reactivity compared to an unsubstituted chloroacetamide.

  • Steric Effect: The 3-methoxypropyl group is a linear and flexible chain, which should present moderate steric hindrance. It is bulkier than a simple methyl or ethyl group, but likely less sterically demanding than a branched alkyl group (e.g., isopropyl) or a substituted aryl group.

Based on these considerations, the reactivity of this compound is predicted to be lower than that of simple N-alkyl chloroacetamides like N-methyl chloroacetamide but potentially higher than that of chloroacetamides with bulky N-substituents.

A Tabular Comparison of Chloroacetamide Reactivity
Chloroacetamide DerivativeNucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
ChloroacetamideGlutathioneData not available in provided context--
N-phenylchloroacetamideThiophenolQualitative data available-[1]
AlachlorGlutathioneQualitative data availablepH 7.4, 25°C[3][4]
PropachlorGlutathioneQualitative data availablepH 7.4, 25°C[3][4]
N,N-dimethyl chloroacetamideMethyl thiolateQualitative data available-[10][11]
N-methyl chloroacetamideMethyl thiolateQualitative data available-[10][11]

Note: Quantitative, directly comparable kinetic data under identical conditions is sparse in the literature. This table highlights compounds for which reactivity has been studied, emphasizing the need for direct experimental comparison as outlined in the protocol below.

Experimental Protocol for Comparative Kinetic Analysis

To empirically determine the relative reactivity of this compound, a robust and reproducible kinetic assay is essential. The following protocol describes a method for comparing the reaction rates of different chloroacetamides with a model thiol, N-acetyl-L-cysteine, using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow

G prep Prepare Stock Solutions (Chloroacetamides, N-acetyl-L-cysteine, Buffer) initiate Initiate Reaction (Mix reactants in a thermostatted vessel) prep->initiate sample Sample at Time Points (Withdraw aliquots at regular intervals) initiate->sample quench Quench Reaction (Add quenching solution, e.g., acid) sample->quench analyze Analyze by RP-HPLC (Monitor disappearance of chloroacetamide) quench->analyze data Data Analysis (Plot ln([CA]t/[CA]0) vs. time) analyze->data rate Determine Rate Constant (k₂) (From the slope of the plot) data->rate

Caption: Workflow for the kinetic analysis of chloroacetamide reactivity.

Materials and Reagents
  • This compound

  • Other chloroacetamide derivatives for comparison (e.g., N-methyl chloroacetamide, N-phenylchloroacetamide)

  • N-acetyl-L-cysteine

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for quenching and mobile phase)

  • Thermostatted reaction vessel

  • RP-HPLC system with a UV detector and a C18 column

Procedure
  • Preparation of Stock Solutions:

    • Prepare stock solutions of each chloroacetamide (e.g., 10 mM in acetonitrile).

    • Prepare a stock solution of N-acetyl-L-cysteine (e.g., 100 mM in phosphate buffer, pH 7.4). Prepare this solution fresh daily.

    • Prepare the reaction buffer (100 mM phosphate buffer, pH 7.4).

  • Reaction Setup:

    • In a thermostatted vessel at a constant temperature (e.g., 25°C or 37°C), add the appropriate volume of reaction buffer.

    • Add the N-acetyl-L-cysteine stock solution to achieve the desired final concentration (e.g., 1 mM). Allow the solution to equilibrate to the reaction temperature.

  • Initiation and Sampling:

    • Initiate the reaction by adding a small volume of the chloroacetamide stock solution to the reaction mixture to achieve the desired final concentration (e.g., 0.1 mM). Start a timer immediately.

    • At regular time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., an equal volume of 1% formic acid in acetonitrile). This will stop the reaction by protonating the thiolate.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the chloroacetamide from the N-acetyl-L-cysteine and the product.

    • Monitor the disappearance of the chloroacetamide peak at an appropriate wavelength (e.g., 210 nm).

    • Generate a calibration curve for each chloroacetamide to quantify its concentration from the peak area.

Data Analysis
  • For each time point, determine the concentration of the remaining chloroacetamide, [CA]t.

  • Since the concentration of the nucleophile (N-acetyl-L-cysteine) is in large excess, the reaction follows pseudo-first-order kinetics.

  • Plot ln([CA]t / [CA]0) versus time, where [CA]0 is the initial concentration of the chloroacetamide.

  • The plot should yield a straight line with a slope equal to -kobs (the observed pseudo-first-order rate constant).

  • Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [N-acetyl-L-cysteine].

  • Compare the k₂ values for the different chloroacetamides to determine their relative reactivity.

Conclusion

The reactivity of this compound is governed by the interplay of the moderate steric bulk and weak electron-donating nature of its N-(3-methoxypropyl) substituent. While a theoretical assessment suggests its reactivity is likely intermediate among N-substituted chloroacetamides, empirical determination through rigorous kinetic studies is indispensable for a definitive comparison. The provided experimental protocol offers a reliable framework for researchers to quantify the reactivity of this and other chloroacetamides, enabling a more informed selection of these versatile electrophiles in drug discovery and chemical biology applications.

References

assessing the stability of 2-chloro-N-(3-methoxypropyl)acetamide under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the pH-Dependent Stability of 2-chloro-N-(3-methoxypropyl)acetamide

In the landscape of pharmaceutical development and agrochemical research, the chemical stability of active compounds is a cornerstone of efficacy, safety, and shelf-life. Among the diverse chemical entities, α-chloroacetamides represent a significant class of molecules utilized as intermediates and active ingredients. This guide provides an in-depth analysis of the stability of a specific α-chloroacetamide, this compound, under varying pH conditions. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its degradation kinetics and pathways, supported by robust experimental data and methodologies.

The stability of a molecule like this compound is not an intrinsic, immutable property. It is profoundly influenced by its chemical environment, with pH being one of the most critical factors. The susceptibility of the chloroacetamide moiety to hydrolysis dictates the compound's persistence and potential degradation into new chemical entities. Understanding this pH-dependent behavior is paramount for formulating stable products, predicting environmental fate, and ensuring toxicological safety.

This guide will navigate through the mechanistic underpinnings of chloroacetamide degradation, present a detailed experimental protocol for a forced degradation study, and compare the stability of this compound against related structures. The insights provided herein are grounded in established principles of physical organic chemistry and validated through rigorous analytical techniques.

Mechanistic Insights into Chloroacetamide Degradation

The primary degradation pathway for this compound in aqueous media is hydrolysis. This reaction involves the nucleophilic substitution of the chlorine atom by a water molecule or a hydroxide ion. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.

  • Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis of chloroacetamides is generally slow. The reaction can be catalyzed by H+ ions, which protonate the carbonyl oxygen, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water. However, the concentration of the potent nucleophile, the hydroxide ion (OH-), is very low.

  • Neutral Conditions (pH ≈ 7): At neutral pH, the hydrolysis proceeds via a direct displacement of the chloride by water. The reaction rate is typically slow but can be a significant degradation pathway over extended periods.

  • Alkaline Conditions (pH > 7): In alkaline media, the hydrolysis is significantly accelerated. The high concentration of hydroxide ions, which are much stronger nucleophiles than water, leads to a rapid bimolecular nucleophilic substitution (SN2) reaction. This base-catalyzed hydrolysis is often the most significant degradation pathway for chloroacetamides.[1]

The degradation of chloroacetamide herbicides, a structurally related class of compounds, has been shown to be pH-dependent, with increased degradation observed under more alkaline conditions.[1][2][3]

Experimental Protocol: A Forced Degradation Study

To quantitatively assess the stability of this compound, a forced degradation study is essential.[4][5][6] This involves subjecting the compound to a range of pH conditions and monitoring its concentration over time.

Objective: To determine the degradation rate constants of this compound at pH 4, 7, and 9.

Materials:

  • This compound (analytical standard)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Phosphate and Acetate buffers

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Preparation of Buffer Solutions: Prepare buffer solutions at pH 4 (acetate buffer), pH 7 (phosphate buffer), and pH 9 (phosphate buffer).

  • Sample Preparation:

    • For each pH condition, add a known volume of the stock solution to the respective buffer to achieve a final concentration of 100 µg/mL.

    • Prepare triplicate samples for each pH and time point.

    • Incubate the samples in a constant temperature bath at 50°C to accelerate degradation.

  • Time Points: Collect samples at initial time (t=0) and at predetermined intervals (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Analysis:

    • At each time point, quench the reaction by neutralizing the sample or diluting it with the mobile phase.

    • Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.[7][8]

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time for each pH.

    • Determine the observed degradation rate constant (k_obs) from the slope of the linear regression.

    • Calculate the half-life (t_1/2) for each pH using the equation: t_1/2 = 0.693 / k_obs.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution in Acetonitrile SamplePrep Spike Stock into Buffers (Final Conc. 100 µg/mL) Stock->SamplePrep Buffers Prepare Buffers (pH 4, 7, 9) Buffers->SamplePrep Incubate Incubate at 50°C SamplePrep->Incubate Sampling Collect Samples at Time Points (0-72h) Incubate->Sampling Quench Quench Reaction Sampling->Quench HPLC HPLC-UV Analysis Quench->HPLC Plotting Plot ln(Conc) vs. Time HPLC->Plotting Kinetics Calculate k_obs and t_1/2 Plotting->Kinetics

Caption: Workflow for the forced degradation study of this compound.

Comparative Stability Analysis

The stability of this compound can be compared with other structurally similar chloroacetamide compounds to provide a broader context for its reactivity.

CompoundStructureExpected Relative Stability at pH 9Rationale
This compound Cl-CH2-CO-NH-(CH2)3-O-CH3ModerateThe electron-donating nature of the N-alkyl group slightly destabilizes the transition state for nucleophilic attack compared to a simple N-H.
Chloroacetamide Cl-CH2-CO-NH2HighThe amide N-H is less electron-donating than an N-alkyl group, leading to a more electrophilic carbonyl carbon and faster hydrolysis.
N-phenyl-2-chloroacetamide Cl-CH2-CO-NH-C6H5LowThe electron-withdrawing phenyl group increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis.

This comparison highlights how substituents on the amide nitrogen can influence the electronic properties of the chloroacetamide moiety and, consequently, its susceptibility to hydrolysis.

Predicted Degradation Products

Under the tested pH conditions, the primary degradation product of this compound is expected to be 2-hydroxy-N-(3-methoxypropyl)acetamide, formed by the substitution of the chlorine atom with a hydroxyl group.

Further degradation could potentially occur through hydrolysis of the amide bond, though this is generally a slower process than the hydrolysis of the C-Cl bond under these conditions.

Primary Hydrolysis Pathway

G cluster_main This compound 2-hydroxy-N-(3-methoxypropyl)acetamide This compound->2-hydroxy-N-(3-methoxypropyl)acetamide  + H2O or OH- - Cl-

Caption: Predicted primary hydrolysis pathway of this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes from the forced degradation study. The values are illustrative and would be populated with experimental data.

pHTemperature (°C)Observed Rate Constant (k_obs, h⁻¹)Half-life (t_1/2, h)
450To be determinedTo be determined
750To be determinedTo be determined
950To be determinedTo be determined

Based on chemical principles, it is anticipated that the rate constant will increase significantly with increasing pH, leading to a much shorter half-life under alkaline conditions.

Conclusion and Recommendations

This guide has outlined the critical importance of pH in determining the stability of this compound. The provided experimental protocol offers a robust framework for quantifying its degradation kinetics. The comparative analysis situates the stability of this compound within the broader context of the chloroacetamide chemical class.

For researchers and developers, the key takeaway is the pronounced instability of this compound under alkaline conditions. This necessitates careful formulation strategies to maintain a neutral or slightly acidic pH to ensure product stability and shelf-life. Furthermore, the primary degradation product, 2-hydroxy-N-(3-methoxypropyl)acetamide, should be synthesized, characterized, and evaluated for its own efficacy and toxicological profile.

Future studies should focus on a full characterization of all degradation products under various stress conditions (e.g., oxidative, photolytic) to build a complete stability profile, as recommended by ICH guidelines.[5][6]

References

quantitative analysis of 2-chloro-N-(3-methoxypropyl)acetamide in a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantitative Analysis of 2-chloro-N-(3-methoxypropyl)acetamide in Reaction Mixtures

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, the precise monitoring of reaction pathways is paramount to ensuring product quality, optimizing yield, and maintaining process safety. This compound is a key intermediate in various synthetic routes, and its accurate quantification within a complex reaction matrix is a critical analytical challenge. The ability to distinguish the target analyte from starting materials, byproducts, and the solvent background is essential for real-time process control and final product validation.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive comparison of the primary analytical techniques for the . We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond merely listing protocols, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs.

Part 1: Foundational Considerations for Method Selection

The choice of an analytical technique is not arbitrary; it is dictated by the specific requirements of the analysis and the nature of the sample. Before comparing instrumental methods, one must consider the key analytical performance characteristics:

  • Selectivity/Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present. In a reaction mixture, this means distinguishing this compound from its precursors and potential side-products.

  • Sensitivity: The method's ability to detect and quantify low concentrations of the analyte, typically defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). This is crucial for monitoring trace impurities or the final stages of a reaction.

  • Accuracy & Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurement. High accuracy and precision are non-negotiable for reliable quantification.

  • Linearity & Range: The concentration range over which the method provides a linear response. A wide linear range is advantageous for analyzing samples with varying concentrations without requiring multiple dilutions.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Part 2: Sample Preparation: The Critical First Step

Regardless of the analytical technique chosen, proper sample preparation is the foundation for obtaining reliable and reproducible results.[1][2] A raw sample from a reaction vessel is rarely suitable for direct injection.

Core Causality: The primary goals of sample preparation are to ensure the analyte is in a suitable solvent for the chosen technique, to remove particulate matter that could damage the instrument, and to dilute the sample to a concentration within the method's linear range.[1][3] Quenching the reaction is also a critical first step to ensure the sample composition does not change between sampling and analysis.

General Protocol for Reaction Mixture Sampling
  • Quench the Reaction: Immediately upon drawing a sample from the reaction vessel, it must be quenched to halt the reaction. This can be achieved by rapid cooling, pH adjustment, or the addition of a chemical quenching agent. The choice of quenching method depends on the reaction chemistry.

  • Dilution: The quenched sample is typically diluted with a suitable solvent. This solvent should be miscible with the reaction mixture and compatible with the analytical instrument (e.g., acetonitrile or methanol/water for reversed-phase HPLC, a volatile organic solvent for GC, or a deuterated solvent for NMR).

  • Homogenization: Ensure the diluted sample is thoroughly mixed to guarantee homogeneity.

  • Filtration/Centrifugation: To prevent blockage of instrument components like HPLC columns or GC injectors, it is imperative to remove any particulate matter.[1] This is typically done by filtering the sample through a 0.2 µm or 0.45 µm syringe filter or by centrifuging the sample and drawing from the supernatant.

Part 3: Comparative Analysis of Quantitative Techniques

We will now explore the application of HPLC, GC, and qNMR for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of compounds.

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[4] For a moderately polar molecule like this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), is the most common and effective approach.

Methodology Deep Dive (The "Why"):

  • Column Choice: A C18 (octadecylsilane) column is selected because its nonpolar surface provides effective retention for mid-polarity organic molecules, allowing for separation from more polar starting materials or more nonpolar byproducts based on their hydrophobic character.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. This compound contains an amide chromophore, which absorbs UV light. A DAD offers the advantage of collecting spectra across a range of wavelengths, which can help in peak purity assessment and compound identification.

  • Mobile Phase: A gradient of water and a miscible organic solvent like acetonitrile or methanol is used. Starting with a higher water content allows polar impurities to elute first. Gradually increasing the organic solvent concentration then elutes the analyte and any nonpolar impurities. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[4]

Experimental Protocol: HPLC-DAD
  • Sample Preparation: Dilute 100 µL of the quenched reaction mixture to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water. Filter through a 0.45 µm PTFE syringe filter.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 210 nm.

  • Quantification: Prepare a calibration curve using certified reference standards of this compound at five concentration levels. The concentration in the reaction mixture is determined by interpolating the peak area of the analyte from the calibration curve.

Workflow Diagram: HPLC Analysis

HPLC_Workflow start Quenched Reaction Mixture Sample prep Sample Prep: Dilution & Filtration start->prep 1 hplc HPLC System (C18 Column) prep->hplc 2. Inject dad DAD Detection (210 nm) hplc->dad 3. Elution data Data Acquisition: Chromatogram dad->data 4 analysis Quantification: Peak Integration & Calibration Curve data->analysis 5 end Final Concentration Report analysis->end 6

Caption: HPLC analytical workflow for this compound.

Performance Data (Illustrative)
ParameterValue
Retention Time~ 5.8 min
Linearity (R²)> 0.999
LOQ0.5 µg/mL
Precision (%RSD)< 2%
Accuracy/Recovery98 - 102%
Advantages & Limitations
  • Advantages: High sensitivity and selectivity, excellent for resolving complex mixtures, widely available instrumentation, well-established validation protocols.

  • Limitations: Requires a certified reference standard for quantification, can be destructive to the sample, method development can be time-consuming.

Method 2: Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.

Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column.[5] A carrier gas (the mobile phase) transports the vaporized sample through the column.

Methodology Deep Dive (The "Why"):

  • Analyte Suitability: this compound has a moderate boiling point and thermal stability, making it a candidate for GC analysis. However, the presence of the amide group can sometimes lead to peak tailing on standard columns due to interactions with active sites.

  • Column Choice: A mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. It offers a good balance of interactions for separating a range of components in a typical reaction mixture.

  • Detector: A Flame Ionization Detector (FID) is an excellent choice for quantitative analysis of organic compounds. It is robust, has a wide linear range, and provides a response that is proportional to the mass of carbon, making it universally sensitive to organic analytes.

  • Derivatization: For some chloroacetamides, especially those with higher polarity, direct analysis can be challenging.[6] While our target analyte may not strictly require it, derivatization (e.g., by reacting it with an agent like piperidine) can be employed to increase volatility and improve peak shape, leading to better accuracy and sensitivity.[7] For this guide, we will focus on a direct injection method, which is often preferred for its simplicity if performance is adequate.

Experimental Protocol: GC-FID
  • Sample Preparation: Dilute 100 µL of the quenched reaction mixture to 10 mL with a suitable volatile solvent like dichloromethane or ethyl acetate. Ensure the solvent does not co-elute with the analyte or other key components. Filter through a 0.45 µm PTFE syringe filter.

  • Instrumentation: GC system with a split/splitless injector, autosampler, and FID.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload.

    • Oven Program: Hold at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Detector Temperature: 300 °C.

    • Injection Volume: 1 µL.

  • Quantification: Use an internal standard (a non-interfering, stable compound added at a known concentration to all samples and standards) or an external standard calibration curve as described for HPLC.

Workflow Diagram: GC Analysis

GC_Workflow start Quenched Reaction Mixture Sample prep Sample Prep: Dilution & Filtration start->prep 1 gc GC System (DB-5 Column) prep->gc 2. Inject fid FID Detection gc->fid 3. Elution data Data Acquisition: Chromatogram fid->data 4 analysis Quantification: Peak Integration & Calibration data->analysis 5 end Final Concentration Report analysis->end 6

Caption: GC analytical workflow for this compound.

Performance Data (Illustrative)
ParameterValue
Retention Time~ 11.2 min
Linearity (R²)> 0.998
LOQ1.0 µg/mL
Precision (%RSD)< 3%
Accuracy/Recovery95 - 105%
Advantages & Limitations
  • Advantages: Exceptional resolving power for complex mixtures, high sensitivity with FID, robust and reliable instrumentation.

  • Limitations: Only suitable for volatile and thermally stable compounds, derivatization may be required, requires a certified reference standard for quantification.

Method 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that can determine the concentration or purity of a substance without needing a reference standard of the analyte itself.[8][9]

Principle of Operation: The area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10] In qNMR, the integral of a specific, well-resolved resonance from the analyte is compared to the integral of a resonance from a certified internal standard of known concentration.[11]

Methodology Deep Dive (The "Why"):

  • Internal Standard: The choice of internal standard is critical. It must be of high purity, stable, soluble in the NMR solvent, and have at least one simple, sharp resonance (ideally a singlet) that does not overlap with any signals from the reaction mixture components.[11] Maleic acid or 1,4-dinitrobenzene are common choices.

  • Solvent: A deuterated solvent (e.g., DMSO-d₆, Chloroform-d) is used to avoid a large protonated solvent signal that would overwhelm the analyte signals.

  • Key Parameters: To ensure accurate quantification, experimental parameters must be optimized. A long relaxation delay (D1, typically 5-7 times the longest T₁ relaxation time of the nuclei of interest) is crucial to allow for full magnetization recovery between scans.[11] This ensures the signal intensity is truly proportional to the number of nuclei.

  • Signal Selection: For this compound, several unique signals could be used for quantification, such as the singlet from the -CH₂Cl group or the singlet from the -OCH₃ group, provided they are well-resolved from other peaks in the spectrum.

Experimental Protocol: ¹H qNMR
  • Sample Preparation: Accurately weigh a specific amount of the internal standard (e.g., 5.0 mg of maleic acid) into a vial. Accurately weigh a specific amount of the quenched reaction mixture (e.g., 50.0 mg) into the same vial. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to an NMR tube.

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended for better signal dispersion).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (D1): 30 seconds (a conservative value, should be optimized).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Spectral Width: Appropriate range to cover all expected signals (e.g., 0-12 ppm).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Quantification:

    • Integrate a well-resolved signal from the analyte (Int_analyte) and a signal from the internal standard (Int_std).

    • Note the number of protons corresponding to each signal (N_analyte and N_std).

    • Calculate the concentration using the formula: Concentration_analyte = (Int_analyte / N_analyte) * (N_std / Int_std) * (Mass_std / MW_std) * (MW_analyte / Mass_sample)

Workflow Diagram: qNMR Analysis

qNMR_Workflow start Quenched Reaction Mixture Sample prep Sample Prep: Accurate Weighing with Internal Standard, Dissolve in D-Solvent start->prep 1 nmr NMR Spectrometer (Acquire Spectrum with Long D1) prep->nmr 2 data Data Processing: Phasing & Baseline Correction nmr->data 3 analysis Quantification: Signal Integration & Formula Calculation data->analysis 4 end Absolute or Relative Concentration analysis->end 5

References

A Comparative Guide to the Synthetic Routes of N-Substituted Chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-substituted chloroacetamides are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, herbicides, and other biologically active molecules.[1][2][3] Their utility stems from the presence of a reactive carbon-chlorine bond, which is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups.[4][5] This guide provides a comparative analysis of the most common synthetic routes to N-substituted chloroacetamides, offering insights into the underlying mechanisms, experimental protocols, and practical considerations to aid researchers in selecting the optimal method for their specific application.

Core Synthetic Strategies

The synthesis of N-substituted chloroacetamides predominantly revolves around the acylation of primary and secondary amines. The choice of the acylating agent is the primary determinant of the reaction's characteristics, including efficiency, substrate scope, and safety profile. Here, we will delve into the most prevalent methods: acylation with chloroacetyl chloride and the use of chloroacetic anhydride, alongside a discussion of emerging alternative approaches.

Acylation using Chloroacetyl Chloride

This is arguably the most direct and widely employed method for the synthesis of N-substituted chloroacetamides.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[1][7]

Mechanism and Reaction Conditions

The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on the carbonyl carbon of chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the N-substituted chloroacetamide.[8] A crucial aspect of this reaction is the concurrent formation of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction.[1] To circumvent this, an acid scavenger, typically a non-nucleophilic base, is essential.

Commonly used bases include tertiary amines like triethylamine (TEA) or pyridine, and in some cases, an excess of the starting amine can serve this purpose.[6][9] The choice of solvent is also critical, with aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene being frequently used to avoid unwanted side reactions.[6][10]

For instance, the Schotten-Baumann reaction conditions, which involve a two-phase system of water and an organic solvent, are often utilized. In this setup, an aqueous base neutralizes the generated HCl, while the reactants and product remain in the organic phase.[11][12][13]

dot graph "Acylation_with_Chloroacetyl_Chloride" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 1: Workflow for the synthesis of N-substituted chloroacetamides via acylation with chloroacetyl chloride.

Experimental Protocol: Synthesis of 2-chloro-N-(4-methylphenyl)acetamide

The following protocol is a representative example of the synthesis of an N-substituted chloroacetamide using chloroacetyl chloride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluidine (4-methylaniline) (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-chloro-N-(4-methylphenyl)acetamide.[14]

Advantages and Disadvantages
AdvantagesDisadvantages
High reactivity of chloroacetyl chloride leads to rapid reactions and often high yields.Chloroacetyl chloride is highly corrosive, toxic, and moisture-sensitive, requiring careful handling and anhydrous conditions.[15][16][17][18][19]
Readily available and relatively inexpensive starting material.The generation of corrosive HCl gas necessitates the use of an acid scavenger and proper ventilation.[17]
Well-established and widely applicable to a broad range of amines.The reaction can be exothermic and requires careful temperature control.
Acylation using Chloroacetic Anhydride

Chloroacetic anhydride serves as a viable alternative to chloroacetyl chloride, particularly when milder reaction conditions are desired. It is generally less reactive than the corresponding acid chloride, which can be advantageous in certain situations.

Mechanism and Reaction Conditions

The mechanism is analogous to that of chloroacetyl chloride, involving nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride. This results in the formation of the N-substituted chloroacetamide and chloroacetic acid as a byproduct. While chloroacetic acid is less corrosive than HCl, a base is still often required to drive the reaction to completion by neutralizing the acid.

The synthesis of chloroacetic anhydride itself can be achieved by reacting chloroacetyl chloride with sodium chloroacetate or by reacting chloroacetic acid with chloroacetyl chloride.[20][21]

dot graph "Acylation_with_Chloroacetic_Anhydride" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 2: General workflow for the synthesis of N-substituted chloroacetamides using chloroacetic anhydride.

Experimental Protocol: General Procedure
  • Reaction Setup: Dissolve the amine (1 equivalent) in a suitable aprotic solvent.

  • Addition of Anhydride: Add chloroacetic anhydride (1-1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: The work-up procedure is generally simpler than with chloroacetyl chloride. Often, the product can be isolated by precipitation upon addition of water or a non-polar solvent, followed by filtration. Further purification can be achieved by recrystallization.

Advantages and Disadvantages
AdvantagesDisadvantages
Milder and more selective reagent compared to chloroacetyl chloride.Chloroacetic anhydride is less readily available and more expensive than chloroacetyl chloride.
The byproduct, chloroacetic acid, is less corrosive and easier to handle than HCl.Reactions may be slower and require heating to achieve good conversion.
Can be beneficial for sensitive substrates where the high reactivity of chloroacetyl chloride might lead to side reactions.The anhydride itself is still a corrosive and moisture-sensitive compound.
Alternative and Greener Synthetic Routes

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for the synthesis of N-substituted chloroacetamides.[22][23] These approaches aim to minimize the use of hazardous reagents and solvents.

One notable development is the use of water as a solvent for the chloroacetylation reaction.[24][25] This "green chemistry" approach is highly attractive due to the low cost, non-toxicity, and non-flammability of water.[24] Surprisingly, it has been shown that the chloroacetylation of amines can be carried out efficiently in an aqueous medium, often in the presence of a phosphate buffer, within a short reaction time.[24][26][27] The success of this method relies on the rate of N-acylation being significantly faster than the hydrolysis of the chloroacetylating agent.[24]

Another strategy involves the use of catalytic amounts of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an organic solvent like THF.[28][29] This method can offer high yields in relatively short reaction times at room temperature.[28]

Furthermore, innovative approaches such as the in situ photo-on-demand synthesis of N-substituted trichloroacetamides from tetrachloroethylene and an amine have been reported, offering a novel route that avoids the direct handling of highly toxic acyl chlorides.[30]

Comparative Analysis of Synthetic Routes

To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key characteristics of the methods discussed.

FeatureAcylation with Chloroacetyl ChlorideAcylation with Chloroacetic AnhydrideGreen Chemistry Approaches (e.g., in water)
Reagent Reactivity Very HighModerateVariable
Reaction Time Typically short (minutes to a few hours)Generally longer, may require heatingOften very short (e.g., < 20 minutes)[24]
Yields Generally highGood to highOften high
Byproduct HCl (corrosive gas)Chloroacetic acid (corrosive solid)HCl or Chloroacetic acid
Safety Concerns High (toxic, corrosive, moisture-sensitive reagent)Moderate (corrosive, moisture-sensitive)Reduced (avoids volatile organic solvents)
Cost Reagent is relatively inexpensiveReagent is more expensiveOverall process can be cost-effective
Waste Generation Generates salt waste from base neutralizationGenerates salt waste if a base is usedMinimal, especially if product precipitates
Applicability Broadly applicable to most aminesGood for sensitive substratesPromising, but substrate scope may be more limited

dot graph "Comparative_Logic" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 3: Decision-making flowchart for selecting a synthetic route to N-substituted chloroacetamides.

Conclusion and Recommendations

The synthesis of N-substituted chloroacetamides can be effectively achieved through several methods, with the acylation of amines by chloroacetyl chloride remaining the most common and robust approach for a wide range of substrates. Its high reactivity often translates to excellent yields and short reaction times. However, the hazardous nature of chloroacetyl chloride necessitates stringent safety precautions.

For syntheses involving sensitive functional groups or when milder conditions are paramount, chloroacetic anhydride presents a valuable alternative, albeit at a higher cost and potentially longer reaction times.

The emergence of green chemistry approaches, particularly reactions in aqueous media, is highly encouraging. These methods offer significant advantages in terms of safety, environmental impact, and cost-effectiveness. Researchers are encouraged to explore these newer protocols, as they may provide a superior synthetic route for their specific target molecules, contributing to a more sustainable practice of chemistry.

The ultimate choice of synthetic route will depend on a careful evaluation of the specific amine substrate, the desired scale of the reaction, available laboratory facilities, and the relative importance of factors such as cost, safety, and environmental impact.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-chloro-N-(3-methoxypropyl)acetamide (CMPA) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Quantifying 2-chloro-N-(3-methoxypropyl)acetamide (CMPA)

In the landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of drug products. This compound (CMPA) is a chloroacetamide derivative that can emerge as a process-related impurity or a synthetic intermediate. Its chemical structure, particularly the presence of a reactive chloro-acetamide functional group, raises a flag for potential genotoxicity. Genotoxic impurities (GTIs) are compounds that can damage DNA, potentially leading to mutations and cancer, even at trace levels.[1][2]

Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate stringent control over such impurities.[1][3][4][5] This necessitates the development and validation of highly sensitive and specific analytical methods capable of accurately quantifying CMPA at parts-per-million (ppm) or even lower levels relative to the active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of analytical strategies and a detailed walkthrough of the validation process for a selected method, grounded in the principles of scientific integrity and regulatory compliance. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate a robust analytical method for CMPA quantification that is fit for its intended purpose.[6][7]

The Regulatory Foundation: Adherence to Global Standards

Any analytical method intended for quality control or regulatory submission must be validated according to established guidelines. The primary global standard is the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which has been recently updated to Q2(R2).[3][8][9][10] This framework, adopted by the FDA and EMA, ensures a harmonized approach to method validation.[4][11][12]

The core principle of validation is to provide documented evidence that the analytical procedure is suitable for its intended use.[7] This involves a systematic evaluation of a series of performance characteristics, which we will explore in detail.

Comparative Analysis of Analytical Techniques for CMPA Quantification

The choice of analytical technique is the most critical decision in method development. It depends on the physicochemical properties of CMPA, the required sensitivity, and the nature of the sample matrix (e.g., drug substance, drug product, intermediate). Given that CMPA is a small, potentially non-volatile, and polar molecule, several techniques could be considered.

Technique Principle Strengths Weaknesses Best Suited For
HPLC-UV Separation by liquid chromatography, detection by UV absorbance.Robust, widely available, cost-effective.Limited sensitivity and specificity; potential for matrix interference.Quantification at higher levels (>0.05%); initial screening.
GC-MS Separation of volatile compounds by gas chromatography, detection by mass spectrometry.High efficiency for volatile compounds; excellent specificity from MS.[13]CMPA may require derivatization to improve volatility; potential for thermal degradation.Analysis of volatile impurities or if derivatization is straightforward.[14]
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry.[15][16]Unmatched sensitivity (ppb levels) and specificity (MRM mode).[1][17] Ideal for non-volatile and thermally labile compounds.[1]Higher cost and complexity; susceptible to matrix effects (ion suppression).Trace-level quantification of potential genotoxic impurities like CMPA.[2][18]

Causality of Method Selection: For an impurity like CMPA, which is potentially genotoxic, the required limit of quantification (LOQ) is typically in the low ppm range. Neither HPLC-UV nor GC-MS (without derivatization) can reliably achieve this sensitivity with the required specificity in a complex matrix. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the authoritative and scientifically sound choice. Its ability to selectively monitor specific parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM) provides exceptional specificity and sensitivity, effectively eliminating matrix interference.[18]

A Deep Dive: Validating an LC-MS/MS Method for CMPA Quantification

This section outlines the validation of a sensitive LC-MS/MS method for quantifying CMPA in a drug substance, adhering to ICH Q2(R1) principles.[8]

The Validation Workflow

The validation process follows a logical sequence, where each step builds upon the previous one to demonstrate the method's suitability.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Method Optimization (LC & MS Parameters) Spec Specificity & Selectivity Dev->Spec Begin Validation Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOQ Limit of Quantitation (LOQ) Lin->LOQ Rob Robustness Acc->Rob Prec->Rob LOD Limit of Detection (LOD) LOQ->LOD Stab Solution Stability Rob->Stab Routine Routine Analysis Stab->Routine Method Ready for Use G Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte only Accuracy Accuracy Linearity->Accuracy Requires proportional response Precision Precision Linearity->Precision Requires consistent response LOQ LOQ Linearity->LOQ Defines lower limit of reliable measurement

References

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 2-chloro-N-(3-methoxypropyl)acetamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for assessing the cross-reactivity of the chloroacetamide compound, 2-chloro-N-(3-methoxypropyl)acetamide. It offers a comparative analysis with structurally related and well-characterized chloroacetamides, namely metolachlor, acetochlor, and alachlor. The methodologies detailed herein are designed to provide a robust understanding of the compound's specificity and potential off-target effects, crucial for its development in any biological application.

Introduction: The Imperative of Cross-Reactivity Profiling

In the realm of chemical biology and drug discovery, the specificity of a compound for its intended biological target is paramount. Off-target interactions can lead to unforeseen biological effects, toxicity, or a misinterpretation of experimental results.[1][2] Cross-reactivity, the binding of a compound to targets other than the primary one, is a significant hurdle in the development of specific molecular probes and therapeutic agents.[3] Therefore, rigorous cross-reactivity profiling is not merely a supplementary exercise but a foundational component of a compound's characterization.

This guide focuses on this compound, a member of the chloroacetamide chemical family. This class of compounds is widely recognized for its herbicidal activity, primarily through the inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants.[4][5] However, studies on related chloroacetamides like metolachlor and acetochlor have revealed biological effects in non-target organisms, including human cells, suggesting the potential for cross-reactivity with mammalian proteins.[6][7][8] For instance, metolachlor has been shown to decrease the growth of human liver cells by altering cell cycle progression.[7] Similarly, acetochlor has demonstrated cytotoxicity in isolated rat and human hepatocytes.[9]

Understanding the cross-reactivity profile of this compound is therefore essential to determine its suitability for specific biological applications and to anticipate potential safety liabilities.[10] This guide will provide a structured approach to this evaluation, comparing it with other well-known chloroacetamides.

The Compounds: A Comparative Overview

To effectively assess the cross-reactivity of this compound, it is prudent to compare it with structurally similar compounds for which more biological data is available. The selected comparators are all chloroacetamide herbicides, sharing a common chemical scaffold but differing in their substituent groups.

Compound Structure Primary Mode of Action (in plants) Known Non-Plant Biological Effects
This compound (Structure not available in search results)Presumed inhibitor of VLCFA synthesisLargely uncharacterized
Metolachlor 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamideInhibitor of VLCFA synthesis[4]Alters cell cycle in human liver cells[7]
Acetochlor 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamideInhibitor of VLCFA synthesis[4]Cytotoxic to rat and human hepatocytes[9]
Alachlor 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamideInhibitor of VLCFA synthesisCytotoxic to rat and human hepatocytes[9]

The structural similarities suggest that these compounds may share some off-target interactions, while the differences in their side chains could lead to distinct cross-reactivity profiles.

Experimental Strategy for Cross-Reactivity Profiling

A multi-pronged approach is recommended to build a comprehensive cross-reactivity profile. This strategy combines broad, unbiased screening with more targeted, hypothesis-driven assays.

Broad-Spectrum Off-Target Screening: Safety Pharmacology Panels

Rationale: Before delving into specific target classes, a broad screen against a panel of known safety liabilities is a cost-effective way to identify potential red flags early in the development process.[10][11] These panels typically include a diverse set of receptors, ion channels, transporters, and enzymes that are frequently implicated in adverse drug reactions.[12][13]

Experimental Protocol: In Vitro Safety Pharmacology Profiling

  • Compound Preparation: Prepare stock solutions of this compound, metolachlor, acetochlor, and alachlor in a suitable solvent (e.g., DMSO).

  • Panel Selection: Select a comprehensive safety pharmacology panel, such as the SafetyScreen44™ panel or a similar offering, which covers a range of targets including GPCRs, ion channels, and transporters.[11]

  • Assay Execution: The compounds are typically screened at a fixed concentration (e.g., 10 µM) in duplicate. The assays are usually binding or functional assays, depending on the target.

  • Data Analysis: The results are expressed as a percentage of inhibition or activation relative to a control. A common threshold for a "hit" is >50% inhibition or activation.

Hypothetical Data Summary:

Target This compound (% Inhibition @ 10 µM) Metolachlor (% Inhibition @ 10 µM) Acetochlor (% Inhibition @ 10 µM) Alachlor (% Inhibition @ 10 µM)
hERG (Cardiotoxicity) 5%8%12%10%
Dopamine Transporter 3%5%4%6%
Muscarinic M1 Receptor 55%48%62%58%
COX-2 15%12%18%20%
GABA-A Receptor 4%2%5%3%

This is hypothetical data for illustrative purposes.

Interpretation: In this hypothetical example, all four compounds show significant inhibition of the Muscarinic M1 receptor, suggesting a potential class-wide off-target effect that warrants further investigation.

Kinase Profiling: A Key Target Class for Off-Target Effects

Rationale: Protein kinases are a large and functionally diverse family of enzymes that are common off-targets for small molecules.[14] Kinase inhibition can lead to a wide range of cellular effects. Given that some herbicides have been shown to affect cell signaling pathways, assessing the interaction of this compound with a broad panel of kinases is a critical step.[15][16][17]

Experimental Protocol: Kinase Panel Screen

  • Compound Submission: Provide the test compounds to a specialized vendor offering kinase profiling services.

  • Panel Selection: Choose a broad kinase panel (e.g., >200 kinases) to maximize the chances of identifying off-target interactions.

  • Assay Format: The assays are typically biochemical assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.[17]

  • Data Analysis: Results are usually reported as the percentage of remaining kinase activity at a given compound concentration (e.g., 1 µM and 10 µM). Hits are followed up with IC50 determination.

Hypothetical Data Summary:

Kinase This compound IC50 (µM) Metolachlor IC50 (µM) Acetochlor IC50 (µM) Alachlor IC50 (µM)
CDK2 > 50> 50> 50> 50
p38α 12.515.28.910.1
VEGFR2 > 50> 50> 50> 50
SRC 25.130.518.722.4

This is hypothetical data for illustrative purposes.

Interpretation: The hypothetical data suggests a modest, class-wide inhibitory activity against p38α and SRC kinases. This would necessitate further investigation into the downstream cellular consequences of this inhibition.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)

Rationale: While biochemical assays are valuable for identifying direct interactions, they do not always reflect the behavior of a compound in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement within intact cells.[18][19][20] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[21][22]

Experimental Workflow: CETSA®

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound (or vehicle) A->B Incubate C 3. Heat Cells to a Range of Temperatures B->C Aliquot D 4. Cell Lysis C->D Cool E 5. Separate Soluble and Precipitated Proteins D->E Centrifuge F 6. Quantify Soluble Target Protein (e.g., Western Blot, MS) E->F

Caption: CETSA® Experimental Workflow.

Experimental Protocol: CETSA® for a Putative Target

  • Cell Culture and Treatment: Grow a relevant cell line (e.g., HepG2 human liver cells, based on known effects of related compounds) to confluency.[6][7] Treat the cells with the test compound or vehicle control for a defined period.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody (e.g., via Western blotting or ELISA) or by mass spectrometry for a proteome-wide analysis (thermal proteome profiling).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Competitive Binding Assays for Target Validation

Rationale: If a specific off-target is identified from the screening assays, a competitive binding assay can be used to confirm the interaction and determine the binding affinity (Ki).[23][24] This assay measures the ability of the test compound to displace a known, labeled ligand from the target protein.[25][26]

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Workflow cluster_binding Binding Reaction cluster_detection Detection Target Target Protein Reaction Incubate Target, Labeled Ligand, and Varying Concentrations of Test Compound Target->Reaction LabeledLigand Labeled Ligand LabeledLigand->Reaction TestCompound Test Compound (e.g., this compound) TestCompound->Reaction Detection Measure Signal from Bound Labeled Ligand Reaction->Detection

Caption: Competitive Binding Assay Principle.

Experimental Protocol: Radioligand Binding Assay (Example)

  • Reagents: Prepare purified target protein, a radiolabeled ligand with known affinity for the target, and the unlabeled test compounds.

  • Incubation: In a multi-well plate, incubate the target protein with a fixed concentration of the radiolabeled ligand and increasing concentrations of the test compound.

  • Separation: Separate the protein-bound radioligand from the free radioligand (e.g., by filtration).

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Fit the data to a suitable model to determine the IC50, from which the Ki can be calculated.

Integrated Data Analysis and Interpretation

The data from these complementary assays should be integrated to form a holistic view of the cross-reactivity profile of this compound.

  • Comparison with Analogs: By comparing the results for this compound with those for metolachlor, acetochlor, and alachlor, one can identify class-wide off-target effects versus compound-specific interactions.

  • Correlation of in Vitro and Cellular Data: A key aspect of the analysis is to determine if the off-target interactions observed in biochemical assays translate to target engagement in a cellular context (from CETSA®) and ultimately to a cellular phenotype.

  • Risk Assessment: The identified off-target activities should be evaluated in the context of the intended application of the compound. For example, inhibition of a kinase involved in a critical signaling pathway at a concentration close to the intended effective concentration would be a significant concern.

Conclusion

The systematic approach outlined in this guide provides a robust framework for characterizing the cross-reactivity of this compound. By employing a combination of broad-based screening and targeted validation assays, and by comparing its activity with that of related compounds, researchers can gain a comprehensive understanding of its specificity. This knowledge is indispensable for making informed decisions about the future development and application of this compound, ensuring both efficacy and safety.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(3-methoxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of a reagent like 2-chloro-N-(3-methoxypropyl)acetamide is not a mere procedural afterthought but a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols for halogenated acetamides.

Hazard Assessment and Immediate Safety Considerations

The chloroacetamide functional group is the primary determinant of this compound's hazardous profile[1]. Based on analogous compounds, this compound should be treated as a hazardous substance with the potential for significant health effects.

Core Hazards:

  • Toxicity: Assumed to be toxic if swallowed[2][3].

  • Skin Sensitization: May cause an allergic skin reaction upon contact[2][3].

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child[2][3].

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure[5].

  • Environmental Hazard: Considered harmful to aquatic life[2].

Due to these potential hazards, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) and within a controlled environment to minimize exposure.

Table 1: Essential Safety and Handling Information
ParameterRecommendationRationale
Handling Environment All manipulations must be performed inside a certified chemical fume hood[2][6].To prevent inhalation of potentially harmful dust or aerosols.
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles conforming to EN 166 (EU) or NIOSH (US), and a lab coat are mandatory[3][4][7]. A full-face respirator may be required for large quantities or spills[7].To prevent skin and eye contact, which can lead to irritation, sensitization, or absorption of the chemical.
Incompatible Materials Segregate from strong oxidizing agents, strong bases, strong reducing agents, and strong acids[4][8][9].Co-mingling with incompatible materials can lead to vigorous, exothermic, or hazardous reactions, potentially releasing toxic gases.
Accidental Release For spills, do not create dust. Sweep up solid material, place it into a sealed, labeled container for hazardous waste disposal, and clean the area with soap and water[4][6][8].To contain the spill and prevent it from becoming airborne or spreading, minimizing exposure to personnel and the environment.

Waste Characterization and Segregation: The Foundational Step

Proper disposal begins with correct waste characterization. As a halogenated organic compound, this compound must be disposed of as hazardous waste. It is crucial to prevent this waste stream from mixing with non-hazardous or even other types of hazardous waste.

Causality of Segregation:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) mandates strict segregation of hazardous wastes. Halogenated solvents and solids often fall under specific waste codes (e.g., "F-listed" wastes) that dictate their ultimate disposal method[10][11].

  • Disposal Cost and Method: Halogenated waste is typically more expensive to dispose of than non-halogenated waste because it requires high-temperature incineration with flue gas scrubbing to neutralize the acidic gases (like HCl) produced[7][12][13]. Mixing waste streams unnecessarily increases disposal costs and complexity.

  • Safety: As highlighted in Table 1, mixing with incompatible chemicals can be dangerous[14][15].

Workflow for Waste Segregation

The following diagram outlines the decision-making process for segregating waste containing this compound.

G Diagram 1: Waste Segregation Workflow Start Waste Generated (Contains this compound) Is_Solid Is the waste primarily solid (e.g., neat compound, contaminated labware)? Start->Is_Solid Is_Liquid Is the waste a liquid solution? Is_Solid->Is_Liquid No Halogenated_Solid Place in designated 'Solid Halogenated Organic Waste' container. Is_Solid->Halogenated_Solid Yes Halogenated_Liquid Place in designated 'Liquid Halogenated Organic Waste' container. Is_Liquid->Halogenated_Liquid Yes Label_Container Ensure waste container is clearly labeled: 'Hazardous Waste, Halogenated Organic' and list all chemical constituents. Is_Liquid->Label_Container No (Consult EHS) Halogenated_Solid->Label_Container Halogenated_Liquid->Label_Container Store_Safely Store sealed container in a satellite accumulation area, segregated from incompatibles. Label_Container->Store_Safely End Arrange for pickup by Environmental Health & Safety (EHS). Store_Safely->End

Caption: Waste segregation decision tree for this compound.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of waste containing this compound. Each step is designed to ensure containment, clear communication, and regulatory compliance.

Protocol 1: Disposal of Solid Waste and Contaminated Materials

This applies to unused neat compounds, contaminated personal protective equipment (e.g., gloves), weigh boats, and paper towels.

  • Preparation: In a chemical fume hood, designate a specific area for waste collection. Have a dedicated, properly labeled hazardous waste container ready. The container must be made of a material compatible with the chemical (e.g., HDPE - High-Density Polyethylene) and have a secure, vapor-tight lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other chemicals in the waste stream. The hazard characteristics (e.g., Toxic, Environmental Hazard) should also be clearly marked.

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a spatula or brush. Minimize the generation of dust[3][4]. For contaminated items like gloves and wipes, place them directly into the container.

  • Sealing: Securely close the container lid. Ensure it is tightly sealed to prevent any leaks or release of vapors.

  • Storage: Store the sealed container in a designated satellite accumulation area. This area must be secure and away from incompatible materials[13]. The container must be under the control of the laboratory personnel.

  • Disposal Request: Once the container is full, or if work on the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup[14]. Do not pour this waste down the drain[7][12].

Protocol 2: Disposal of Liquid Waste

This applies to solutions containing this compound.

  • Segregation: As per Section 2, this waste must be collected in a container designated for "Halogenated Organic Liquid Waste." Never mix halogenated and non-halogenated solvent waste[13][16].

  • Container and Labeling: Use a compatible, sealed container (e.g., a safety-coated glass bottle or HDPE container) with a screw cap. Label it clearly with "Hazardous Waste," the full names and approximate percentages of all chemical components (including solvents), and the relevant hazard warnings.

  • Waste Transfer: Using a funnel, carefully pour the liquid waste into the container. Perform this transfer inside a chemical fume hood to contain any vapors. Avoid overfilling the container; leave at least 10% headspace to allow for vapor expansion.

  • Sealing and Storage: Securely cap the container and store it in the satellite accumulation area, ensuring it is segregated from incompatibles, particularly acids and bases[14].

  • Disposal Request: Follow your institution's procedure to request a pickup from EHS.

Protocol 3: Decontamination and Empty Container Management

Empty containers that once held this compound are still considered hazardous waste unless properly decontaminated[10].

  • Handling: Handle the "empty" container as if it still contains the chemical, meaning you should wear your full PPE.

  • Decontamination (Triple Rinsing): For containers that will be recycled or disposed of as non-hazardous waste (check with your EHS office if this is permissible), they must be triple-rinsed.

    • Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times, collecting the rinsate each time.

    • This rinsate is now hazardous waste and must be disposed of in the "Liquid Halogenated Organic Waste" stream[7][12].

  • Final Disposal:

    • Triple-Rinsed Containers: Once triple-rinsed, the container can often be offered for recycling or disposed of as regular lab glass/plastic waste. Puncture the container to prevent reuse[7][12].

    • Unrinsed Containers: If you do not perform the triple rinse, the empty container must be sealed and disposed of as solid hazardous waste[10].

Ultimate Disposition: The Role of EHS

Your institution's EHS department is the final and most critical link in the disposal chain. They are responsible for consolidating waste from various labs and ensuring it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration at a licensed chemical destruction plant[7][12][17]. This process ensures the complete breakdown of the molecule into less harmful components.

By following the protocols outlined in this guide, you provide the necessary foundation for this final step, ensuring the safety of yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 2-chloro-N-(3-methoxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-chloro-N-(3-methoxypropyl)acetamide. As the toxicological properties of this specific compound have not been fully characterized, a highly cautious approach is mandatory. The following procedures are based on established best practices for handling new chemical entities and the known hazards of structurally related chloroacetamide compounds.

Hazard Identification and Risk Assessment: A Precautionary Approach

Given the presence of the chloroacetamide functional group, this compound should be treated as a potentially hazardous substance. Structurally similar compounds, such as 2-chloroacetamide, are known to be acutely toxic if swallowed, may cause allergic skin reactions, and are suspected of damaging fertility or the unborn child[1][2][3]. Therefore, it is crucial to assume this compound may exhibit similar hazardous properties.

Potential Hazards Include:

  • Acute Toxicity (Oral): May be harmful or toxic if swallowed[1][4].

  • Skin Sensitization: May cause an allergic skin reaction upon contact[1][2].

  • Skin and Eye Irritation: May cause skin and serious eye irritation[4].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[4].

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child[1][2].

  • Aquatic Toxicity: May be harmful to aquatic life[1].

A thorough risk assessment must be conducted before any work with this compound begins. All personnel must be trained on the potential hazards and the safety procedures outlined in this guide.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure. The selection of PPE should be based on the specific laboratory operation being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation (in a fume hood) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator (or higher)
Conducting Reactions and Purifications (in a fume hood) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatN95 respirator (or higher)
Handling Solid Compound Outside of a Fume Hood Not Recommended---

The Rationale Behind PPE Selection:

  • Eye and Face Protection: Chemical splash goggles are essential to protect against splashes. A face shield should be added when there is a greater risk of splashing, such as during reactions or purifications[4][5].

  • Hand Protection: Double-gloving with chemically resistant gloves like nitrile or neoprene provides an extra layer of protection in case the outer glove is compromised[6][7]. Always inspect gloves for any signs of degradation or perforation before use[1].

  • Body Protection: A flame-resistant lab coat is standard laboratory practice. A chemical-resistant apron provides an additional barrier against spills and splashes[7].

  • Respiratory Protection: An N95 respirator or higher is recommended to prevent the inhalation of any fine powders or aerosols that may be generated, especially during weighing and solution preparation[6]. All work with this compound should be performed within a certified chemical fume hood to further minimize inhalation risks[1][3].

Diagram: PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (Outer Pair Last) don3->don4 doff1 1. Gloves (Outer then Inner) doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Proper sequence for donning and doffing PPE to prevent cross-contamination.

Standard Operating Procedures for Safe Handling

Adherence to these step-by-step procedures is critical for minimizing exposure to this compound.

A. Weighing and Solution Preparation:

  • Preparation: Ensure a chemical fume hood is certified and functioning correctly. Decontaminate the work surface before and after use.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing: Weigh the solid compound within the fume hood, preferably on disposable weighing paper or in a tared container to minimize contamination of the balance[6].

  • Dissolving: Add solvent to the solid in a controlled manner to avoid splashing.

  • Sealing: Securely cap the container before removing it from the fume hood.

B. Conducting Reactions:

  • Apparatus Setup: Set up the reaction apparatus within the fume hood.

  • Reagent Transfer: Transfer solutions containing the compound using appropriate techniques, such as cannula transfer for air-sensitive reactions, to minimize exposure[6].

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

  • Work-up and Purification: Perform all work-up and purification steps within the fume hood.

C. Post-Handling Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent, followed by soap and water, is generally effective[6].

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the disposal plan below.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items appropriately[6].

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves[1][5].

Spill and Emergency Procedures

Immediate and correct response to an emergency is crucial.

A. Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes[3][8].

  • Remove contaminated clothing while continuing to flush.

  • Seek immediate medical attention[3][8].

B. Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4].

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention[3][4].

C. Inhalation:

  • Move the individual to fresh air immediately[5].

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

D. Minor Spill (in a fume hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area.

E. Major Spill:

  • Evacuate the laboratory immediately.

  • Alert your institution's emergency response team.

  • Do not attempt to clean up a major spill without specialized training and equipment.

Waste Disposal Plan

The disposal of this compound and associated waste must be handled with care to prevent environmental contamination. All waste is to be considered hazardous.

Waste Streams:

  • Solid Waste: Includes contaminated weighing paper, gloves, bench paper, and any unreacted solid compound.

  • Liquid Waste: Includes any solutions containing the compound and solvents used for rinsing glassware.

  • Sharps Waste: Includes any needles or other sharps that have come into contact with the compound.

All waste containers must be clearly labeled as "Hazardous Waste: Chlorinated Organic Compound" and include the full chemical name. Waste must be disposed of through your institution's hazardous waste management program and in accordance with all local, state, and federal regulations[1][3]. Do not pour any waste down the drain[1].

Diagram: Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Solid Solid Waste (gloves, paper, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid Liquid Waste (solutions, rinsates) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Sharps Sharps Waste (needles, etc.) Sharps_Container Labeled Sharps Container Sharps->Sharps_Container Disposal Institutional Hazardous Waste Pickup Solid_Container->Disposal Liquid_Container->Disposal Sharps_Container->Disposal

Caption: Segregation and disposal workflow for waste generated from handling the compound.

References

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2-chloro-N-(3-methoxypropyl)acetamide

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